3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Description
Properties
IUPAC Name |
2-fluoro-4-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNAAFDYYJACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683455 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885473-84-7 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol via Suzuki Coupling
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a key intermediate in the development of advanced polymers and pharmaceutical agents. The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its efficiency and selectivity, and provide field-proven, step-by-step methodologies for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures to empower the successful synthesis and purification of this important fluorinated biphenyl derivative.
Introduction: The Significance of Fluorinated Biphenyls
Fluorinated organic compounds have garnered significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom.[3] The high electronegativity and small size of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the 3-Fluoro-[1,1'-biphenyl]-4,4'-diol scaffold is a crucial building block in the synthesis of high-performance polymers, liquid crystals, and various pharmaceutical compounds.[4][5] Its utility stems from the combined features of the biphenyl core, which provides rigidity and aromatic character, the hydroxyl groups that offer points for further functionalization, and the fluorine substituent that modulates electronic properties and bioavailability.
The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the synthesis of biaryl compounds, offering mild reaction conditions, high functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[2][6][7] This guide will focus on the practical application of this powerful reaction to construct the 3-Fluoro-[1,1'-biphenyl]-4,4'-diol molecule.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Catalytic Cycle
The reaction is initiated by the active Pd(0) catalyst. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., a bromophenol derivative) to the Pd(0) catalyst, forming a Pd(II) intermediate.[1][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a hydroxyphenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
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- 8. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to the Physicochemical Properties of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol: A Keystone for Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core characteristics of this fluorinated biphenyl scaffold. The strategic introduction of a fluorine atom onto the biphenyl-diol structure significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of considerable interest in the design of novel therapeutics. This guide will explore these properties, offer detailed protocols for their experimental determination, and discuss the underlying scientific principles that govern the behavior of this compound.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this versatile halogen.[1] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3] Strategic fluorination can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and altered acidity (pKa) of nearby functional groups, which can translate to increased target affinity and bioavailability.[2][4]
The 3-Fluoro-[1,1'-biphenyl]-4,4'-diol scaffold is a prime example of how a single fluorine atom can modulate the properties of a well-established pharmacophore. The parent compound, [1,1'-biphenyl]-4,4'-diol, is a rigid structure known to interact with various biological targets, including estrogen receptors.[5] The addition of a fluorine atom at the 3-position introduces asymmetry and alters the electron distribution across the aromatic rings, which can have profound effects on its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Core Physicochemical Properties
While specific experimental data for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is not widely available, we can predict its properties based on the known values of its parent compound and related fluorinated analogs. These estimations provide a valuable baseline for experimental design and interpretation.
| Property | Predicted Value for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Experimental Value for [1,1'-biphenyl]-4,4'-diol | Rationale for Prediction |
| Molecular Formula | C₁₂H₉FO₂ | C₁₂H₁₀O₂[5] | Addition of one fluorine and removal of one hydrogen. |
| Molecular Weight | 204.20 g/mol | 186.21 g/mol [5] | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Colorless or white to light beige crystalline solid/powder[5] | Expected to be similar to the parent compound. |
| Melting Point (°C) | 270-280 | 283[5] | The introduction of fluorine may slightly alter crystal packing, potentially lowering the melting point compared to the highly symmetrical parent diol. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, acetone) | Insoluble in water; Soluble in ethanol and ether[5] | The polar hydroxyl groups will contribute to solubility in polar organic solvents, while the overall hydrophobicity will limit aqueous solubility. Fluorine substitution generally increases lipophilicity. |
| pKa | ~9.5 | 9.77 (predicted for a derivative)[5] | The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the phenolic hydroxyl groups, resulting in a lower pKa compared to the parent compound. |
Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
The synthesis of fluorinated biphenyl derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[2][6][7][8][9] This approach offers high functional group tolerance and generally proceeds under mild reaction conditions.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible synthetic route to 3-Fluoro-[1,1'-biphenyl]-4,4'-diol involves the coupling of a protected fluorinated aryl halide with a protected hydroxyphenylboronic acid, followed by deprotection.
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- 9. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Structural Analysis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely utilized strategy to modulate a molecule's physicochemical and biological properties. The introduction of fluorine can profoundly influence conformation, metabolic stability, lipophilicity, and binding interactions. This guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a molecule of significant interest due to its structural relation to compounds with notable biological activities.
Predicted Physicochemical Properties
A summary of the predicted and known physicochemical properties of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and its parent compound are presented below.
| Property | [1,1'-Biphenyl]-4,4'-diol | 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (Predicted) | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₉FO₂ | [1] |
| Molecular Weight | 186.21 g/mol | 204.20 g/mol | [1] |
| Appearance | Colorless or white to light beige crystalline solid/powder | White to off-white solid | [2] |
| Melting Point | 283 °C | Expected to be in a similar range, potentially slightly lower due to asymmetry. | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and ether | Similar solubility profile expected. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The introduction of a fluorine atom into the [1,1'-biphenyl]-4,4'-diol scaffold is expected to induce significant and predictable changes in the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent [1,1'-biphenyl]-4,4'-diol is relatively simple, showing signals for the aromatic protons and the hydroxyl groups.[2] For 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the fluorine substituent on one of the phenyl rings will break the symmetry, leading to a more complex spectrum. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, providing crucial structural information.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.8 - 10.2 | br s | - | 2 x -OH |
| ~7.5 - 7.6 | m | - | H-2', H-6' |
| ~7.3 - 7.4 | d | J(H,H) ≈ 8.0 | H-5 |
| ~7.1 - 7.2 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 | H-6 |
| ~6.9 - 7.0 | d | J(H,F) ≈ 10.0 | H-2 |
| ~6.8 - 6.9 | m | - | H-3', H-5' |
Causality behind Predictions:
-
The hydroxyl proton signals are expected to be broad singlets and their chemical shift can be highly dependent on concentration and temperature.
-
The protons on the non-fluorinated ring (H-2', H-3', H-5', H-6') are predicted to have chemical shifts similar to the parent diol.
-
The fluorine atom will deshield the ortho proton (H-2) and to a lesser extent the para proton (H-6).
-
The characteristic through-space and through-bond couplings between ¹H and ¹⁹F nuclei will be observed. The ortho coupling (³JHF) is typically around 8-10 Hz, the meta coupling (⁴JHF) is around 5-7 Hz, and the para coupling (⁵JHF) is around 1-3 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the presence of the fluorine atom through characteristic C-F couplings. The carbon directly attached to the fluorine (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF).
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~160 - 164 | ¹JCF ≈ 240-250 | C-3 | | ~155 - 158 | | C-4, C-4' | | ~140 - 142 | | C-1' | | ~130 - 132 | | C-1 | | ~128 - 130 | | C-2', C-6' | | ~125 - 127 | | C-5 | | ~118 - 120 | ²JCF ≈ 20-25 | C-2 | | ~115 - 117 | | C-3', C-5' | | ~113 - 115 | ²JCF ≈ 20-25 | C-4 | | ~110 - 112 | ³JCF ≈ 5-10 | C-6 |
Causality behind Predictions:
-
The direct attachment of the highly electronegative fluorine atom causes a significant downfield shift for C-3 and a large one-bond C-F coupling constant.[3]
-
Two-bond and three-bond C-F couplings will be observed for the adjacent carbons, which are invaluable for definitive signal assignments.
-
The chemical shifts of the carbons on the non-fluorinated ring will be largely unperturbed compared to the parent diol.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a single resonance is expected.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | Multiplet |
Causality behind Predictions:
-
The chemical shift of the fluorine atom is sensitive to the electronic effects of the substituents on the aromatic ring. The predicted range is typical for a fluorine atom on a phenol-like ring system.
-
The signal will be a multiplet due to couplings to the neighboring aromatic protons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is expected to be dominated by absorptions from the O-H, C-F, and aromatic C-C and C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1500 - 1600 | Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
| 1100 - 1200 | Strong | C-F stretch |
| 800 - 850 | Strong | Aromatic C-H out-of-plane bend |
Causality behind Predictions:
-
The broad O-H stretching band is characteristic of hydrogen-bonded phenolic hydroxyl groups.[4]
-
The C-F stretching vibration typically appears as a strong band in the 1100-1200 cm⁻¹ region.[5]
-
The aromatic ring vibrations will give rise to several bands in the fingerprint region.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Predicted Intensity | Assignment |
| 204 | High | [M]⁺ (Molecular ion) |
| 185 | Moderate | [M - F]⁺ or [M - OH]⁺ |
| 175 | Moderate | [M - CHO]⁺ |
| 157 | Low | [M - F - CO]⁺ |
| 128 | Low | [C₁₀H₈]⁺ (Biphenyl fragment) |
Causality behind Predictions:
-
The molecular ion peak at m/z 204 is expected to be prominent.
-
Fragmentation is likely to involve the loss of the fluorine atom, a hydroxyl group, or a formyl radical (CHO) from the phenolic ring.
-
The fragmentation pattern of the parent [1,1'-biphenyl]-4,4'-diol, which shows a strong molecular ion peak at m/z 186, serves as a basis for these predictions.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 16 ppm spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 250 ppm spectral width.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 128 scans, 2-second relaxation delay, 100 ppm spectral width.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
IR Spectroscopy
-
Sample Preparation: Use the solid sample directly for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample on the ATR crystal and apply pressure.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-500.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions.
Visualizations
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic techniques and derived structural information.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. By drawing upon the established principles of spectroscopy and the known spectral data of analogous compounds, we have forecasted the key features of its NMR, IR, and MS spectra. The detailed experimental protocols and workflow diagrams offer a practical roadmap for researchers undertaking the synthesis and analysis of this and related fluorinated biphenyls. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource, accelerating research and development in the fields of medicinal chemistry and materials science.
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A Spectroscopic Showdown: Unveiling the Impact of Fluorine Substitution in Biphenyls. BenchChem.
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[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. PubChem.
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3-Fluorophenol. PubChem.
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Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Radboud Repository.
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An In-depth Technical Guide to the Physical and Chemical Properties of [1,1'-Biphenyl]-4,4'-diol. BenchChem.
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[1,1'-Biphenyl]-4,4'-diol. NIST WebBook.
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3-Fluorophenol(372-20-3) IR Spectrum. ChemicalBook.
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1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate.
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[1,1'-Biphenyl]-4,4'-diol. NIST WebBook.
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[1,1'-Biphenyl]-4,4'-diol. NIST WebBook.
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A Technical Guide to the Solubility of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides an in-depth technical overview of the solubility characteristics of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a fluorinated biphenyl compound of interest in drug discovery. We will explore the theoretical principles governing its solubility, present a robust, self-validating experimental protocol for solubility determination using the gold-standard shake-flask method, and discuss the expected solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, solubility stands out as a paramount factor. It dictates the dissolution rate, and by extension, the absorption and bioavailability of an orally administered drug.[1][2] Poor solubility can lead to suboptimal drug exposure, high inter-subject variability, and ultimately, the failure of an otherwise potent therapeutic candidate.
3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a compound featuring a rigid biphenyl core, two hydroxyl (-OH) groups, and a fluorine (-F) substituent. This unique combination of functional groups presents a complex solubility profile:
-
The Biphenyl Core: Inherently hydrophobic and rigid.
-
Hydroxyl Groups: Capable of acting as both hydrogen bond donors and acceptors, imparting some polar character and the potential for strong interactions with protic solvents.
-
Fluorine Atom: A highly electronegative substituent that can modulate the electronic properties of the aromatic ring and participate in specific intermolecular interactions, yet often increases lipophilicity.[3]
Understanding and quantifying the solubility of this molecule in various organic solvents is therefore not merely an academic exercise. It is a foundational step in designing effective crystallization processes, developing stable formulations, and ensuring consistent performance of the final drug product.
Theoretical Framework: Solute-Solvent Interactions
The dissolution of a crystalline solid, such as 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, in a solvent is a thermodynamic process governed by the Gibbs free energy of solvation. This process can be conceptually broken down into three steps:
-
The energy required to break the solute-solute interactions in the crystal lattice (Lattice Energy).
-
The energy required to create a cavity in the solvent (Cavity Formation).
-
The energy released when the solute molecule is inserted into the solvent cavity and forms solute-solvent interactions.[4]
A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required for the first two steps. The adage "like dissolves like" is a useful heuristic that summarizes these complex interactions.[4] Solvents that can effectively mimic the intermolecular forces present in the solute crystal will generally be better solvents for that solute.
For 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the key interactions are:
-
Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. Solvents that are also strong hydrogen bond donors/acceptors (e.g., alcohols, DMSO) are expected to be effective.[5]
-
Dipole-Dipole Interactions: The molecule possesses a dipole moment due to its polar hydroxyl and fluoro groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.
-
Van der Waals Forces (Dispersion Forces): The large aromatic biphenyl core contributes significantly to dispersion forces. Aromatic solvents (e.g., toluene) and even some nonpolar solvents can interact via these forces.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To ensure accuracy and reproducibility, a standardized method for determining the thermodynamic equilibrium solubility is essential. The shake-flask method, recommended by agencies like the OECD, is the most reliable approach for this purpose.[6] The protocol below is a self-validating system when coupled with a robust analytical method like HPLC.
Materials and Equipment
-
3-Fluoro-[1,1'-biphenyl]-4,4'-diol (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol to a series of vials. The key is to ensure a solid phase remains at equilibrium, which confirms saturation. A good starting point is to add ~20 mg of the compound to 2 mL of each selected solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The system should be allowed to equilibrate for a sufficient duration. A 24-48 hour period is typically adequate to reach thermodynamic equilibrium.[6][7]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the supernatant with undissolved particles.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining microscopic solid particles.
-
Dilution and Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. Quantify the concentration of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol using a validated HPLC-UV method (see Section 3.3).
Analytical Method: HPLC-UV Quantification
A reversed-phase HPLC method is well-suited for quantifying aromatic compounds like biphenyls.[8][9][10]
-
Column: C18, 4.6 x 150 mm, 5 µm[9]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C[9]
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)[9]
-
Injection Volume: 10 µL[9]
-
Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines.[11] A calibration curve should be constructed by plotting the peak area against known concentrations of the standard.
Workflow Visualization
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for the shake-flask solubility assay.
Expected Solubility Profile: Data and Discussion
While experimental determination is paramount, we can predict the solubility behavior of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol based on the principles of solute-solvent interactions. The following table presents illustrative quantitative data that one might expect from the described protocol, categorized by solvent type.
Table 1: Representative Solubility of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol at 25 °C
| Solvent Class | Solvent | Polarity Index | H-Bonding | Expected Solubility (mg/mL) |
| Polar Protic | Methanol | 0.762 | Donor/Acceptor | > 100 (High) |
| Ethanol | 0.654 | Donor/Acceptor | > 100 (High) | |
| Isopropanol | 0.546 | Donor/Acceptor | 50 - 100 (Moderate-High) | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Acceptor | > 100 (High) |
| N,N-Dimethylformamide (DMF) | 0.386 | Acceptor | > 100 (High) | |
| Acetone | 0.355 | Acceptor | 20 - 50 (Moderate) | |
| Ethyl Acetate | 0.228 | Acceptor | 5 - 20 (Low-Moderate) | |
| Nonpolar | Toluene | 0.099 | None | < 5 (Low) |
| Dichloromethane (DCM) | 0.309 | None | 5 - 20 (Low-Moderate) | |
| Hexane | 0.009 | None | < 1 (Poor/Insoluble) |
Note: Polarity Index values are relative to water (1.000) and serve as a general guide.[12][13]
Discussion of Expected Results
-
High Solubility in Polar Protic and Strong Aprotic Solvents: The highest solubility is anticipated in solvents like methanol, ethanol, DMSO, and DMF. This is because these solvents can effectively disrupt the strong hydrogen bonds in the solute's crystal lattice by forming new, favorable hydrogen bonds with the two hydroxyl groups of the molecule.[5] DMSO and DMF are particularly effective due to their strong hydrogen bond accepting capabilities and high polarity.
-
Moderate Solubility in Other Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are expected to be moderately effective. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions, but they lack the hydrogen bond donating ability of protic solvents, making them less effective at solvating the hydroxyl groups.
-
Low to Poor Solubility in Nonpolar Solvents: Solubility is expected to be low in aromatic solvents like toluene and very poor in aliphatic solvents like hexane. While toluene can interact with the biphenyl core via π-π stacking, it cannot effectively solvate the highly polar hydroxyl groups. Hexane, being entirely nonpolar, has no effective mechanism to overcome the strong intermolecular forces (especially hydrogen bonding) of the solute crystal. Dichloromethane may show slightly better performance than other nonpolar solvents due to its higher polarity.
The relationship between solvent properties and the resulting solubility can be visualized as follows:
Caption: Relationship between solute/solvent properties and solubility.
Conclusion and Future Directions
This guide has outlined the theoretical basis and a practical, robust methodology for determining the solubility of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in organic solvents. The anticipated solubility profile—high in polar protic and strong aprotic solvents, and low in nonpolar solvents—is driven by the molecule's dominant hydrogen bonding capabilities.
For drug development professionals, the experimentally determined solubility data is invaluable. It will directly inform:
-
Solvent selection for synthesis, purification, and crystallization.
-
Feasibility assessment for various formulation strategies (e.g., solutions, suspensions).
-
Development of preclinical formulations for toxicology and pharmacology studies.
It is imperative that the protocol described herein is followed meticulously to generate high-quality, reliable data. This data will form a critical part of the compound's characterization package and will be instrumental in guiding its successful progression through the development pipeline.
References
- SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone.
- PMC - NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
- Pharmacy Infoline. (n.d.). Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes.
- Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- Oxford Academic. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
- Walsh Medical Media. (2021). Solute- Solvent Interaction.
- ScienceDirect. (2025). Solute-solvent interaction: Significance and symbolism.
- Scribd. (n.d.). Solvent Polarity Table.
- Slideshare. (n.d.). Introduction of solubilty, solubility expression, solute solvent interaction.pdf.
- University of Rochester. (n.d.). Solvents and Polarity.
- Murov.info. (2022). Properties of Common Organic Solvents.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Chemistry Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form?
Sources
- 1. Solute-solvent interaction: Significance and symbolism [wisdomlib.org]
- 2. Introduction of solubilty, solubility expression, solute solvent interaction.pdf [slideshare.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]
- 5. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
CAS number 885473-84-7 properties and suppliers
An In-Depth Technical Guide to GSK2193874: A Potent and Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of GSK2193874, a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially, it is critical to address a point of clarification regarding its chemical identification: while the query referenced CAS number 885473-84-7, the pharmacological properties described are unequivocally associated with GSK2193874, for which the correct and universally recognized CAS number is 1336960-13-4 . The compound originally linked to CAS 885473-84-7 is 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a distinct chemical entity. This document will focus exclusively on the technical details of GSK2193874.
GSK2193874 has emerged as a critical research tool for elucidating the physiological and pathological roles of TRPV4. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an invaluable asset in preclinical studies, particularly in research areas such as cardiovascular disease, pulmonary edema, and fibrosis. This guide will detail its mechanism of action, physicochemical properties, experimental applications, and commercial suppliers.
Physicochemical and Pharmacokinetic Properties
GSK2193874 is a complex small molecule with properties that make it suitable for both in vitro and in vivo applications, including oral administration in animal models.[1][2] Its key characteristics are summarized below.
| Property | Value | Reference(s) |
| Formal Name | 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | [3] |
| CAS Number | 1336960-13-4 | [2][3][4] |
| Molecular Formula | C₃₇H₃₈BrF₃N₄O | [3][4] |
| Molecular Weight | 691.62 g/mol | [1][3][4] |
| Appearance | White to beige powder | [5] |
| Solubility | DMSO: >5 mg/mL (clear), 81.67 mg/mL (118.09 mM); DMF: 15 mg/ml; Ethanol: 15 mg/ml | [3][4][5] |
| Purity | ≥98% (HPLC) | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
| Rat Pharmacokinetics | IV Clearance: 7.3 mL/min/kg; Oral Half-life (t₁/₂): 10 h; Oral Bioavailability (%F): 31% | [1][2][6] |
| Dog Pharmacokinetics | IV Clearance: 6.9 mL/min/kg; Oral Half-life (t₁/₂): 31 h; Oral Bioavailability (%F): 53% | [1][2][6] |
Mechanism of Action: Selective Antagonism of the TRPV4 Channel
GSK2193874 functions as a highly potent and selective antagonist of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of cellular processes.[6]
Core Mechanism
TRPV4 channels are activated by diverse stimuli, including heat, mechanical stress, and endogenous ligands.[6] Upon activation, TRPV4 permits the influx of cations, primarily Ca²⁺, into the cell. This calcium influx triggers a cascade of downstream signaling events. GSK2193874 exerts its effect by directly blocking this channel, thereby inhibiting the influx of Ca²⁺.[2] Whole-cell patch-clamp studies have demonstrated that GSK2193874 is effective when applied to the extracellular side of the cell membrane, suggesting an external binding site on the channel.[2][7]
Potency and Selectivity
The inhibitory potency of GSK2193874 is species-dependent, with significantly higher potency for the rat isoform compared to the human version.
A key strength of GSK2193874 as a research tool is its remarkable selectivity. It has been profiled against a large panel of other receptors and ion channels, including other members of the TRP family such as TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, showing negligible activity (IC₅₀ > 25 µM).[1][2] This high degree of selectivity ensures that observed biological effects can be confidently attributed to the inhibition of TRPV4.
Signaling Pathway
The following diagram illustrates the role of TRPV4 in cellular signaling and the inhibitory action of GSK2193874.
Caption: Mechanism of GSK2193874 action on the TRPV4 signaling pathway.
Experimental Protocols and Applications
GSK2193874 is a versatile tool for investigating TRPV4 function. It has been successfully employed in a range of applications from cell-based assays to preclinical animal models of disease.
In Vitro Application: Inhibition of Agonist-Induced Cellular Response
A common application is to assess the ability of GSK2193874 to block a cellular response triggered by a specific TRPV4 agonist, such as GSK1016790A. For example, in human umbilical vein endothelial cells (HUVECs), activation of TRPV4 induces cellular contraction and detachment, an effect that can be dose-dependently prevented by pretreatment with GSK2193874.[1]
Exemplary Protocol: HUVEC Contraction Assay
-
Cell Culture: Plate HUVECs on collagen-coated dishes and culture until confluent.
-
Pre-incubation: Treat cells with varying concentrations of GSK2193874 (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the TRPV4 agonist GSK1016790A to the culture medium.
-
Microscopy: Monitor cell morphology and contraction over time using live-cell imaging or phase-contrast microscopy.
-
Quantification: Analyze images to quantify changes in cell surface area or the formation of intercellular gaps as a measure of contraction.
-
Data Analysis: Plot the agonist-induced response against the concentration of GSK2193874 to determine the IC₅₀ value for the inhibition of the cellular effect.
The logical flow of such an experiment is depicted below.
Caption: Workflow for an in vitro agonist-inhibition experiment.
In Vivo Application: Models of Pulmonary Edema
GSK2193874's oral bioavailability makes it ideal for in vivo studies. It has been instrumental in demonstrating the role of TRPV4 in the pathogenesis of pulmonary edema secondary to heart failure.[1][2] In rodent models, oral administration of GSK2193874 has been shown to prevent the formation of pulmonary edema and improve arterial oxygenation.[1] A typical study involves daily oral gavage of the compound. For example, rats have been treated with GSK2193874 at 30 mg/kg per day via oral gavage.[2]
Commercial Suppliers
GSK2193874 is available for research purposes from several reputable chemical suppliers. Researchers should always obtain a certificate of analysis to verify the purity and identity of the compound.
| Supplier | Website |
| MedchemExpress | |
| Selleck Chemicals | |
| Cayman Chemical | |
| TargetMol | |
| Tocris Bioscience | |
| Sigma-Aldrich |
Conclusion
GSK2193874 (CAS 1336960-13-4) is a cornerstone tool for the pharmacological investigation of the TRPV4 ion channel. Its high potency, selectivity, and oral bioavailability have enabled significant advances in understanding the role of TRPV4 in health and disease. This guide provides the core technical information required for researchers to effectively incorporate this potent antagonist into their experimental designs.
References
-
Title: CAS: 1336960-13-4 Source: ChemBK URL: [Link]
-
Title: Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 | Request PDF Source: ResearchGate URL: [Link]
-
Title: GSK 2193874 | CAS:1336960-13-4 | Potent and selective TRPV4 antagonist; orally active Source: Adooq Bioscience URL: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSK2193874 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. ≥98% (HPLC), TRPV4 ion channel antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK 2193874 | CAS:1336960-13-4 | Potent and selective TRPV4 antagonist; orally active | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the two hydroxyl groups in 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing the differential reactivity of the hydroxyl moieties, arising from the electronic influence of the fluorine substituent. We present a theoretical framework, supported by established chemical principles and data from analogous compounds, to predict and exploit this selectivity in synthetic applications. Detailed, field-proven protocols for regioselective functionalization are provided, alongside a proposed synthetic route for the parent molecule. This guide serves as a practical resource for the strategic chemical modification of this and structurally related biphenyl diols.
Introduction and Molecular Overview
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate biological activity or material properties. The introduction of hydroxyl groups provides key points for derivatization, hydrogen bonding interactions, and modulation of solubility. In the case of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the asymmetry introduced by the fluorine atom creates a fascinating case of differential reactivity between the two hydroxyl groups.
This guide will dissect the electronic and steric factors at play, providing a predictive framework for its synthetic transformations. Understanding the nuanced reactivity of each hydroxyl group is paramount for the efficient and selective synthesis of derivatives for applications ranging from novel pharmaceuticals to advanced polymers.
Table 1: Predicted Physicochemical Properties of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₉FO₂ | Based on chemical structure. |
| Molecular Weight | 204.20 g/mol | Calculated from the molecular formula. |
| pKa of 4-OH | ~8.7 - 9.0 | The pKa of o-fluorophenol is approximately 8.7, indicating a significant increase in acidity due to the inductive effect of the ortho-fluorine.[1][2][3][4] |
| pKa of 4'-OH | ~9.5 | The pKa of 4-hydroxybiphenyl is approximately 9.55.[5][6][7] This is slightly more acidic than phenol (pKa ≈ 10) due to the electron-withdrawing nature of the adjacent phenyl ring. |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., alcohols, ethers, acetone, DMSO). | General solubility characteristics of phenolic compounds and biphenyls. |
| Appearance | Predicted to be a white to off-white crystalline solid. | Common appearance for biphenolic compounds. |
The Core Principle: Fluorine-Induced Differential Acidity
The key to understanding the selective reactivity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol lies in the differential acidity of its two hydroxyl groups. The hydroxyl group at the 4-position is ortho to the fluorine atom, while the 4'-hydroxyl group is on the distal phenyl ring, unaffected by the fluorine's direct inductive influence.
Electronic Effects of the Fluorine Substituent
Fluorine exerts two primary electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and diminishing rapidly with distance.[3][8]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, for fluorine, the inductive effect is significantly dominant over the resonance effect in influencing the acidity of phenols.[9][10]
The potent -I effect of the fluorine at the 3-position significantly polarizes the O-H bond of the adjacent hydroxyl group at the 4-position. More importantly, it provides substantial stabilization to the corresponding phenoxide anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity (lowering the pKa) of the 4-OH group.[1][2][3][4][8]
The 4'-OH group, being on the other phenyl ring, is too distant to be significantly influenced by the fluorine's inductive effect. Its acidity is primarily determined by the electron-withdrawing character of the phenyl group it is attached to, making it comparable to, but slightly more acidic than, phenol itself.[5][6][7]
This pKa difference, predicted to be at least 0.5 to 0.8 pKa units, is the cornerstone of achieving regioselective reactions.
Caption: Logical flow from electronic effects to selective reactivity.
Strategic Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
The synthesis of asymmetrically substituted biphenyls is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its functional group tolerance and generally high yields.[11][12][13][14][15]
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Materials:
-
1-Bromo-3-fluoro-4-(methoxymethoxy)benzene (Starting Material 1)
-
(4-(methoxymethoxy)phenyl)boronic acid (Starting Material 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (Solvent system)
-
Hydrochloric Acid (HCl) for deprotection
-
Methanol (for deprotection)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-3-fluoro-4-(methoxymethoxy)benzene (1.0 eq), (4-(methoxymethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed toluene and water in a 4:1 ratio.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected biphenyl diol.
-
Deprotection: Dissolve the purified intermediate in methanol. Add 2M HCl and stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Final Isolation: Neutralize the solution carefully with saturated sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final product, 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. Further purification can be achieved by recrystallization.
Regioselective Functionalization of Hydroxyl Groups
The differential acidity between the 4-OH and 4'-OH groups allows for selective functionalization. By using a stoichiometric amount of a suitable base, the more acidic 4-OH group can be selectively deprotonated to its phenoxide, which can then act as a nucleophile.
Selective O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[16][17][18][19][20] By using one equivalent of base, we can selectively generate the more stable phenoxide at the 4-position for subsequent alkylation.
Caption: Workflow for selective Williamson ether synthesis.
Objective: To synthesize 3-Fluoro-4-methoxy-[1,1'-biphenyl]-4'-ol.
Materials:
-
3-Fluoro-[1,1'-biphenyl]-4,4'-diol
-
Potassium Carbonate (K₂CO₃), finely ground
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
Reactant Setup: Dissolve 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.05 eq). Stir the suspension at room temperature for 30 minutes. The K₂CO₃ will preferentially react with the more acidic 4-OH group.
-
Alkylation: Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the mono-alkylated product.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to separate the desired mono-methylated product from any starting material and di-methylated byproduct.
Selective O-Esterification
Esterification can be achieved selectively under similar principles. Using a base to form the phenoxide, followed by reaction with an acyl halide or anhydride, will favor reaction at the 4-position.
Objective: To synthesize 4'-hydroxy-3-fluoro-[1,1'-biphenyl]-4-yl acetate.
Materials:
-
3-Fluoro-[1,1'-biphenyl]-4,4'-diol
-
Triethylamine (Et₃N) or Pyridine
-
Acetyl Chloride (AcCl)
-
Dichloromethane (DCM)
Procedure:
-
Reactant Setup: Dissolve 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Base Addition: Add triethylamine (1.1 eq).
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction with a dilute HCl solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Functionalizing the 4'-Hydroxyl Group
To functionalize the less reactive 4'-OH group, a protection-derivatization-deprotection strategy is required.
-
Selective Protection of the 4-OH Group: First, selectively protect the more reactive 4-OH group using a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) under conditions similar to those described in sections 4.1 and 4.2.
-
Derivatization of the 4'-OH Group: With the 4-position blocked, the 4'-OH group can be functionalized using a stronger base or more forcing conditions if necessary (e.g., NaH followed by an alkyl halide).
-
Deprotection: Finally, remove the protecting group from the 4-position to yield the 4'-functionalized product.
Conclusion
The reactivity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a prime example of how a single, strategically placed substituent can induce profound and synthetically useful selectivity. The strong inductive effect of the fluorine atom renders the ortho-hydroxyl group (4-OH) significantly more acidic than the distal 4'-hydroxyl group. This electronic differentiation is the dominant factor controlling the molecule's reactivity, allowing for predictable and high-yielding regioselective mono-functionalization reactions under basic conditions. By understanding and applying the principles outlined in this guide, researchers can efficiently access a wide array of selectively derivatized analogs for drug discovery and materials science applications.
References
-
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? [Online forum post]. [Link]
-
Physics Forums. (2008, September 28). Explaining Acidities of Ortho, Meta, & Para Fluorophenols. [Online forum post]. [Link]
-
Filo. (2023, November 3). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved December 31, 2025, from [Link]
-
Quora. (n.d.). Why is o-flurophenol is more acidic than p-flurophenol? - Organic Chemistry World. Retrieved December 31, 2025, from [Link]
-
askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Retrieved December 31, 2025, from [Link]
-
Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol? [Online forum post]. [Link]
-
Blog. (2025, June 19). What are the oxidation reactions of fluorophenol? Retrieved December 31, 2025, from [Link]
-
Filo. (2025, September 17). Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii)... Retrieved December 31, 2025, from [Link]
-
Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? [Online forum post]. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Figure]. Retrieved December 31, 2025, from [Link]
-
YouTube. (2023, April 21). MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. [Video]. [Link]
-
Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved December 31, 2025, from [Link]
-
Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol? [Online forum post]. [Link]
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A Technical Guide to the Application of Fluorinated Biphenyl Diols in Advanced Materials Science
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, enabling the development of materials with exceptional performance characteristics. Fluorinated biphenyl diols, a unique class of monomers and intermediates, stand at the forefront of this innovation. Their rigid biphenyl core, combined with the distinctive properties of fluorine—high electronegativity, thermal stability, and chemical inertness—makes them invaluable building blocks for a new generation of high-performance polymers, liquid crystals, and electronic materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated biphenyl diols, offering researchers and development professionals a technical overview grounded in field-proven insights and experimental data. We will delve into the causality behind their enhanced functionalities and present detailed protocols for their integration into advanced material systems.
The Fluorine Advantage: Why Biphenyl Diols are Transformed
The introduction of fluorine atoms onto a biphenyl diol framework fundamentally alters its physicochemical properties. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), imparting exceptional thermal and chemical stability to the resulting materials.[1] Furthermore, fluorine's high electronegativity creates strong dipoles and lowers the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), a critical feature for electronic applications.[2]
Key properties endowed by fluorination include:
-
Enhanced Thermal and Oxidative Stability : The strength of the C-F bond makes fluorinated polymers resistant to degradation at high temperatures and in harsh chemical environments.[1][3]
-
Improved Solubility : Bulky trifluoromethyl (-CF3) groups can disrupt intermolecular chain packing, increasing the free volume and rendering rigid polymers soluble in common organic solvents, which dramatically improves their processability.[4][5]
-
Lower Dielectric Constant : The increased free volume and low polarizability of the C-F bond reduce the number of polarizable groups per unit volume, leading to materials with low dielectric constants, which is highly desirable for microelectronics.[4][5]
-
Hydrophobicity and Oleophobicity : Fluorinated surfaces exhibit low surface energy, leading to materials that repel both water and oils.[1][3]
-
Modified Electronic Properties : Strategic fluorination allows for the precise tuning of a molecule's electronic and optical properties for applications in semiconductors and organic light-emitting diodes (OLEDs).[2]
Figure 1: Core properties of fluorinated biphenyl diols.
Application in High-Performance Polymers: A Case Study in Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process. Incorporating fluorinated biphenyl moieties, derived from their corresponding diols or diamines, is a proven strategy to overcome this limitation while enhancing other key properties.
The bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF3)2-) and trifluoromethyl (-CF3) groups disrupt the polymer chain packing. This disruption serves two primary purposes: it hinders the formation of charge-transfer complexes between polymer chains, leading to higher optical transparency, and it increases the fractional free volume (FFV), which improves solubility and gas permeability.[5]
Data Presentation: Thermal and Gas Transport Properties
The impact of incorporating fluorinated and methylated biphenyl units into a polyimide backbone is clearly demonstrated by comparing their thermal and gas transport properties.
| Polymer ID | Methyl Substituents | Glass Transition Temp. (T g ) | Decomposition Temp. (T d ) at 5% loss | O₂ Permeability (Barrer) | O₂/N₂ Selectivity |
| 6FDA-BFAPB | 0 | 280 °C | 540 °C | 1.8 | 4.8 |
| 6FDA-4MeBFAPB | 4 | 335 °C | 470 °C | 8.1 | 4.1 |
| 6FDA-6MeBFAPB | 6 | 360 °C | 470 °C | 9.8 | 3.8 |
| (Data synthesized from reference) |
This table illustrates that while methylation increases the glass transition temperature, indicating a more rigid backbone, it also significantly enhances gas permeability. The fluorinated 6FDA dianhydride component is critical for maintaining high thermal stability and processability across the series.
Experimental Protocol: Synthesis of a Fluorinated Aromatic Polyimide
This protocol describes a conventional two-step synthesis for a polyimide using a fluorinated biphenyl diamine and the 6FDA dianhydride. The diamine can be synthesized from the corresponding diol via standard chemical transformations.
Step 1: Poly(amic acid) Synthesis
-
In a three-neck flask equipped with a nitrogen inlet, condenser, and mechanical stirrer, add the fluorinated biphenyl diamine (e.g., BFAPB, 7.5 mmol) and anhydrous N,N-dimethylacetamide (DMAc, 12.0 ml).
-
Stir the mixture under a nitrogen flux until the diamine is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Gradually add 6FDA dianhydride (7.5 mmol) to the solution, followed by an additional portion of DMAc (6.0 ml) to rinse the container.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for 24 hours to form the poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (30 mmol) and pyridine (15 mmol).
-
Heat the reaction mixture to 60°C and maintain for 1 hour.
-
Increase the temperature and stir at 40°C for 1 hour and finally at 60°C for another hour.
-
Cool the resulting polyimide solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a stirred water/ethanol (2/1) mixture (750 ml).
-
Filter the fibrous polymer precipitate, wash thoroughly with water and ethanol, and dry under vacuum at 150°C for 16 hours.
Figure 2: Workflow for fluorinated polyimide synthesis.
Application in Liquid Crystals: Engineering Advanced Displays
Fluorinated biphenyls are critical building blocks for modern liquid crystal displays (LCDs).[6] The rigid biphenyl core provides the necessary shape anisotropy for the formation of liquid crystal phases.[6] The strategic incorporation of fluorine atoms, often on this core, allows for the fine-tuning of the material's electro-optical properties.
The primary advantages of using fluorinated biphenyl moieties in liquid crystals are:
-
Tuning Dielectric Anisotropy (Δε) : The highly electronegative fluorine atoms create strong dipole moments. Their position on the molecule determines whether the resulting liquid crystal has positive or negative dielectric anisotropy, which is essential for different display modes like In-Plane Switching (IPS) and Vertical Alignment (VA).[6][7]
-
Reduced Viscosity : Fluorination can lead to weaker intermolecular interactions, resulting in liquid crystals with lower viscosity. This directly translates to faster switching times and improved display performance.[6]
-
Enhanced Stability : The robust C-F bond improves the thermal and chemical stability of the liquid crystal material, increasing the longevity and reliability of the display device.[6]
Application in Organic Electronics: Lowering Energy Barriers
In organic electronic materials, such as those used in OLEDs and organic semiconductors, the energy levels of the HOMO and LUMO are paramount. Efficient device performance depends on minimizing the energy barriers for charge (electron and hole) injection from the electrodes into the organic layers.
Fluorination is a powerful tool for energy-level engineering.[2] Attaching electron-withdrawing fluorine atoms to the conjugated biphenyl system lowers both the HOMO and LUMO energy levels.[2] This stabilization has two significant benefits:
-
Easier Electron Injection : Lowering the LUMO level reduces the energy barrier for electron injection from the cathode, leading to more efficient and lower-voltage devices.
-
Greater Oxidative Stability : A lower HOMO level means the material is less susceptible to oxidation, enhancing the operational lifetime of the device.[2]
Figure 3: Effect of fluorination on molecular energy levels.
Application in Gas Separation Membranes
The performance of a polymeric gas separation membrane is defined by the trade-off between permeability (productivity) and selectivity (efficiency). Materials with high fractional free volume (FFV) and sufficient chain rigidity are required to enhance both parameters simultaneously. As discussed with polyimides, fluorinated biphenyl diols are ideal monomers for creating polymers with these characteristics.
The introduction of bulky fluorinated side groups, such as -CF3, onto the biphenyl unit of a polymer backbone prevents efficient chain packing.[5] This creates larger and more numerous voids (free volume) within the material, facilitating the transport of gas molecules and thereby increasing permeability. The inherent rigidity of the biphenyl backbone helps maintain the size distribution of these voids, which contributes to the membrane's ability to discriminate between different gas molecules (selectivity).[8] Aromatic polyimides derived from fluorinated biphenyl monomers are considered excellent candidates for separating acid gases like CO2 from natural gas.[9]
Synthesis and Characterization
Synthesis: The Suzuki-Miyaura Coupling
A prevalent method for synthesizing fluorinated biphenyl scaffolds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a C-C bond between a fluorinated aryl halide and a fluorinated arylboronic acid, offering a versatile route to a wide range of substituted biphenyls that can then be converted to diols.[12]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the fluorinated aryl halide (1.0 eq), fluorinated arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Add a solvent mixture, typically tetrahydrofuran (THF) and water.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 eq).
-
Heat the reaction mixture to reflux (typically 60-80°C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to yield the pure fluorinated biphenyl compound.[10]
Characterization Techniques
The structural and physical properties of fluorinated biphenyl diols and the materials derived from them are confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to elucidate the molecular structure and confirm the successful incorporation of fluorine.[10][13][14] Carbon-fluorine coupling constants (JCF) are characteristic and provide valuable structural information.[11][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify functional groups, with the strong C-F stretching vibration typically appearing in the 1100-1300 cm⁻¹ region.[14]
-
Differential Scanning Calorimetry (DSC) : Employed to determine thermal transitions, such as the glass transition temperature (Tg) of polymers and the phase transition temperatures of liquid crystals.[7]
-
Thermogravimetric Analysis (TGA) : Measures the thermal stability and decomposition temperature (Td) of polymers.
-
Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive proof of molecular structure and conformation in the solid state.[10][13]
Conclusion
Fluorinated biphenyl diols are not merely specialty chemicals; they are enabling components for material innovation. Their unique combination of a rigid, aromatic core and the powerful effects of fluorine substitution provides a versatile platform for creating materials with superior thermal stability, processability, and precisely engineered electronic and physical properties. From enhancing the switching speed of liquid crystal displays to improving the efficiency of gas separation membranes and the longevity of OLEDs, the applications are vast and impactful. As the demand for higher-performing materials continues to grow across all sectors of technology, the role of fluorinated biphenyl diols in meeting these challenges is set to expand even further.
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The Strategic Screening of Fluorinated Biphenyl Scaffolds: A Technical Guide for Drug Discovery
Abstract
The introduction of fluorine into biphenyl scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of therapeutic candidates. The unique physicochemical characteristics imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to the development of numerous successful drugs.[1][2][3] This in-depth technical guide provides a comprehensive framework for the biological activity screening of fluorinated biphenyl libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing effective screening cascades, from initial high-throughput screens to detailed mechanistic studies. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to identifying and characterizing novel bioactive compounds.
The Fluorine Advantage in Biphenyl Scaffolds
The strategic incorporation of fluorine atoms or fluorine-containing moieties into a biphenyl backbone can dramatically alter a molecule's biological profile.[3] Understanding these effects is paramount to designing effective screening strategies.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s.[4] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and reduce the formation of toxic metabolites.[4][5]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, including hydrogen bond acceptance and dipole-dipole interactions.[3] This can enhance binding affinity and selectivity for the desired target.[2]
-
Lipophilicity and Permeability: The effect of fluorination on lipophilicity (LogP) is context-dependent. A single fluorine substitution can increase lipophilicity, while trifluoromethyl (-CF3) groups can decrease it.[4] This modulation allows for fine-tuning of a compound's ability to cross cell membranes and reach its target.[2][3]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH.[4] This can impact solubility, cell permeability, and target engagement.[5]
Designing the Screening Cascade
A successful screening campaign for a library of fluorinated biphenyl compounds requires a multi-tiered approach, beginning with broad, high-throughput methods and progressing to more specific, in-depth assays.
Caption: A generalized workflow for the biological activity screening of fluorinated biphenyl scaffolds.
Synthesis of Fluorinated Biphenyl Libraries
The foundation of any screening campaign is a diverse and well-characterized compound library. The Suzuki-Miyaura cross-coupling reaction is a widely utilized and robust method for synthesizing fluorinated biphenyl derivatives, offering high yields and broad functional group tolerance.[6][7][8] Other methods such as the Ullmann reaction can also be employed.[9][10]
Example Protocol: Suzuki-Miyaura Coupling [6][8]
-
To a pressure tube, add the aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.5 eq), a base (e.g., K₃PO₄, 1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%).
-
Add a solvent mixture, such as a 3:1 ratio of dioxane to water.
-
Seal the tube and heat the reaction mixture at 105 °C for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FTIR) and mass spectrometry.
High-Throughput Screening (HTS)
HTS enables the rapid screening of large compound libraries against a specific biological target.[11][12][13] The choice of assay depends on the target class (e.g., enzyme, receptor, ion channel). Both biochemical and cell-based assays are commonly employed.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target. They are often used for enzymes and receptors.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[14]
Key Considerations for HTS Assay Development: [15]
-
Miniaturization: Assays are typically performed in 384- or 1536-well plates to conserve reagents and compounds.
-
Automation: Robotic systems are used for liquid handling to ensure reproducibility and high throughput.
-
Assay Quality: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[15]
Essential Secondary Assays
Hits identified from the primary HTS must undergo further validation and characterization through a series of secondary assays.
Dose-Response and Potency Determination
The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for activators. These values are determined by testing the compound over a range of concentrations and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity and Cell Viability Assays
It is crucial to determine whether the observed biological activity is due to a specific interaction with the target or a result of general cytotoxicity.[16] Several in vitro assays are available to assess cell viability.[17][18]
Protocol: MTT Assay for Cytotoxicity [17][19]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the fluorinated biphenyl compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Alternative Viability Assays:
-
AlamarBlue™ Assay: A fluorescent or colorimetric assay that measures the reducing power of living cells.[17][20]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
CytoTox-Fluor™ Cytotoxicity Assay: A fluorescent assay that measures the release of a protease from dead cells.[21]
Case Studies: Fluorinated Biphenyls in Action
The strategic application of the screening principles outlined above has led to the discovery of several important classes of drugs.
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Diarylpyrimidines (DAPYs), a class of NNRTIs, have demonstrated potent anti-HIV activity. The introduction of fluorine into the biphenyl moiety of these compounds has been shown to enhance their antiviral efficacy and improve their pharmacokinetic profiles.[19]
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |
| 5t (fluorinated) | WT HIV-1 | 2.9 | >1600 | >1600 |
| Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[19] |
Experimental Protocol: Anti-HIV-1 Activity Assay [19]
-
Cell Culture: Use MT-4 cells grown in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Infection: Infect MT-4 cells with the HIV-1 IIIB strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Viability Assessment: Determine the number of viable cells using the MTT method as described previously.
-
Data Analysis: Calculate the EC₅₀ from the dose-response curve.
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.
Anticancer Activity: CYP17A1 Inhibitors
Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), an enzyme crucial for androgen biosynthesis.[19] By blocking androgen production, these compounds are promising therapeutic agents for androgen-dependent prostate cancer.
Experimental Protocol: CYP17A1 Inhibition Assay [19]
-
Enzyme and Substrate: Use recombinant human CYP17A1 and [³H]-progesterone as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and various concentrations of the test compound.
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the enzyme. Incubate for 30 minutes.
-
Quenching and Extraction: Stop the reaction and extract the steroids using an organic solvent.
-
Analysis: Separate the substrate and the product ([³H]-17α-hydroxyprogesterone) using thin-layer chromatography (TLC).
-
Quantification: Quantify the product using liquid scintillation counting and determine the IC₅₀ value.
Conclusion
The biological activity screening of fluorinated biphenyl scaffolds is a dynamic and rewarding field in drug discovery. A well-designed screening cascade, grounded in a thorough understanding of the unique properties of fluorine, is essential for success. By integrating rational synthesis, high-throughput screening, and robust secondary assays, researchers can efficiently identify and optimize novel lead compounds with therapeutic potential. The continued exploration of fluorinated chemical space, coupled with advancements in screening technologies, promises a bright future for the discovery of innovative medicines.[1]
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The Strategic Introduction of Fluorine in Biphenyl Diols: A Technical Guide to Modulating Physicochemical and Pharmacological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl diol scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid architecture and hydrogen bonding capabilities. The strategic incorporation of fluorine atoms onto this scaffold offers a powerful tool to meticulously modulate its physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in modifying the characteristics of biphenyl diols. We will delve into the causal mechanisms behind fluorine's influence on acidity, lipophilicity, metabolic stability, and conformational behavior. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these modified compounds, ensuring a self-validating system for researchers. Through a synthesis of technical accuracy and practical insights, this document aims to empower scientists in the rational design of novel fluorinated biphenyl diols with enhanced performance for therapeutic and advanced material applications.
The Fluorine Advantage: Modulating the Core Properties of Biphenyl Diols
The introduction of fluorine, the most electronegative element, into an organic molecule like a biphenyl diol instigates a cascade of electronic and steric effects that can be harnessed to fine-tune its properties.[1] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere (1.20 Å), minimizing steric hindrance while maximizing electronic impact.[2] These alterations are not merely incremental; they can profoundly enhance a compound's viability as a drug candidate or its performance as a functional material.[1]
Acidity (pKa): The Inductive Effect in Action
The hydroxyl groups of biphenyl diols are weakly acidic. Fluorine substitution on the aromatic rings significantly influences this acidity through its powerful electron-withdrawing inductive effect. This effect stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl group.[2][3] The magnitude of this effect is dependent on the position and number of fluorine substituents. For instance, a fluorine atom in the ortho or para position to a hydroxyl group will have a more pronounced effect on its pKa than one in the meta position.[4]
Table 1: Comparison of Physicochemical Properties of Phenol and 4-Fluorophenol
| Property | Phenol | 4-Fluorophenol | Rationale for Change |
| pKa | 10.0[4] | 9.9[4] | The electron-withdrawing fluorine atom stabilizes the phenoxide conjugate base, increasing acidity.[5] |
| logP | 1.46 | 1.8[6] | Fluorine substitution generally increases lipophilicity.[2][7] |
Lipophilicity (logP): Enhancing Membrane Permeability
A critical parameter in drug design, lipophilicity, as measured by the partition coefficient (logP), governs a molecule's ability to traverse cellular membranes.[8] The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule.[2][7][9] This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.[3] For biphenyl diols, this enhanced lipophilicity can lead to improved absorption, distribution, and bioavailability.[2] However, excessive lipophilicity can also lead to reduced aqueous solubility and increased off-target effects, necessitating a careful balance.[2]
Metabolic Stability: Blocking Sites of Oxidation
One of the most significant advantages of fluorination in drug development is the enhancement of metabolic stability.[8][10] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[10] By strategically placing fluorine atoms at positions susceptible to oxidative metabolism, the metabolic "soft spots" of a biphenyl diol can be effectively blocked.[10] This leads to a longer in vivo half-life, reduced clearance, and improved pharmacokinetic profile of the drug candidate.[8][10]
The following diagram illustrates the concept of metabolic blocking by fluorine substitution.
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Methodological & Application
Application Note & Protocol: Synthesis of High-Performance Poly(aryl ether ketone) via Polycondensation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Introduction: The Strategic Imperative for Fluorinated Poly(aryl ether ketone)s
Poly(aryl ether ketone)s (PAEKs) represent a premier class of high-performance engineering thermoplastics, renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, automotive, and electronics industries.[2][3] The strategic incorporation of fluorine atoms into the PAEK backbone elevates these properties to a new level, offering enhanced solubility, lower dielectric constants, and improved thermal performance.[4][5][6][7] This application note provides a comprehensive guide to the synthesis of a novel fluorinated PAEK through the nucleophilic aromatic substitution polycondensation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol with a common difluorinated ketone monomer.
The fluorine substituent on the biphenyl diol monomer serves a dual purpose. Firstly, its electron-withdrawing nature can influence the reactivity of the hydroxyl groups. Secondly, and more critically, the presence of the fluorine atom disrupts the polymer chain packing, which can lead to increased solubility and a lower dielectric constant, properties highly sought after in advanced microelectronics and high-frequency communication applications.[5][8]
The Chemistry: Nucleophilic Aromatic Substitution in PAEK Synthesis
The synthesis of PAEKs is predominantly achieved through a nucleophilic aromatic substitution (NAS) reaction.[9][10][11] This polymerization proceeds via the reaction of a bisphenoxide, generated in situ from a bisphenol monomer, with an activated aromatic dihalide. The presence of strongly electron-withdrawing groups, such as a ketone, para to the halogen leaving group is crucial for activating the aromatic ring towards nucleophilic attack.
In the context of this protocol, the 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding bisphenoxide. This potent nucleophile then attacks the carbon atom bearing a fluorine atom on an activated dihalo-monomer, such as 4,4'-difluorobenzophenone, displacing the fluoride ion and forming an aryl ether linkage. This process is repeated to build the high molecular weight polymer chain.
The choice of a dipolar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or sulfolane, is critical for the success of the polymerization.[10] These solvents effectively solvate the potassium carbonate and the growing polymer chain, facilitating the reaction and preventing premature precipitation. An azeotroping agent, such as toluene, is often employed to remove water generated during the formation of the phenoxide, as the presence of water can hinder the attainment of high molecular weight polymer.[12]
Caption: Step-by-step workflow for the synthesis of fluorinated PAEK.
Characterization and Expected Properties
The synthesized fluorinated PAEK should be characterized to confirm its structure and evaluate its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks include C=O stretching (ketone) around 1650 cm⁻¹, Ar-O-Ar stretching (ether) around 1240 cm⁻¹, and C-F stretching around 1160 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR will confirm the polymer structure by showing the expected aromatic proton and fluorine signals and their integrations.
Thermal and Mechanical Properties
The introduction of the fluorine atom is expected to influence the thermal and mechanical properties of the resulting polymer.
| Property | Expected Range | Analytical Technique |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 80 - 110 MPa | Universal Testing Machine |
| Young's Modulus | 2.5 - 3.5 GPa | Universal Testing Machine |
| Dielectric Constant (at 1 MHz) | 2.7 - 3.0 | Dielectric Analyzer |
Note: These are typical expected values and may vary based on the final molecular weight and purity of the polymer. [4][13]
Troubleshooting and Key Considerations
-
Low Molecular Weight: This is often due to the presence of moisture or impurities in the reagents or solvents. Ensure all materials are thoroughly dried and of high purity. An improper stoichiometric balance of monomers can also lead to low molecular weight.
-
Gel Formation: Side reactions can occur at excessively high polymerization temperatures or with prolonged reaction times. Careful control of the reaction temperature is crucial.
-
Polymer Discoloration: The presence of oxygen during polymerization can lead to oxidative side reactions and discoloration. Maintaining a positive nitrogen pressure throughout the reaction is essential.
Conclusion
The polycondensation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol with 4,4'-difluorobenzophenone provides a reliable route to a high-performance fluorinated poly(aryl ether ketone). The incorporation of fluorine offers a strategic advantage for applications requiring enhanced solubility and low dielectric properties, without compromising the inherent thermal and mechanical stability of the PAEK family. This protocol provides a robust framework for researchers and scientists to synthesize and explore this promising class of advanced materials.
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ResearchGate. (2025, August 6). Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization. Retrieved from [Link]
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Jiao, Q., et al. (2021, July 1). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [Link]
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Liu, X., et al. (2023, April 29). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Institutes of Health. Retrieved from [Link]
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Johnson, R. N., et al. (1967, September 1). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A. Retrieved from [Link]
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American Chemical Society. (1996, May 5). Poly(aryl ether) Synthesis. ACS Publications. Retrieved from [Link]
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Liu, X., et al. (2023, April 29). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Taylor & Francis Online. Retrieved from [Link]
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VTechWorks. PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]
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American Chemical Society. (n.d.). Fluorine-Containing Polyether Ketones Based on Fluorene Side Groups with Low Dielectric Constants and Excellent Thermal Performance. ACS Applied Polymer Materials. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and characterization of fluorinated poly(aryl ether ether ketone)s terminated with a phenylethynyl group. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of poly(aryl ether ketone)s with fluorinated phenyl in the side chain. Retrieved from [Link]
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National Institutes of Health. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Retrieved from [Link]
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Semantic Scholar. (2025, November 14). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Retrieved from [Link]
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National Institutes of Health. (n.d.). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. Retrieved from [Link]
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Synthesis of High Molecular Weight Fluorinated Poly(ether ether ketone): An Application Note and Detailed Protocol
Introduction
Poly(ether ether ketone) (PEEK) is a leading high-performance thermoplastic, renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The strategic incorporation of fluorine atoms into the PEEK backbone gives rise to fluorinated PEEK (F-PEEK), a class of materials with enhanced properties such as improved solubility, lower dielectric constants, and modified thermal characteristics, making them highly desirable for advanced applications in aerospace, electronics, and medical devices.[4][5][6] This document provides a comprehensive guide for the synthesis of high molecular weight F-PEEK, detailing a robust protocol grounded in the principles of nucleophilic aromatic substitution (NAS) polymerization.[7][8][9]
The synthesis of high molecular weight polymers is crucial for achieving optimal mechanical properties.[10] This protocol is designed to yield F-PEEK with a weight-average molecular weight exceeding 50,000 g/mol , ensuring the production of strong, tough, and flexible materials.[4][9][11] We will delve into the critical experimental parameters, the rationale behind procedural choices, and methods for comprehensive characterization of the resulting polymer.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The synthesis of F-PEEK proceeds via a step-growth polycondensation reaction, specifically a nucleophilic aromatic substitution (SNAr) mechanism.[2] The core of this reaction involves the formation of an ether linkage between a bisphenoxide and an activated aromatic dihalide.
The key steps are as follows:
-
Deprotonation of a Fluorinated Bisphenol: A fluorinated bisphenol is deprotonated by a weak base, typically anhydrous potassium carbonate, to form a highly nucleophilic bisphenoxide salt in situ.[2]
-
Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atoms of an activated difluoro-monomer, such as 4,4′-difluorobenzophenone. The strongly electron-withdrawing ketone group activates the fluorine atoms, making them excellent leaving groups.[2]
-
Polymer Chain Growth: This process of ether bond formation repeats, leading to the elongation of the F-PEEK polymer chain.[2] The reaction is driven to completion by the formation of a stable alkali metal fluoride salt.
Experimental Protocol
This protocol details the synthesis of a specific fluorinated PEEK, 6F-PEEK, derived from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and 4,4′-difluorobenzophenone.
Materials and Equipment
| Reagents | Equipment |
| 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) | Three-necked round-bottom flask with mechanical stirrer |
| 4,4′-difluorobenzophenone | Nitrogen or Argon inlet and outlet |
| Anhydrous potassium carbonate (K₂CO₃) | Dean-Stark trap with condenser |
| N-methyl-2-pyrrolidone (NMP) (anhydrous) | Heating mantle with temperature controller |
| Toluene (anhydrous) | Thermocouple |
| Methanol | Buchner funnel and filter paper |
| Deionized water | Vacuum oven |
Step-by-Step Synthesis Procedure
-
Reactor Setup: A thoroughly dried 250 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a condenser.
-
Charging the Reactor: The flask is charged with Bisphenol AF (e.g., 10.00 mmol), 4,4′-difluorobenzophenone (e.g., 10.00 mmol), and anhydrous potassium carbonate (e.g., 11.0 mmol, a slight excess to ensure complete reaction).
-
Solvent Addition: Anhydrous NMP (e.g., 50 mL) and toluene (e.g., 25 mL) are added to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Inert Atmosphere: The reaction mixture is purged with dry nitrogen or argon for at least 30 minutes to eliminate oxygen, which can cause side reactions at high temperatures.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap over a period of 2-4 hours until no more water is observed.
-
Polymerization: After the complete removal of water, the toluene is drained from the Dean-Stark trap. The reaction temperature is then gradually increased to 180-200°C. The polymerization is allowed to proceed at this temperature for 8-12 hours. A noticeable increase in the viscosity of the reaction mixture indicates the formation of a high molecular weight polymer.
-
Precipitation and Purification: Once the reaction is complete, the viscous solution is allowed to cool to room temperature. The polymer solution is then slowly poured into a vigorously stirred excess of methanol or deionized water to precipitate the F-PEEK.
-
Washing: The precipitated polymer is collected by filtration and washed repeatedly with hot deionized water to remove any remaining salts and solvent. This is followed by washing with methanol to remove any unreacted monomers or low molecular weight oligomers.
-
Drying: The purified F-PEEK is dried in a vacuum oven at 120°C for 24 hours to remove any residual solvent and water.
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of high molecular weight fluorinated PEEK.
Critical Parameters and Troubleshooting
-
Monomer Purity: The purity of the monomers is paramount for achieving high molecular weight. Impurities can act as chain terminators, limiting the final molecular weight.
-
Stoichiometry: A precise 1:1 molar ratio of the bisphenol and the difluoro-monomer is crucial. Any deviation can significantly reduce the molecular weight of the polymer.[12]
-
Anhydrous Conditions: The presence of water can lead to side reactions and prevent the formation of the highly reactive bisphenoxide. Thorough drying of all reagents and glassware, along with the use of an azeotropic agent, is essential.
-
Reaction Temperature and Time: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause degradation. The reaction time should be sufficient to achieve the desired molecular weight, which can be monitored by the increase in viscosity.
-
Choice of Solvent: The solvent must be polar aprotic to dissolve the monomers and the growing polymer chain, and it should have a high boiling point to accommodate the required reaction temperatures. NMP and diphenyl sulfone are commonly used solvents.[2][13]
Characterization of Fluorinated PEEK
A thorough characterization of the synthesized F-PEEK is necessary to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results |
| ¹H and ¹⁹F NMR | Structural confirmation | Characteristic peaks corresponding to the aromatic protons and fluorine atoms in the polymer backbone.[14] |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index (PDI) determination | Weight-average molecular weight (Mw) > 50,000 g/mol and a PDI between 1.5 and 2.5.[11] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) | A distinct glass transition and, for semi-crystalline polymers, a melting endotherm.[4] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | High decomposition temperature, typically above 450°C.[4] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of high molecular weight fluorinated PEEK. By carefully controlling the experimental parameters, researchers can consistently produce high-quality F-PEEK with tailored properties for a wide range of advanced applications. The successful synthesis and characterization of these materials will enable further innovation in fields requiring high-performance polymers.
References
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- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Arom
- Synthesis and characterization of fluorinated poly(aryl ether ether ketone)s terminated with a phenylethynyl group. (2008). Polymer.
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- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2014). Polymer Chemistry.
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- Fluorinated PEEK and XLPE as Promising Insulation Candidates for the Propulsion System of All-electric Aircraft. (2022).
- Sulfonated PEEK and fluorinated polymer based blends for fuel cell applications: Investigation of the effect of type and molecular weight of the fluorinated polymers on the membrane's properties. (2021).
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- SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. (2018). Khimicheskaya Tekhnologiya.
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- How do you make PEEK m
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Application Notes and Protocols for the Integration of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in Advanced Liquid Crystal Mixtures
For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal formulations.
Abstract: This document provides a comprehensive technical guide on the utilization of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol as a key component in the formulation of high-performance liquid crystal (LC) mixtures. We will delve into the unique physicochemical properties imparted by the strategic fluorination of the biphenyl core, present a detailed protocol for the synthesis of this compound, outline a step-by-step methodology for its incorporation into a nematic LC host, and provide a comprehensive guide to the characterization of the resulting mixture's electro-optical and thermal properties. The insights and protocols herein are designed to empower researchers to leverage the advantageous characteristics of this fluorinated biphenyl diol for the development of next-generation liquid crystal displays (LCDs) and other electro-optic devices.
Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design
The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal display technology necessitates the continuous development of novel liquid crystal materials with optimized physical properties. The introduction of fluorine atoms into the molecular architecture of liquid crystalline compounds has emerged as a powerful strategy to fine-tune these properties.[1] Fluorination can significantly influence a molecule's dielectric anisotropy (Δε), viscosity, optical anisotropy (Δn), and thermal stability.[2] Specifically, the high electronegativity of fluorine can be leveraged to create a strong dipole moment, which is crucial for controlling the orientation of the liquid crystal molecules in an electric field.
3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a calamitic (rod-shaped) liquid crystal molecule that offers a unique combination of a rigid biphenyl core, promoting mesophase formation, and a strategically positioned fluorine atom. This lateral fluorine substitution is anticipated to modulate the dielectric anisotropy and reduce the viscosity of the resulting liquid crystal mixture, while the terminal hydroxyl groups provide sites for further chemical modification or hydrogen bonding interactions within the mixture.
This application note will serve as a practical guide for researchers seeking to explore the potential of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in their liquid crystal formulations.
Physicochemical Properties of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
| Property | Estimated Value/Characteristic | Rationale and Authoritative Source |
| Molecular Formula | C₁₂H₉FO₂ | Based on chemical structure. |
| Molecular Weight | ~204.2 g/mol | Calculated from the molecular formula.[3] |
| Melting Point | Expected to be in the range of 150-200 °C | Based on the melting points of similar biphenyl diols and the influence of fluorine substitution. |
| Dielectric Anisotropy (Δε) | Expected to be moderately positive | The lateral fluorine atom will introduce a dipole moment perpendicular to the long molecular axis, but the overall effect will depend on the conformation and interaction with the host.[2] |
| Optical Birefringence (Δn) | Expected to be moderate to high | The biphenyl core contributes to high birefringence, which may be slightly modified by the fluorine substituent. |
| Viscosity | Expected to be lower than non-fluorinated analogs | Fluorine substitution is known to reduce intermolecular interactions, leading to lower viscosity.[2] |
Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
The synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings.[4][5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Detailed Synthesis Protocol
Materials:
-
3-Fluoro-4-methoxyphenylboronic acid
-
4-Bromo-1-methoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Step 1: Suzuki-Miyaura Cross-Coupling
-
In a round-bottom flask, combine 3-Fluoro-4-methoxyphenylboronic acid (1.1 eq), 4-Bromo-1-methoxybenzene (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Add a 2M aqueous solution of K₂CO₃ (2.0 eq) and toluene.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Fluoro-4,4'-dimethoxy-[1,1'-biphenyl].
Step 2: Demethylation
-
Dissolve the purified 3-Fluoro-4,4'-dimethoxy-[1,1'-biphenyl] in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Formulation of a Liquid Crystal Mixture
This protocol describes the preparation of a 5% (w/w) mixture of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in a commercially available nematic liquid crystal host, such as E7.
Formulation Workflow
Caption: Workflow for LC mixture formulation.
Detailed Formulation Protocol
-
Weighing: Accurately weigh the desired amounts of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and the nematic host (e.g., E7) in a clean glass vial. For a 5% mixture, use a 1:19 mass ratio.
-
Heating and Mixing: Place the vial in a heating block or oil bath and heat to a temperature approximately 10 °C above the clearing point of the host liquid crystal (for E7, the clearing point is around 60 °C, so heat to ~70 °C).
-
Homogenization: Once the mixture is in the isotropic phase (completely clear liquid), gently vortex or sonicate the vial for 5-10 minutes to ensure complete and uniform mixing.[6]
-
Cooling: Slowly cool the mixture back to room temperature. A controlled cooling rate will help in achieving a well-aligned nematic phase.
-
Degassing: To remove any dissolved gases that could affect the electro-optical performance, place the vial in a vacuum chamber for 1-2 hours.
Characterization of the Liquid Crystal Mixture
A thorough characterization of the formulated liquid crystal mixture is essential to determine its suitability for specific applications. The following protocols outline key characterization techniques.
Characterization Workflow
Caption: Workflow for LC mixture characterization.
Detailed Characterization Protocols
5.2.1. Sample Preparation: Liquid Crystal Cell Filling
-
Use a commercial liquid crystal cell with a known cell gap (e.g., 5 µm) and alignment layer (e.g., rubbed polyimide for planar alignment).
-
Heat the formulated LC mixture to its isotropic phase.
-
Place a small drop of the LC mixture at the edge of the cell opening.
-
Allow the cell to fill via capillary action.
-
Once filled, slowly cool the cell to room temperature.
5.2.2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Hermetically seal a small amount (5-10 mg) of the LC mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the clearing point.
-
Cool the sample at the same rate back to room temperature.
-
Analyze the resulting thermogram to identify the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic transitions).[7]
5.2.3. Optical Analysis: Polarized Optical Microscopy (POM)
-
Place the filled LC cell on the rotating stage of a polarized optical microscope equipped with a heating stage.
-
Observe the sample through crossed polarizers as you heat and cool it through its phase transitions.
-
Identify and record the characteristic textures of the nematic phase (e.g., schlieren or threaded texture) to confirm the mesophase.[7]
5.2.4. Electro-Optical Characterization
-
Voltage-Transmittance (V-T) Curve:
-
Place the LC cell in an electro-optical measurement setup between crossed polarizers.
-
Apply a square wave AC voltage (e.g., 1 kHz) to the cell, gradually increasing the voltage.
-
Measure the transmitted light intensity as a function of the applied voltage using a photodetector.[8][9]
-
From the V-T curve, determine the threshold voltage (the voltage at which the transmittance begins to change) and the contrast ratio (the ratio of maximum to minimum transmittance).[2]
-
-
Switching Time Measurement:
-
Apply a voltage sufficient to achieve maximum transmittance to the LC cell.
-
Suddenly switch the voltage off and measure the time it takes for the transmittance to decay from 90% to 10% of its maximum value (fall time, τ_off).
-
Apply the switching voltage again and measure the time it takes for the transmittance to rise from 10% to 90% of its maximum value (rise time, τ_on).[9]
-
Expected Results and Discussion
The incorporation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol into a nematic liquid crystal host is expected to yield several beneficial modifications to the mixture's properties:
-
Lowered Viscosity: The lateral fluorine atom should disrupt intermolecular packing, leading to a reduction in the rotational viscosity of the mixture. This is highly desirable for achieving faster switching speeds in display applications.
-
Modified Dielectric Anisotropy: The dipole moment introduced by the C-F bond will alter the dielectric anisotropy of the mixture. The magnitude and sign of this change will depend on the concentration of the dopant and its interaction with the host molecules.
-
Stable Nematic Phase: The rigid biphenyl core of the molecule will contribute to the stability of the nematic mesophase over a broad temperature range.
By following the detailed protocols outlined in this application note, researchers will be well-equipped to synthesize, formulate, and characterize liquid crystal mixtures containing 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, and to systematically evaluate its potential for enhancing the performance of advanced electro-optical devices.
References
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The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. Available at: [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Available at: [Link]
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Preparation of polymerisable liquid crystal mixture. Available at: [Link]
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Electro-optic characteristic of liquid crystal. Available at: [Link]
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Electrical Properties of Liquid Crystal Cells. Available at: [Link]
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Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. Available at: [Link]
-
Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals. Available at: [Link]
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Preparation of Cholesteryl Ester Liquid Crystals. Available at: [Link]
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Fluorinated liquid crystals - Properties and applications. Available at: [Link]
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Nematic Liquid Crystals. Available at: [Link]
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Phase behavior of nematic-nanoparticle mixtures. Available at: [Link]
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A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. Available at: [Link]
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Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. Available at: [Link]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Available at: [Link]
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Preparation and evaluation of liquid-crystal formulations with skin-permeation-enhancing abilities for entrapped drugs. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
Synthesis of 4,4'-biphenol. Available at: [Link]
-
4,4'-Biphenol. Available at: [Link]
- High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
-
4,4'-Dihydroxybiphenyl. Available at: [Link]
-
4-Fluoro-4'-hydroxybiphenyl. Available at: [Link]
-
3',4'-Dihydroxyflavone. Available at: [Link]
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Strategic Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol via Suzuki-Miyaura Coupling
An Application Note and Protocol for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The synthesis of fluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a valuable building block, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a detailed experimental procedure from setup to final product characterization, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biphenyl Diols
Biphenyl diols are privileged structures in drug discovery and serve as critical monomers in the synthesis of high-performance polymers. The strategic placement of a fluorine atom, as in 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, introduces conformational constraints and alters electronic properties, making it an attractive intermediate for developing novel therapeutics and advanced materials.[1] The Suzuki-Miyaura coupling is the preeminent method for constructing the C-C bond in such biaryl systems due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of reactants.[2][3]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[5][7] The reactivity order for the halide is typically I > Br > OTf >> Cl.[8][9]
-
Transmetalation : This is the crucial ligand exchange step where the organic moiety is transferred from the organoboron species to the Pd(II) complex. This step requires activation by a base.[10][11] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[12][13]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4][7]
Below is a diagram illustrating the catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Design & Reagent Selection
The synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol requires the coupling of two key fragments. A logical disconnection points to using 4-bromophenol and 3-fluoro-4-hydroxyphenylboronic acid. To prevent self-coupling or interference from the acidic phenolic protons, the hydroxyl group on the 4-bromophenol will be protected with a tert-Butyldimethylsilyl (TBDMS) group. The hydroxyl on the boronic acid partner is generally tolerated under the chosen basic conditions.
| Reagent | Role | Rationale for Selection |
| 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene | Aryl Halide | The bromide offers a good balance of reactivity and stability. The TBDMS protecting group is robust to the reaction conditions but easily removed post-coupling. |
| 3-Fluoro-4-hydroxyphenylboronic acid | Organoboron | Commercially available and introduces the desired fluoro-phenol moiety. The free hydroxyl group is generally compatible with carbonate bases. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | A highly efficient, air-stable Pd(II) precatalyst. The dppf ligand is excellent for cross-coupling reactions, promoting high yields and preventing side reactions.[7] |
| Potassium Carbonate (K₂CO₃) | Base | An effective and moderately strong inorganic base that activates the boronic acid for transmetalation without being harsh enough to cause significant substrate decomposition.[4][13] |
| 1,4-Dioxane / Water | Solvent | A standard solvent system. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base, facilitating the reaction at the interface.[4][7] |
| Tetra-n-butylammonium fluoride (TBAF) | Deprotecting Agent | The standard reagent for the clean and efficient removal of silyl protecting groups. |
Detailed Step-by-Step Protocol
This protocol is divided into two main stages: the Suzuki-Miyaura coupling reaction and the subsequent deprotection step to yield the final diol product.
Workflow Overview
Caption: A high-level overview of the two-part synthesis protocol.
Part A: Synthesis of 4'-(tert-Butyldimethylsilyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol
Materials & Quantities
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 1-Bromo-4-(TBDMS-oxy)benzene | 287.27 | 287 mg | 1.0 | 1.0 |
| 3-Fluoro-4-hydroxyphenylboronic acid | 155.91 | 187 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (287 mg, 1.0 mmol), 3-fluoro-4-hydroxyphenylboronic acid (187 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Using a syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with 30 mL of ethyl acetate and 20 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 15 mL portions of ethyl acetate.
-
Washing & Drying : Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent to afford the TBDMS-protected product.[14]
Part B: Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Procedure:
-
Setup : Dissolve the purified product from Part A in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Deprotection : Cool the solution to 0 °C in an ice bath. Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF) dropwise (1.1 equivalents).
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Work-up : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Extraction & Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by a final flash column chromatography or by recrystallization to yield the pure 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.[15][16]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the structure and aromatic substitution pattern.
-
¹⁹F NMR : To verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : To assess the purity of the final solid product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Insufficient base strength/solubility | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the water portion of the solvent is sufficient to dissolve the base. | |
| Protodeborylation | Presence of excess water or protic sources | Minimize water content if this side reaction is significant. Ensure starting materials are dry. |
| Homocoupling of Boronic Acid | Oxygen contamination | Improve degassing procedure and maintain a positive pressure of inert gas. |
| Incomplete Deprotection | Insufficient TBAF or reaction time | Add a slight excess of TBAF (1.2 equiv.) and allow the reaction to proceed for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling provides a highly efficient and reliable pathway for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. By carefully selecting a suitable palladium catalyst, base, and protecting group strategy, researchers can access this valuable fluorinated intermediate in high yield. The protocol outlined herein is robust and can be adapted for the synthesis of a wide range of substituted biaryl compounds, underscoring the power of palladium-catalyzed cross-coupling in modern chemical synthesis.[2][17]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. Method for purifying biphenyl. US3705203A.
-
Studylib. Biphenyl Purification: Chromatography Lab. Studylib. [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. [Link]
-
Wang, L., & Chen, Y. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
- Google Patents. Process for purifying biphenyl. CN101045670A.
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Study.com. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent? Study.com. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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El-Sayed, N. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
-
ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
ResearchGate. Synthesis of fluorinated biphenyls a (Guo et al., 2006). ResearchGate. [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Moore, D. A., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - National Institutes of Health. [Link]
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Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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MDPI. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]
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ORCA - Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA - Cardiff University. [Link]
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Application Notes and Protocols for the Characterization of High-Performance Polymers Derived from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Introduction: The Significance of Fluorinated Biphenol Polymers
Polymers derived from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol represent a class of high-performance materials engineered for demanding applications. The strategic incorporation of a fluorine atom onto the biphenyl backbone imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics.[1][2] These attributes make them prime candidates for advanced materials in aerospace, microelectronics, and specialty membrane applications.[3][4]
The causality behind this enhanced performance lies in the fundamental properties of the carbon-fluorine (C-F) bond. Its high bond energy (~485 kJ·mol⁻¹) contributes to exceptional thermal and chemical stability.[1] Furthermore, the high electronegativity of fluorine reduces the polarizability of the polymer chain, leading to desirable properties such as low dielectric constants, reduced moisture absorption, and low surface energy.[2][5][6]
This guide provides a comprehensive overview of the essential characterization techniques and detailed protocols for researchers, scientists, and drug development professionals working with these advanced fluorinated polymers. The methodologies outlined herein are designed to provide a thorough understanding of the structure-property relationships that govern the performance of these materials.
I. Structural Elucidation: Confirming the Molecular Architecture
The precise molecular structure of the polymer is the foundation of its properties. Spectroscopic techniques are indispensable for verifying the successful synthesis and determining the polymer's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural characterization of fluorinated polymers.[7][8][9] It provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within the polymer chain.
Expertise & Experience: The presence of fluorine offers a unique analytical handle. ¹⁹F NMR is particularly powerful for confirming the incorporation of the fluorinated monomer and can be sensitive to subtle changes in the polymer backbone.[8][10] For poly(arylene ether)s synthesized via nucleophilic aromatic substitution, the absence of signals corresponding to terminal -OH and -F groups in ¹H and ¹⁹F NMR spectra, respectively, indicates a high degree of polymerization.[5]
Protocol: NMR Analysis of a Polymer Derived from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
1. Sample Preparation:
- Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈). Ensure the polymer is fully dissolved to obtain high-resolution spectra.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a 5 mm NMR tube.
2. Instrumental Parameters (¹H NMR):
- Spectrometer Frequency: 400 MHz or higher for better resolution.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Pulse Width: Calibrated 90° pulse.
3. Instrumental Parameters (¹⁹F NMR):
- Spectrometer Frequency: A corresponding frequency for ¹⁹F on the available spectrometer (e.g., 376 MHz on a 400 MHz instrument).
- Number of Scans: 64-256, as ¹⁹F signals can be broad.
- Relaxation Delay (d1): 1-2 seconds.
- Reference: CFCl₃ as an external or internal standard (0 ppm).
4. Data Analysis:
- Integrate the peaks in the ¹H NMR spectrum to confirm the ratio of aromatic to aliphatic protons (if applicable).
- Analyze the chemical shifts in the ¹⁹F NMR spectrum to confirm the presence of the C-F bond in the polymer backbone. The chemical shift will be characteristic of the fluorine's electronic environment.[5]
- Correlate the ¹H and ¹⁹F spectra to ensure the integrity of the polymer structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in the polymer.
Expertise & Experience: In the context of poly(arylene ether)s derived from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the key spectral feature to confirm a successful polymerization is the appearance of a strong absorption band corresponding to the aryl ether (Ar-O-Ar) linkage, typically around 1240 cm⁻¹. The disappearance of the broad O-H stretching band from the diol monomer (around 3200-3600 cm⁻¹) is also a critical indicator of high conversion.
Protocol: FTIR Analysis
1. Sample Preparation:
- Thin Film: Cast a thin film of the polymer onto a salt plate (e.g., KBr or NaCl) from a dilute solution (e.g., in THF or chloroform). Ensure the solvent has completely evaporated.
- KBr Pellet: Mix a small amount of the polymer (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
2. Data Acquisition:
- Spectrometer: Use a standard FTIR spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Number of Scans: 16-32.
- Resolution: 4 cm⁻¹.
- Acquire a background spectrum before running the sample.
3. Spectral Interpretation:
- Identify the characteristic absorption bands for the key functional groups.
- Aryl Ether (Ar-O-Ar): ~1240 cm⁻¹ (asymmetric stretching).
- C-F Stretch: ~1100-1300 cm⁻¹.
- Aromatic C-H Stretch: ~3030-3100 cm⁻¹.
- Aromatic C=C Bending: ~1500-1600 cm⁻¹.
II. Thermal Properties: Performance Under Thermal Stress
The ability of these polymers to withstand high temperatures is a critical performance metric. Thermal analysis techniques provide quantitative data on their thermal stability and transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Expertise & Experience: Fluorinated poly(arylene ether)s are known for their excellent thermal stability.[5][11] The 5% weight loss temperature (Td₅) is a common metric used to compare the thermal stability of different polymers. For high-performance polymers derived from fluorinated biphenols, Td₅ values are often in the range of 480-555 °C.[5][6]
Protocol: Thermogravimetric Analysis
1. Sample Preparation:
- Place 5-10 mg of the polymer sample in a TGA pan (e.g., platinum or alumina).
2. Instrumental Parameters:
- Heating Rate: 10-20 °C/min.[5]
- Temperature Range: 30 °C to 800 °C.
- Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min. Running the analysis in both inert (N₂) and oxidative (air) atmospheres can provide insights into the degradation mechanism.
3. Data Analysis:
- Determine the onset of decomposition temperature.
- Calculate the 5% and 10% weight loss temperatures (Td₅ and Td₁₀).
- Determine the char yield at the final temperature, which can be an indicator of flame retardancy.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Expertise & Experience: The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer. For polymers derived from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the rigid biphenyl unit and the presence of the fluorine atom typically lead to high Tg values. These values are influenced by the flexibility of the polymer backbone and intermolecular forces.[5]
Protocol: Differential Scanning Calorimetry
1. Sample Preparation:
- Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).
- Seal the pan.
2. Instrumental Parameters:
- Heating/Cooling Rate: 10 °C/min.[5]
- Temperature Program:
- Heat from room temperature to a temperature above the expected Tg to erase the thermal history.
- Cool at a controlled rate back to room temperature.
- Heat again at the same rate to obtain the Tg from the second heating scan.
- Atmosphere: Nitrogen at a flow rate of 50 mL/min.
3. Data Analysis:
- Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
III. Mechanical Integrity: Assessing Strength and Durability
The mechanical properties of these polymers determine their suitability for load-bearing and structural applications.
Expertise & Experience: The incorporation of fluorine and the rigid biphenyl structure can lead to high tensile strength and modulus, but may also affect the polymer's ductility (elongation at break).[5][12] The mechanical properties are highly dependent on the molecular weight of the polymer and the processing conditions used to prepare the test specimens.
Protocol: Tensile Testing
1. Sample Preparation:
- Prepare thin films of the polymer by solution casting or compression molding.
- Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
2. Test Procedure:
- Use a universal testing machine equipped with a suitable load cell.
- Measure the thickness and width of the gauge section of the specimen.
- Mount the specimen in the grips of the testing machine.
- Apply a tensile load at a constant crosshead speed until the specimen fractures.
3. Data Analysis:
- Tensile Strength: The maximum stress the material can withstand before breaking.
- Young's Modulus: The stiffness of the material, calculated from the initial slope of the stress-strain curve.
- Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
IV. Optical and Dielectric Properties: Performance in Advanced Applications
The unique electronic nature of the C-F bond significantly influences the optical and dielectric properties of these polymers, making them suitable for applications in optics and microelectronics.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to assess the optical transparency of the polymer films.
Expertise & Experience: Many fluorinated polymers exhibit high optical transparency in the visible region, which is advantageous for optical applications.[13][14] The UV cutoff wavelength provides information about the electronic transitions within the polymer and its suitability for applications requiring UV stability.
Protocol: UV-Visible Spectroscopy
1. Sample Preparation:
- Cast a thin, uniform film of the polymer onto a quartz slide.
2. Data Acquisition:
- Use a dual-beam UV-Vis spectrophotometer.
- Wavelength Range: 200-800 nm.
- Use a blank quartz slide as a reference.
3. Data Analysis:
- Record the transmittance or absorbance spectrum.
- Determine the percentage transmittance at specific wavelengths (e.g., 450 nm and 550 nm).
- Identify the UV cutoff wavelength.
Dielectric Analysis
The low dielectric constant of fluorinated polymers is a key property for their use as insulating materials in microelectronics.[4][6]
Expertise & Experience: The low polarizability of the C-F bond and the introduction of free volume by bulky fluorine-containing groups contribute to a low dielectric constant and low dielectric loss.[2][6]
Protocol: Dielectric Constant Measurement
1. Sample Preparation:
- Prepare a thin, uniform film of the polymer.
- Deposit circular electrodes (e.g., gold or aluminum) of a known area on both sides of the film by sputtering or evaporation.
2. Measurement:
- Use an LCR meter or an impedance analyzer.
- Measure the capacitance of the film at a specific frequency (e.g., 1 MHz or 1 GHz).
- Measure the thickness of the film.
3. Calculation:
- Calculate the dielectric constant (ε') using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.
V. Data Summary and Visualization
Typical Property Ranges
| Property | Typical Value Range | Key Influencing Factors |
| Glass Transition Temperature (Tg) | 160 - 300 °C | Polymer backbone flexibility, intermolecular forces[5][15] |
| 5% Weight Loss Temperature (Td₅) | 480 - 555 °C | Bond energies, polymer structure[5][6] |
| Tensile Strength | 35 - 150 MPa | Molecular weight, film processing, polymer structure[5][16] |
| Elongation at Break | 4 - 30% | Polymer chain entanglement, crystallinity[5][16] |
| Dielectric Constant (@ 1 MHz) | 2.1 - 3.2 | Fluorine content, free volume, frequency[6][16][17] |
| Optical Transmittance (@ 450 nm) | > 74% | Film thickness, presence of chromophores[13] |
Experimental Workflow Visualization
Caption: A typical workflow for the synthesis and comprehensive characterization of fluorinated polymers.
VI. Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. For instance, the successful synthesis confirmed by NMR and FTIR should correlate with the expected high thermal stability observed in TGA. Discrepancies between these results may indicate incomplete polymerization, the presence of impurities, or side reactions. Similarly, the mechanical and dielectric properties should be consistent with a high molecular weight, structurally sound polymer. By systematically applying this suite of characterization techniques, researchers can build a comprehensive and validated understanding of their materials.
References
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Structure Characterization of Fluoropolymers. ResearchGate. [Link]
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health (NIH). [Link]
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Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. ResearchGate. [Link]
-
Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. NRC Research Press. [Link]
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Structure characterization of fluoropolymers. ResearchGate. [Link]
-
Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. ResearchGate. [Link]
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry. [Link]
-
Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through 19F LF-NMR relaxometry. University of Twente. [Link]
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. National Institutes of Health (NIH). [Link]
-
Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules. [Link]
-
Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. ResearchGate. [Link]
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. [Link]
-
Synthesis and properties of poly(arylene ether)s based on 3-pentadecyl 4,4'-biphenol. ResearchGate. [Link]
-
Optical Properties of Amorphous Perfluorinated Polymers in the Terahertz Range. ResearchGate. [Link]
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Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. [Link]
-
Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene. China Plastics. [Link]
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Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. MDPI. [Link]
-
Synthesis and properties of fluoro‐polyetherimides. ResearchGate. [Link]
-
All-organic polymeric materials with high refractive index and excellent transparency. National Institutes of Health (NIH). [Link]
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Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach. MDPI. [Link]
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Mechanical properties of fluorinated polymers, and composites. ResearchGate. [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Institutes of Health (NIH). [Link]
-
Introduction to Semifluorinated High-Performance Polymers. ScienceDirect. [Link]
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Topic: Analytical Methods for Determining the Purity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust purity determination of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a key intermediate in pharmaceutical and materials science research. We present a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation and orthogonal purity verification, and Mass Spectrometry (MS) for impurity identification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure methodological integrity and data trustworthiness.
Introduction: The Imperative for Purity
3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a fluorinated analog of the well-known biphenyl-4,4'-diol structure. The introduction of a fluorine atom can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry.[1][2] In any application, from early-stage research to regulated drug manufacturing, the purity of starting materials and intermediates is non-negotiable. Impurities can lead to unwanted side reactions, altered biological activity, and misleading experimental results.
Therefore, a validated, multi-faceted analytical strategy is essential to confirm not only the identity of the compound but also to quantify its purity with a high degree of confidence. This guide establishes a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy purity profile. The validation of these methods is a critical component of regulatory compliance and quality assurance, ensuring that the testing procedures are suitable for their intended purpose.[3][4]
Orthogonal Analytical Strategy
No single analytical method can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, using techniques that rely on different chemical and physical principles. This minimizes the risk of an impurity co-eluting or being otherwise masked by the main component in a single system.
Caption: Orthogonal strategy for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reversed-phase HPLC (RP-HPLC) is the premier technique for determining the purity of moderately polar organic molecules like 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.[5] It separates compounds based on their hydrophobicity, providing excellent resolution for potential impurities.
Causality of Method Parameters
-
Column Choice (C18): A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are ideal for aromatic compounds. The biphenyl core of the analyte will interact strongly with the stationary phase, allowing for fine-tuning of retention time with the mobile phase.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution (gradually increasing the acetonitrile concentration) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.[6]
-
Acidic Modifier (Formic Acid): The phenolic hydroxyl groups on the analyte are weakly acidic. Adding a small amount of formic acid (0.1%) to the mobile phase suppresses the ionization of these groups. This is critical because it prevents peak tailing and ensures a single, sharp, and symmetrical peak, which is essential for accurate integration and quantification.
-
Detector (UV-DAD): A Diode Array Detector (DAD) is used to monitor the elution. The conjugated biphenyl system is an excellent chromophore. The DAD allows for the determination of the optimal detection wavelength (λ-max) and can also assess peak purity by comparing spectra across a single peak. For biphenyl systems, detection is typically effective in the 220-280 nm range.[7]
Caption: HPLC workflow for purity determination.
Detailed HPLC Protocol
Objective: To determine the purity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol by area percent and to detect any related impurities.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water to achieve a final concentration of 0.1 mg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6x150 mm, 3.5 µm | Standard for resolving aromatic compounds. |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| Detection | DAD, 254 nm | Common wavelength for aromatic systems. |
| Run Time | 25 minutes | Sufficient for elution of all components. |
| Gradient | 0-15 min: 20% to 95% B | Separates a wide range of polarities. |
| 15-20 min: Hold at 95% B | Elutes highly non-polar impurities. | |
| 20.1-25 min: 20% B | Re-equilibration for next run. |
-
System Suitability:
-
Before running samples, perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (%RSD) for the main peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identity and Orthogonal Quantification
NMR spectroscopy is an indispensable tool for confirming the molecular structure of a synthesized compound.[8] Furthermore, Quantitative NMR (qNMR) offers a highly accurate and precise method for purity determination that is orthogonal to chromatography.[9][10]
The Power of Multinuclear NMR
-
¹H NMR: Confirms the proton environment, including the number and arrangement of aromatic protons. The integration of signals provides a relative ratio of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of the expected number of carbon signals confirms the complete structure.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance in the ¹⁹F spectrum confirms the presence of the single fluorine atom on the biphenyl ring system, providing unambiguous evidence of successful fluorination.
Quantitative NMR (qNMR) for Absolute Purity
qNMR determines purity by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[11]
Causality of qNMR Protocol:
-
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be of high purity (>99.5%), stable, non-volatile, and have resonances that do not overlap with any analyte signals. Its mass must be accurately known.
-
Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of nuclei.[12]
-
Accurate Weighing: The accuracy of the qNMR result is directly dependent on the accuracy of the masses of the analyte and the internal standard.
Detailed qNMR Protocol
Objective: To confirm the identity and determine the absolute purity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
Analytical balance (readable to 0.01 mg).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the analyte into a clean vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm structure and identify non-overlapping analyte and standard peaks.
-
Set up the quantitative experiment with the following parameters:
-
| Parameter | Value | Rationale |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (d1) | 30-60 seconds | Allows for complete spin relaxation. |
| Number of Scans | 8-16 | Improves signal-to-noise ratio. |
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correction to the FID.
-
Carefully integrate a well-resolved peak from the analyte (I_analyte) and a peak from the standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard
-
Mass Spectrometry (MS): Definitive Mass and Impurity Identification
Mass spectrometry provides the exact molecular weight of the analyte, serving as a final confirmation of its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[13]
Rationale for LC-MS
If the HPLC-UV analysis reveals impurities above a certain threshold (e.g., 0.1%), LC-MS analysis is warranted. The HPLC method can be directly transferred to an LC-MS system. The mass spectrometer, acting as the detector, will provide the mass-to-charge ratio (m/z) for the main peak and for each impurity peak. High-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to within a few parts per million, allowing for the determination of the elemental formula of an impurity.
Protocol for Impurity Identification by LC-MS
Objective: To determine the molecular weight of the main component and any significant impurities.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
Procedure:
-
Method Transfer: Utilize the same column and mobile phases as the HPLC-UV method.
-
Ionization: ESI is suitable for this molecule due to the acidic phenolic protons. Run in both positive and negative ion modes to maximize information.
-
Negative Mode [M-H]⁻: Expected to be the primary ion, from the deprotonation of a hydroxyl group.
-
Positive Mode [M+H]⁺: May also be observed.
-
-
Data Acquisition: Acquire full scan data to see all ions present. If necessary, perform fragmentation analysis (MS/MS) on impurity ions to gain structural information.
-
Data Analysis:
-
Confirm the m/z of the main peak corresponds to the molecular weight of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (C₁₂H₉FO₂ = 204.0586 g/mol ).
-
Determine the exact mass of any impurity peaks and use software to predict possible elemental compositions. This information, combined with knowledge of the synthetic route, can lead to the identification of the impurity.
-
Conclusion
The purity assessment of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol requires a rigorous and multi-faceted analytical approach. By combining the quantitative power of HPLC, the structural and orthogonal quantitative capabilities of NMR, and the definitive identification strength of MS, a complete and trustworthy purity profile can be established. The detailed protocols and the underlying scientific rationale provided in this guide are designed to empower researchers and analysts to generate high-quality, reliable data essential for advancing scientific discovery and drug development. Adherence to these principles forms the foundation of good analytical practice and ensures data integrity.[14]
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Agilent Technologies. (2022). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
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Gadek, T. R., & Griedel, B. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9287-9287. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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ACD/Labs. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Britton, R., & Huestis, M. P. (2008). “Pure by NMR”? Organic Letters, 10(23), 5461-5464. [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]
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Sharma, S., & Goyal, S. (2014). Analytical method validation: A brief review. International Journal of Drug Research and Technology, 4(1), 1-8. [Link]
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Yuliatim, S. R., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Applied Pharmaceutical Science, 7(10), 187-192. [Link]
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Cammidge, A. N., et al. (2020). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 25(22), 5431. [Link]
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Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29205-29220. [Link]
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The Strategic Utility of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in the Genesis of Bioactive Molecules: Application Notes and Protocols
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This technical guide delineates the pivotal role of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol as a versatile precursor in the synthesis of bioactive molecules. We will explore the nuanced effects of the fluorine substituent and the diol functionality, which together provide a unique platform for generating structurally diverse compounds with significant therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a framework for the rational design of novel therapeutics based on this fluorinated biphenyl scaffold.
Introduction: The Biphenyl Motif and the Fluorine Advantage
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4][5] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[6] When augmented with hydroxyl groups, as in a biphenyl-4,4'-diol, the scaffold gains valuable hydrogen bonding capabilities and points for further chemical elaboration.
The introduction of a fluorine atom onto this biphenyl-diol framework, yielding 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, imparts a range of advantageous properties that are highly sought after in drug design.[7][8] These include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl groups in our precursor, influencing their ionization state at physiological pH and their ability to participate in binding interactions.
-
Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity and selectivity.
-
Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity, which is a critical parameter for oral bioavailability and cell membrane penetration.
This unique combination of a biphenyl-diol core and a strategically placed fluorine atom makes 3-Fluoro-[1,1'-biphenyl]-4,4'-diol an exemplary starting material for the synthesis of a new generation of bioactive molecules.
Synthetic Pathways and Key Transformations
The chemical reactivity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is dominated by the two phenolic hydroxyl groups. These groups can be selectively or exhaustively functionalized through a variety of reactions, including etherification, esterification, and conversion to triflates for cross-coupling reactions. The fluorine atom, being relatively inert, serves to modulate the electronic properties of the aromatic rings.
A particularly powerful application of this precursor is in the synthesis of diaryl ether-containing kinase inhibitors. Many potent kinase inhibitors feature a "hinge-binding" motif, often an aromatic or heteroaromatic system, connected via an ether linkage to a substituted phenyl ring. The 3-Fluoro-[1,1'-biphenyl]-4,4'-diol provides an ideal platform to construct such molecules.
Illustrative Synthesis: A Kinase Inhibitor Scaffold
To illustrate the utility of our precursor, we will outline a synthetic pathway towards a hypothetical, yet representative, diaryl ether-based kinase inhibitor. This pathway highlights the key chemical transformations and the rationale behind the experimental choices.
Workflow for the Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold
Caption: Synthetic workflow from the precursor to a diaryl ether kinase inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a diaryl ether kinase inhibitor scaffold from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Protocol 1: Selective Mono-O-alkylation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Objective: To selectively alkylate one of the two hydroxyl groups of the precursor, providing a handle for further diversification.
Rationale: The differential reactivity of the two hydroxyl groups, influenced by the electronic effect of the fluorine atom, can be exploited to achieve selective monofunctionalization under carefully controlled conditions. The choice of a mild base and a suitable solvent is critical to prevent dialkylation.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | ≥98% | Commercial Source |
| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous, ≥99.8% | Commercial Source |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Saturated Ammonium Chloride (NH4Cl) aq. | ACS Grade | In-house preparation |
| Brine | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercial Source |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkylated product.
Protocol 2: Synthesis of a Diaryl Ether Linkage via Suzuki-Miyaura Coupling
Objective: To form the C-O bond that constitutes the diaryl ether linkage, a common motif in many kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[3] In this protocol, we first convert the remaining hydroxyl group to a triflate, a good leaving group for palladium-catalyzed cross-coupling. This is then coupled with a suitable boronic acid representing the "hinge-binding" region of the kinase inhibitor.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Mono-alkylated 3-Fluoro-[1,1'-biphenyl]-4-ol | Synthesized in-house | - |
| N-Phenyl-bis(trifluoromethanesulfonimide) | ≥98% | Commercial Source |
| Triethylamine (Et3N) | ≥99.5% | Commercial Source |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Commercial Source |
| Arylboronic Acid | ≥97% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | ≥98% | Commercial Source |
| Potassium Carbonate (K2CO3) | ≥99% | Commercial Source |
| 1,4-Dioxane/Water (3:1) | ACS Grade | In-house preparation |
Procedure:
Part A: Triflation
-
Dissolve the mono-alkylated 3-Fluoro-[1,1'-biphenyl]-4-ol (1.0 eq) and N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the crude triflate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final diaryl ether compound.
Logical Relationship of Synthetic Steps
Caption: Sequential logic of the synthetic protocol.
Data Presentation and Characterization
The successful synthesis of the target molecules should be confirmed by a suite of analytical techniques.
Table 1: Expected Analytical Data for a Representative Diaryl Ether Product
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the biphenyl and coupled aryl rings. Signals for the alkyl linker protons. Integration should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms. The C-F coupling constants can provide valuable structural information. |
| ¹⁹F NMR | A singlet or multiplet in the characteristic range for an aryl fluoride, confirming the presence of the fluorine atom. |
| Mass Spectrometry (HRMS) | The molecular ion peak corresponding to the exact mass of the target compound, confirming its elemental composition. |
| Purity (HPLC) | A single major peak, indicating a high degree of purity (typically >95%). |
Conclusion and Future Perspectives
3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a highly valuable and versatile precursor for the synthesis of a wide array of bioactive molecules. Its unique combination of a fluorinated biphenyl core and reactive hydroxyl groups provides a powerful platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this guide offer a robust starting point for the synthesis of novel diaryl ether-containing compounds. Future work in this area could focus on the development of more efficient and selective methods for the functionalization of the diol, as well as the exploration of this precursor in the synthesis of other classes of bioactive molecules, such as macrocycles and natural product analogues. The continued exploration of fluorinated building blocks like 3-Fluoro-[1,1'-biphenyl]-4,4'-diol will undoubtedly fuel the discovery of the next generation of therapeutic agents.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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PubChem Compound Summary for CID 2763360, 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry. [Link]
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Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: discovery of novel, highly potent inhibitors of Factor Xa. PubMed. [Link]
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Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. Wiley Online Library. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. [Link]
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Some biologically active biphenyl derivatives. ResearchGate. [Link]
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Application Note & Protocol Guide: Melt Processing of High-Performance Polymers Incorporating 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Abstract
This document provides a comprehensive guide to the melt processing of engineering thermoplastics derived from the 3-Fluoro-[1,1'-biphenyl]-4,4'-diol monomer. The incorporation of this fluorinated biphenol moiety into polymer backbones, such as polycarbonates, polyesters, or poly(ether sulfone)s, imparts exceptional thermal stability, mechanical rigidity, and specific chemical resistance.[1][2][3] However, these same attributes present unique challenges in melt processing. This guide outlines the fundamental material properties, provides detailed, step-by-step protocols for extrusion and injection molding, and offers a systematic approach to process optimization and troubleshooting. The methodologies are designed for researchers, scientists, and engineers in materials science and drug development to establish a robust and repeatable manufacturing process for these advanced polymers.
Introduction: The Role of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in Polymer Architecture
The monomer 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a specialty bisphenol used in the synthesis of high-performance polymers.[4][5][6][7] Its unique structure contributes several key characteristics to the final polymer:
-
Rigid Biphenyl Backbone: The biphenyl group introduces significant rigidity into the polymer chain, leading to high glass transition temperatures (Tg) and excellent mechanical strength.[8][9]
-
Fluorine Substitution: The fluorine atom provides several advantages:
-
Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.
-
Modified Polarity & Intermolecular Forces: Fluorination alters the electronic nature of the aromatic ring, influencing properties like dielectric constant, solubility, and surface energy.[1][10]
-
Chemical Inertness: Fluoropolymers are known for their resistance to a wide range of chemicals, a property enhanced by the C-F bond.[10]
-
These properties position such polymers for demanding applications, including advanced electronics, aerospace components, and specialized medical devices. However, the high chain rigidity and strong intermolecular forces result in high melt viscosities and processing temperatures that are often close to the polymer's degradation temperature, requiring precise control over all processing parameters.[11]
Pre-Processing: Foundational Steps for Success
Failure to properly prepare the material is a primary cause of defects and inconsistent results. The following preparatory steps are critical.
Thermal Characterization (TGA & DSC)
Before any melt processing, the fundamental thermal properties of the specific polymer batch must be determined. This is a non-negotiable first step.
-
Thermogravimetric Analysis (TGA): Determines the onset of thermal degradation (Td). This value defines the absolute upper limit for processing temperature. Processing should always occur at least 20-30°C below Td to prevent significant molecular weight loss.[11][12][13]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg). For amorphous polymers, this indicates the transition from a rigid to a rubbery state. Melt processing must occur significantly above Tg to achieve sufficient flow.[14]
Table 1: Representative Thermal Properties for Biphenyl-Containing Aromatic Polymers
| Property | Typical Value Range | Significance for Melt Processing |
|---|---|---|
| Glass Transition Temp. (Tg) | 180 - 260 °C[8][9][15] | Defines the minimum processing temperature required for melt flow. |
| Degradation Onset (Td, 5% wt loss) | 430 - 530 °C[2][9][14] | Defines the maximum allowable processing temperature. |
| Melt Processing Window | Tg + (100 to 140°C) | The target temperature range for the extruder/molder barrel. Must be safely below Td. |
Material Drying Protocol
Polymers with ester or carbonate linkages are highly susceptible to hydrolytic degradation at elevated temperatures. Residual moisture will lead to chain scission, drastically reducing molecular weight and destroying mechanical properties.
Protocol 2.2.1: Vacuum Oven Drying
-
Preparation: Spread the polymer pellets or powder in a thin layer (no more than 2 cm deep) on a clean, dry metal tray.
-
Loading: Place the tray in a vacuum oven.
-
Conditions:
-
Temperature: 120 - 140 °C. The temperature should be well below the polymer's Tg to prevent sintering or softening of the pellets.
-
Vacuum: <1 Torr (133 Pa).
-
Duration: 8 - 12 hours. For new materials, drying for 12 hours is recommended.
-
-
Handling: After drying, do not expose the material to ambient atmosphere. Process immediately or store in a desiccator with a high-capacity desiccant (e.g., molecular sieves).
Melt Processing Workflows
The following diagram illustrates the logical flow for processing these high-performance polymers, from initial characterization to final part evaluation.
Caption: General workflow for processing polymers containing 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Protocol: Hot-Melt Extrusion (Twin-Screw)
Hot-melt extrusion is ideal for creating continuous profiles, filaments for 3D printing, or for compounding the polymer with additives. A co-rotating twin-screw extruder is recommended for its excellent mixing capability.
Equipment:
-
Co-rotating Twin-Screw Extruder (e.g., 16-26 mm)
-
Gravimetric Feeder
-
Vent Port (optional, for devolatilization)
-
Strand Die
-
Water Bath or Air Knife for cooling
-
Pelletizer or Filament Winder
Step-by-Step Methodology:
-
Pre-Heat: Set the barrel and die temperatures according to the values in Table 2. Allow the system to equilibrate for at least 60 minutes.
-
Feeder Calibration: Calibrate the gravimetric feeder with the dried polymer to ensure a consistent feed rate.
-
System Purge: Purge the extruder with a high-viscosity cleaning compound (e.g., high-density polyethylene) followed by a stable, high-temperature polymer like PEEK or a stable polycarbonate to remove any residues.
-
Introduce Material: Start the extruder screws at a low RPM (e.g., 50 RPM) and begin feeding the dried polymer at a low rate (e.g., 5 g/min ).
-
Monitor Process: Observe the melt pressure, motor torque, and melt appearance. The extrudate should be clear and consistent. Signs of bubbles indicate moisture or degradation, while discoloration (yellowing/browning) indicates thermal degradation.[11]
-
Parameter Ramp-Up: Once a stable melt is achieved, slowly increase the screw speed and feed rate to the desired output, keeping torque and pressure within safe operating limits (typically <80% of maximum).
-
Cooling and Collection: Guide the extruded strand through the water bath or under an air knife and into the pelletizer or onto the winder. Ensure the cooling is not so rapid as to induce excessive internal stresses.
-
Shutdown: Once the run is complete, purge the system thoroughly with a cleaning polymer until all of the experimental material is removed.
Table 2: Recommended Starting Parameters for Twin-Screw Extrusion
| Parameter | Value | Rationale & Key Considerations |
|---|---|---|
| Feed Zone Temp. | 150 - 180 °C | Keep below the melting/softening point to ensure proper solids conveying. |
| Transition Zones | Ramp from 180 °C to Melt Temp. | Gradual temperature increase prevents premature degradation and ensures a homogeneous melt. |
| Melt / Metering Zones | Tg + 120 °C (e.g., 320 - 360 °C) | Must be high enough for low viscosity but well below Td. This is the most critical parameter. |
| Die Temperature | Melt Zone Temp ± 10 °C | Adjust to control surface finish and die swell. A slightly higher temp can reduce melt fracture.[16] |
| Screw Speed | 100 - 300 RPM | Higher speeds increase shear and mixing but can also increase melt temperature due to viscous dissipation. |
| Feed Rate | 10 - 20 g/min (for lab scale) | Must be matched to screw speed to achieve desired fill level and avoid starvation or surging.[17] |
Protocol: Injection Molding
Injection molding is used to produce discrete, complex parts. Due to the high viscosity of these polymers, high injection pressures and temperatures are required.
Equipment:
-
High-temperature Injection Molding Machine
-
Mold with appropriate gating and venting (hardened steel recommended)
-
Mold Temperature Controller (oil or pressurized water)
Step-by-Step Methodology:
-
Pre-Heat: Set barrel and mold temperatures as per Table 3. Allow at least 60-90 minutes for thermal stabilization.
-
System Purge: Purge the injection unit with a suitable high-temperature material as described in the extrusion protocol.
-
Load Material: Add the pre-dried polymer to the hopper.
-
Molding Cycle:
-
Dosing: The screw rotates to convey and melt material for the next shot. Monitor screw recovery time.
-
Injection: The screw moves forward, injecting the molten polymer into the mold cavity at high pressure.
-
Packing/Holding: A constant pressure is applied to compensate for material shrinkage as it cools. This is critical for dimensional accuracy.
-
Cooling: The part solidifies in the mold. This is often the longest part of the cycle.
-
Ejection: The mold opens and the part is ejected.
-
-
Part Inspection: Inspect the first few parts for defects like short shots, flash, sink marks, or burn marks.
-
Process Optimization: Adjust injection speed, packing pressure, and times to achieve a fully formed, defect-free part.
-
Shutdown: Purge the machine thoroughly with a cleaning compound.
Table 3: Recommended Starting Parameters for Injection Molding
| Parameter | Value | Rationale & Key Considerations |
|---|---|---|
| Rear Zone Temp. | 280 - 300 °C | Gradual heating profile to prevent bridging in the feed throat. |
| Middle Zones Temp. | 310 - 340 °C | Continue the ramp to the primary melt temperature. |
| Front/Nozzle Temp. | 330 - 360 °C | Hottest zone to ensure lowest viscosity upon injection. Must be safely below Td.[18] |
| Mold Temperature | 140 - 180 °C | Crucial for surface finish and managing internal stress. Should be set high, just below Tg, to allow for stress relaxation before solidification. |
| Injection Pressure | 80 - 150 MPa | High pressure is needed to fill the mold with the viscous melt.[18][19] |
| Injection Speed | Slow to Moderate | High speeds can cause excessive shear heating and degradation. Start slow and increase as needed. |
| Holding Pressure | 50 - 70% of Injection Pressure | Prevents sink marks and ensures part density. |
| Back Pressure | 0.3 - 0.7 MPa (50-100 psi) | Ensures a homogeneous melt and consistent shot size. |
Troubleshooting & Optimization
Processing high-performance polymers often requires iterative optimization. The following diagram and table provide a logical framework for troubleshooting common issues.
Caption: Decision tree for troubleshooting common melt processing defects.
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Melt Fracture / Sharkskin | Excessive shear stress at the die exit. Melt viscosity is too high for the output rate. | 1. Reduce the extrusion rate or injection speed. 2. Increase the die/nozzle temperature slightly to lower viscosity. 3. Consider using a fluorinated polymer processing aid (PPA).[16] |
| Discoloration / Black Specks | Thermal degradation due to excessive temperature or long residence time. | 1. Lower the barrel temperatures, starting with the zone of longest residence time. 2. Increase throughput (screw speed/feed rate) to reduce residence time. 3. Purge the machine thoroughly to remove any degraded material.[12][20] |
| Bubbles / Splay Marks | Residual moisture from improper drying or volatile degradation products. | 1. Re-dry the material according to Protocol 2.2.1. Verify oven performance. 2. Lower processing temperatures to ensure they are well below Td. |
| Die Buildup | Adhesion of polymer and low molecular weight species to the die surface. | 1. Use highly polished, corrosion-resistant die materials. 2. Incorporate a polymer processing aid (PPA) to promote slip at the die wall.[16] |
| High Motor Torque / Pressure | Melt viscosity is too high at the current processing conditions. | 1. Increase melt temperatures incrementally. 2. Decrease screw speed or feed rate. |
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- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
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- 16. 4spe.org [4spe.org]
- 17. mdpi.com [mdpi.com]
- 18. advanced-emc.com [advanced-emc.com]
- 19. advanced-emc.com [advanced-emc.com]
- 20. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Welcome to the technical support center for the synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, drawing from established synthetic methodologies and practical, field-proven insights.
Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling
The most prevalent and versatile method for synthesizing 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high functional group tolerance and generally mild reaction conditions.[6][7]
The primary route involves the coupling of a suitably protected 4-bromophenol derivative with 3-fluoro-4-hydroxyphenylboronic acid, or a related boronate ester, followed by deprotection.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
A low yield in biphenyl synthesis can arise from multiple factors, making a systematic troubleshooting approach essential.[8] Key areas to scrutinize include the catalyst system, reaction conditions, and the quality of your reagents.
Answer:
Several factors can contribute to low or no product formation. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[9]
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[9] Inefficient reduction of the Pd(II) precatalyst can lead to lower catalytic activity.[9]
-
Solution:
-
Pre-catalyst Choice: Ensure you are using a high-quality palladium source, such as Pd(PPh₃)₄ or generating the active catalyst in situ from Pd(OAc)₂ with a suitable phosphine ligand.
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. Consider screening a variety of ligands.
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
-
-
-
Suboptimal Base Selection and Concentration: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5]
-
Cause: An inappropriate base or incorrect stoichiometry can hinder the reaction.
-
Solution:
-
Base Strength: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.
-
Stoichiometry: Typically, 2-3 equivalents of the base are used. It's important to optimize this for your specific substrates.
-
-
-
Ineffective Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.
-
Cause: A poor solvent choice can lead to low solubility of reactants or catalyst deactivation.
-
Solution:
-
Solvent Screening: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[10] Often, a mixture of an organic solvent with water is beneficial.
-
Anhydrous Conditions: While some water can be beneficial, excess water can lead to unwanted side reactions, such as hydrolysis of the boronic acid.[11] Ensure your organic solvents are appropriately dried.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the aryl halide or boronic acid can interfere with the reaction. Boronic acids, in particular, can be prone to decomposition.
-
Solution:
-
Purity Check: Verify the purity of your starting materials by NMR or other analytical techniques.
-
Fresh Reagents: Use freshly opened or properly stored boronic acids.
-
-
Formation of Side Products
Question 2: I'm observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these?
The formation of byproducts such as homocoupled biphenyls and dehalogenated starting materials is a common issue in Suzuki-Miyaura reactions.[10]
Answer:
Minimizing these side reactions requires careful control over the reaction conditions:
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[10] It can also be caused by the presence of Pd(II) species without aryl/vinyl/alkyl ligands.[10]
-
Solution:
-
Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
-
Dehalogenation of the Aryl Halide:
-
Cause: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[10] Potential hydride sources include trace water, amines, or alcohols.[10]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue.
-
-
Purification Challenges
Question 3: I'm having difficulty purifying the final 3-Fluoro-[1,1'-biphenyl]-4,4'-diol product. What are the recommended purification strategies?
Purification can be challenging due to the presence of structurally similar impurities and residual palladium.
Answer:
A multi-step purification approach is often necessary:
-
Initial Work-up:
-
Acid-Base Extraction: After the reaction, a standard aqueous work-up with a mild acid (e.g., dilute HCl) and a mild base (e.g., saturated NaHCO₃ solution) can help remove some impurities.
-
Filtration: Passing the crude reaction mixture through a pad of celite can help remove insoluble palladium species.
-
-
Chromatography:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts.[11]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
-
-
Recrystallization:
-
Solvent Selection: This is a powerful technique for obtaining highly pure solid material.[11] The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature.[11] Common solvent systems for biphenyl derivatives include ethanol, or mixtures like benzene/petroleum ether or aqueous ethanol.[11]
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization.
Visualizing the Workflow
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield reactions.
Data Summary Table
| Parameter | Recommended Range/Options | Common Issues |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Inactive catalyst, low loading |
| Ligand | PPh₃, SPhos, XPhos | Inappropriate choice for substrates |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Incorrect strength or stoichiometry |
| Solvent | Toluene, Dioxane, THF, DMF (+/- H₂O) | Poor solubility, side reactions |
| Temperature | 80 - 110 °C | Too low for activation, too high can cause degradation |
| Concentration | 0.1 - 1.0 M | Can affect reaction kinetics |
References
- Patel, I., Ganesan, G., & Jain, S. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.).
- Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
- Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025, February 13). YouTube.
- Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur.
- Benchchem. (n.d.). Troubleshooting Low Yield In Biphenol Synthesis.
- Benchchem. (n.d.). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. (n.d.). PMC - NIH.
- BYJU'S. (n.d.). Ullmann Reaction.
- Ullmann reaction. (n.d.). Wikipedia.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). PMC - NIH.
- 3,3-bis(1-piperidinylmethyl)[1,1-biphenyl]-4,4-diol synthesis. (n.d.). Sigma-Aldrich.
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (n.d.). MDPI.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). NIH.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- Organic Syntheses Procedure. (n.d.).
- Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. (2025, December 1).
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025, August 7). ResearchGate.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI.
- Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University.
- Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. (n.d.). NIH.
- Process for purifying impure mixtures containing 4,4'-dihydroxydiphenyl sulfone. (n.d.). Google Patents.
- Method for the purification of bis(4-chlorophenyl) sulfone. (n.d.). Google Patents.
- Purification of biologically-produced 1,3-propanediol. (n.d.). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of Fluorinated Biphenyl Diols
Welcome to the technical support center for the polymerization of fluorinated biphenyl diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance fluorinated poly(arylene ether)s. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues, ensuring the successful synthesis of your target polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymerization of a fluorinated biphenyl diol is resulting in a low molecular weight polymer. What are the likely causes and how can I troubleshoot this?
A1: Achieving a low molecular weight in the step-growth polymerization of fluorinated biphenyl diols is a common issue that can often be attributed to several factors. The primary culprits are typically chain-terminating side reactions, suboptimal reaction conditions, or the presence of impurities.
Causality and Troubleshooting Steps:
-
Imperfect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the comonomers. An excess of either the fluorinated biphenyl diol or the activated dihalide will lead to chain ends of the same functionality, preventing further chain growth.
-
Protocol: Ensure precise weighing of monomers and use high-purity reagents. Consider performing a titration of the diol to accurately determine its molar equivalence before the reaction.
-
-
Intramolecular Cyclization: Especially under dilute conditions, the growing polymer chain can react with itself to form cyclic oligomers, a process that competes with linear chain growth.[1][2][3]
-
Protocol: Increase the monomer concentration to favor intermolecular reactions over intramolecular cyclization. A concentration of 10-25% (w/v) is a good starting point.
-
-
Presence of Water or Other Protic Impurities: Water can react with the phenoxide intermediates, neutralizing them and halting the polymerization. It can also hydrolyze the activated dihalide monomer.
-
Protocol: Rigorously dry all monomers, solvents, and salts before use. The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Toluene is often used as an azeotroping agent to remove water during the formation of the phenoxide.
-
-
Insufficient Reaction Temperature or Time: The nucleophilic aromatic substitution (SNAr) reaction may not proceed to completion if the temperature is too low or the reaction time is too short, resulting in incomplete conversion and low molecular weight.
-
Protocol: Optimize the reaction temperature and time. For many fluorinated poly(arylene ether) syntheses, temperatures between 140°C and 180°C are common. Monitor the progress of the reaction by periodically taking samples for analysis (e.g., by GPC).
-
-
Chain Termination by Side Reactions: Unwanted reactions, such as defluorination or ether cleavage, can cap the growing polymer chains.
The following flowchart illustrates a systematic approach to troubleshooting low molecular weight in your polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: I suspect a defluorination side reaction is occurring in my polymerization. How can I confirm this and what can be done to prevent it?
A2: Defluorination is a potential side reaction in the synthesis of fluorinated polymers, particularly under harsh basic or high-temperature conditions.[4][5] This reaction involves the removal of a fluorine atom from an aromatic ring, which can lead to chain termination or cross-linking, ultimately affecting the polymer's properties.
Confirmation of Defluorination:
-
¹⁹F NMR Spectroscopy: This is the most direct method to detect defluorination. The appearance of new signals or a change in the integration ratios of the existing fluorine signals can indicate the loss of fluorine atoms. The formation of fluoride ions can also be detected in the aqueous workup.
-
¹H NMR Spectroscopy: Defluorination can lead to the formation of C-H bonds where C-F bonds previously existed. This will result in new signals in the aromatic region of the ¹H NMR spectrum.
-
FTIR Spectroscopy: The characteristic C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) may decrease in intensity relative to other peaks if significant defluorination has occurred.
Prevention Strategies:
-
Choice of Base: Use a milder base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases may promote defluorination. Consider using a weaker base or a fluoride salt like cesium fluoride (CsF) which can be effective at lower temperatures.[6]
-
Temperature Control: Avoid excessively high reaction temperatures. While higher temperatures increase the reaction rate, they can also accelerate side reactions. Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate and achieves high molecular weight.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to high temperatures and basic conditions can increase the likelihood of defluorination. Monitor the reaction and stop it once the desired molecular weight is achieved.
The following diagram illustrates the defluorination side reaction and its consequences.
Caption: Mechanism of defluorination side reaction.
Q3: My final polymer product has a broad molecular weight distribution (high polydispersity index, PDI). What could be the cause?
A3: A high PDI in step-growth polymerization often indicates the presence of side reactions, inefficient initiation, or chain transfer processes.
Potential Causes and Solutions:
-
Side Reactions: As discussed, side reactions like defluorination or ether cleavage can lead to chain termination at various stages of the polymerization, resulting in a mixture of chain lengths and thus a broader PDI.
-
Solution: Optimize reaction conditions (temperature, base, reaction time) to minimize side reactions.
-
-
Slow Initiation: If the initiation of polymerization is slow compared to the propagation, new chains will be forming throughout the reaction, leading to a wide distribution of chain lengths.
-
Solution: Ensure rapid and uniform mixing of reactants and efficient formation of the phenoxide nucleophile at the start of the reaction.
-
-
Chain Transfer: Impurities in the monomers or solvent can act as chain transfer agents, terminating one chain and initiating another, which broadens the PDI.
-
Solution: Use high-purity monomers and solvents.
-
Analytical Approach:
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining molecular weight and PDI.[7][8][9][10][11] A broad GPC trace with a PDI significantly greater than 2.0 for a step-growth polymerization is indicative of these issues. The presence of a low molecular weight shoulder on the GPC trace can be an indicator of cyclization.
The table below summarizes the expected GPC results for ideal vs. problematic polymerizations.
| Polymerization Outcome | Mn ( g/mol ) | PDI (Mw/Mn) | GPC Curve Shape | Likely Cause |
| Ideal | High | ~2.0 | Symmetrical, narrow | Controlled polymerization |
| Low MW | Low | ~2.0 | Symmetrical, shifted to higher elution volume | Stoichiometric imbalance, impurities |
| High PDI | Variable | > 2.5 | Broad, possibly with shoulders | Side reactions, slow initiation |
| Cyclization | Low | Broad | Bimodal or with a low MW shoulder | Dilute conditions |
Experimental Protocols
Protocol 1: General Procedure for Polymerization of a Fluorinated Biphenyl Diol
This protocol outlines a general method for the synthesis of a fluorinated poly(arylene ether) via nucleophilic aromatic substitution.
Materials:
-
Fluorinated Biphenyl Diol (e.g., 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl)
-
Activated Dihalide (e.g., Decafluorobiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the fluorinated biphenyl diol (1.0 eq), the activated dihalide (1.0 eq), and K₂CO₃ (1.1 eq).
-
Add DMAc and toluene (typically in a 2:1 v/v ratio).
-
Heat the mixture to reflux (around 140°C) for 2-4 hours to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene to raise the reaction temperature to the desired setpoint (e.g., 160°C).
-
Maintain the reaction at this temperature for 8-24 hours, monitoring the viscosity of the solution.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred solution of methanol and water (e.g., 10:1 v/v).
-
Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: Characterization of Side Reactions by NMR and FTIR
¹H and ¹⁹F NMR Spectroscopy:
-
Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹⁹F NMR spectra.
-
For defluorination: Look for new peaks in the aromatic region of the ¹H NMR spectrum and corresponding changes in the ¹⁹F NMR spectrum.
-
For ether cleavage: This can be more complex to detect but may result in the formation of new hydroxyl end groups, which might be visible in the ¹H NMR spectrum.
FTIR Spectroscopy:
-
Prepare a thin film of the polymer by casting from a solution or by pressing a KBr pellet.
-
Acquire the FTIR spectrum.
-
Compare the spectrum to that of the starting materials.
-
Look for the characteristic peaks:
-
Aromatic C-O-C stretch (ether linkage): ~1240 cm⁻¹
-
C-F stretch: ~1100-1300 cm⁻¹
-
O-H stretch (if hydroxyl end groups are present): broad peak around 3400 cm⁻¹
-
References
Sources
- 1. Cyclization in Linear Step-Growth Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00554J [pubs.rsc.org]
- 10. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Controlling the Molecular Weight of Poly(aryl ether ketone)s
Welcome to the technical support center for Poly(aryl ether ketone) (PAEK) synthesis. This guide is designed for researchers, scientists, and professionals in polymer chemistry and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of PAEKs, with a core focus on achieving precise molecular weight control.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems that can lead to deviations from the target molecular weight in PAEK synthesis, which is most commonly achieved via nucleophilic aromatic substitution (SNAr) polymerization.[1][2][3]
Q1: My polymerization resulted in a polymer with a significantly lower molecular weight than targeted. What are the most common causes?
Achieving a low molecular weight is a frequent issue in step-growth polymerization and can stem from several critical factors. A systematic investigation is the key to identifying the root cause.[4]
Primary Cause 1: Inaccurate Monomer Stoichiometry
Scientific Rationale: The synthesis of high molecular weight linear PAEKs relies on the reaction of two monomers, typically an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) and an aromatic bisphenolate, in precise equimolar amounts.[3][5] The degree of polymerization (Xn) is exquisitely sensitive to the stoichiometric ratio (r) of the functional groups, a relationship described by the Carothers equation: Xn = (1 + r) / (1 - r) .[6][7] Even a small imbalance (e.g., a 1% excess of one monomer, where r = 0.99) theoretically limits the degree of polymerization to approximately 199.[7] An excess of one monomer causes all polymer chain ends to be terminated with that same functional group, thereby preventing further chain growth.[8]
Troubleshooting Protocol: Ensuring Stoichiometric Precision
-
Monomer Purity Verification: Before weighing, ensure the purity of your monomers is ≥99.5%. Impurities can introduce weighing errors and act as chain terminators.[4] Verify purity via melting point analysis, NMR, or titration.
-
High-Precision Weighing: Use a calibrated analytical balance with at least four decimal places. Weigh monomers in a controlled environment to minimize moisture absorption.
-
Quantitative Transfer: Ensure all weighed monomer is transferred to the reaction flask. This can be accomplished by:
-
Weighing the monomer in a vessel that will be added directly to the reaction.
-
Rinsing the weighing vessel multiple times with a small amount of the reaction solvent and adding the rinses to the flask.[9]
-
-
Molar Mass Calculation: Double-check the molecular weights used in your calculations to ensure accuracy.
Primary Cause 2: Presence of Reactive Impurities
Scientific Rationale: Impurities in monomers, solvents, or the inert gas can interfere with polymerization.
-
Monofunctional Impurities: These are the most detrimental as they act as "chain stoppers," capping the growing polymer chain and preventing further elongation.[8] For example, a monofunctional phenol (like p-cresol) can react with an activated halide on a growing chain, terminating that end.[10]
-
Water: Moisture in the reaction solvent (e.g., Diphenyl sulfone, NMP) or on the glassware can hydrolyze the bisphenolate salt or react with the activated halide, disrupting the stoichiometry.[4] The synthesis is typically conducted under anhydrous conditions.[9]
Troubleshooting Protocol: Eliminating Impurities
-
Monomer Purification: If purity is suspect, recrystallize the monomers from appropriate solvents.
-
Solvent Dehydration: Use high-purity, anhydrous solvents. If necessary, dry solvents using molecular sieves or distillation under reduced pressure.[11]
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire reaction to prevent side reactions with oxygen and moisture.[9]
Primary Cause 3: Suboptimal Reaction Conditions
Scientific Rationale: The kinetics of SNAr polymerization are highly dependent on temperature and time.
-
Temperature: The reaction temperature must be high enough to ensure the polymer remains in solution and to provide sufficient activation energy for the substitution reaction.[3] Typical temperatures range from 280°C to 320°C in solvents like diphenyl sulfone.[3][5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion and low molecular weight.[4] Conversely, excessively high temperatures can promote side reactions or polymer degradation.
-
Reaction Time: Step-growth polymerization requires high monomer conversion (>99%) to achieve high molecular weight.[7][12] Insufficient reaction time will result in a low degree of polymerization.
Troubleshooting Protocol: Optimizing Reaction Parameters
-
Temperature Control: Use a reliable temperature controller and ensure the thermocouple is correctly placed to measure the internal reaction temperature accurately.
-
Time Studies: If low molecular weight persists, consider extending the reaction time at the final polymerization temperature (e.g., from 3 hours to 5 hours) to drive the reaction closer to completion.
-
Viscosity Monitoring: In many systems, the reaction mixture becomes increasingly viscous as the molecular weight builds. A noticeable increase in viscosity (e.g., observing the stirrer torque) is a good indicator of successful polymerization.[4]
Frequently Asked Questions (FAQs)
Q2: How is the molecular weight of PAEKs fundamentally controlled?
The molecular weight of PAEKs synthesized via step-growth polymerization is primarily controlled by two methods: adjusting the monomer stoichiometry or using an end-capping agent.
-
Stoichiometric Control: As dictated by the Carothers equation, precisely controlling the molar ratio of the two reacting monomers is the most fundamental method.[6][7] An exact 1:1 molar ratio of functional groups allows the polymer chains to grow to a very high molecular weight, limited only by reaction conversion. Deliberately introducing a slight excess of one monomer provides a reliable way to limit the molecular weight to a predictable and reproducible target.[7][13]
-
End-Capping: This method involves introducing a small, controlled amount of a monofunctional reagent (an end-capper) to the polymerization.[8] This reagent reacts with the growing chain ends, rendering them inert and effectively terminating further polymerization. For example, adding a small quantity of a monofunctional phenol like 4-phenylphenol will cap chains that would otherwise terminate with an activated halide. This is a robust method for achieving a specific molecular weight target.
| Parameter | Stoichiometric Control | End-Capping Control |
| Principle | A slight excess of one bifunctional monomer limits chain growth. | A monofunctional reagent terminates growing polymer chains. |
| Calculation | Based on the Carothers equation: Xn = (1+r)/(1-r).[7] | Moles of end-capper determine the theoretical number of polymer chains. |
| Example Reagent | 1.01 moles of bisphenol per 1.00 mole of dihalide. | 0.02 moles of 4-chlorobenzophenone per 1.00 mole of other monomers. |
| Advantage | Does not introduce a different chemical functionality at chain ends. | Less sensitive to small weighing errors of the main bifunctional monomers. |
| Consideration | Requires extremely high-purity monomers and precise weighing. | The end-cap functionality may slightly alter polymer properties. |
Q3: How do I select and use an end-capping agent?
Selection: The end-capping agent must be a monofunctional molecule that can react with one of the functional groups on the growing polymer chain. Its reactivity should be comparable to the monomer it is mimicking.
-
To cap a phenoxide-terminated chain, use a monofunctional activated halide (e.g., 4-fluorobenzophenone).
-
To cap a halide-terminated chain, use a monofunctional phenoxide (e.g., sodium 4-phenylphenoxide).
Experimental Protocol: Using a Monofunctional End-Capper
Objective: To synthesize a PAEK with a target number-average molecular weight (Mn) of 20,000 g/mol . The repeating unit molecular weight (M₀) is 288.3 g/mol (e.g., for PEEK).
-
Calculate Target Degree of Polymerization (Xn):
-
Xn = Target Mn / M₀ = 20,000 / 288.3 ≈ 70
-
-
Calculate Moles of End-Capper: In step-growth polymerization, the number of chains is approximately half the number of chain ends. The number of chains is related to the initial moles of monomer (N₀) and Xn by N = N₀ / Xn. The number of end-capper molecules (N_ec) needed is 2 * N. A simplified relation is that the mole fraction of the end-capper relative to the bifunctional monomer it replaces determines the final molecular weight. The relationship is: Xn = 2 / (moles of end-capper per mole of repeating unit) .
-
Moles of end-capper = 2 / Xn = 2 / 70 ≈ 0.0286 moles per mole of the limiting monomer.
-
-
Procedure:
-
Set up the polymerization with an exact 1:1 stoichiometric ratio of the primary bifunctional monomers (e.g., 1.000 mol of 4,4'-difluorobenzophenone and 1.000 mol of hydroquinone).
-
Add 0.0286 moles of the chosen monofunctional end-capper (e.g., 4-phenylphenol) to the initial reaction mixture.
-
Proceed with the polymerization under standard conditions. The end-capper will be incorporated, limiting the average chain length to the target value.
-
Q4: Can I increase the molecular weight of a previously synthesized low-MW PAEK?
Yes, it is possible to increase the molecular weight of a PAEK that has the appropriate reactive end groups through a process called chain extension or solid-state polymerization.
Chain Extension in the Melt: If a low molecular weight polymer was produced due to incomplete reaction (but with correct stoichiometry) and possesses reactive end groups (e.g., -OH and -F), its molecular weight can be increased.[14]
-
Procedure: The isolated, dried polymer is heated in a suitable reactor under an inert atmosphere to a temperature above its melting point (e.g., 350-380°C).[14]
-
Mechanism: At this high temperature, the end groups of the shorter polymer chains can react with each other, linking the chains together and increasing the overall average molecular weight. This process is often diffusion-limited and requires high temperatures and/or high vacuum to remove any condensation byproducts.[14]
-
Limitations: This method is only effective if the polymer has not been terminated by impurities. If the low molecular weight is due to a stoichiometric imbalance, reheating will not significantly increase the molecular weight.
References
-
Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of poly(aryl ether ether ketone)s containing carboxylic groups. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(aryl ether ketone)s with fluorinated phenyl in the side chain. Available at: [Link]
-
R Discovery. (2011). SYNTHESIS AND PROPERTIES OF POLY(ARYL ETHER KETONE)S CONTAINING PENDANT ARYL ESTER GROUPS. Available at: [Link]
-
Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). POLYARYLENEETHERKETONES OBTAINING WITH REACTION OF NUCLEOPHILIC SUBSTITUTION. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, structure and properties of poly(aryl ether ketone ketone)s with different monomers. Available at: [Link]
-
VTechWorks. (n.d.). SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and self-assembly of polyether ether ketone block copolymers. Available at: [Link]
-
ACS Publications. (n.d.). Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Available at: [Link]
- Google Patents. (n.d.). Method of increasing molecular weight of poly(aryl ethers).
-
MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. Available at: [Link]
-
ScienceDirect. (n.d.). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and. Available at: [Link]
-
Wikipedia. (n.d.). Carothers equation. Available at: [Link]
-
CentAUR. (n.d.). Exchange reactions of poly(arylene ether ketone) dithioketals with aliphatic diols. Available at: [Link]
-
MDPI. (2024). Investigation of the Reaction between a Homemade PEEK Oligomer and an Epoxy Prepolymer: Optimisation of Critical Parameters Using Physico–Chemical Methods. Available at: [Link]
-
eng.lbl.gov. (n.d.). Influence of molecular weight on the properties of poly(ether ether ketone). Available at: [Link]
-
National Institutes of Health. (n.d.). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. Available at: [Link]
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MDPI. (n.d.). Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods—Current Status and Future Prospects. Available at: [Link]
-
National Institutes of Health. (2024). Generalization of the Carothers equation for linear step growth polymers. Available at: [Link]
-
YouTube. (2025). What Is The Carothers Equation For Step-growth? - Chemistry For Everyone. Available at: [Link]
-
Wikipedia. (n.d.). Polyaryletherketone. Available at: [Link]
-
R Discovery. (2015). Synthesis and characterization of hyperbranched poly(aryl ether ketone) terminated with phthalonitrile group. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. Available at: [Link]
-
Semantic Scholar. (1994). Table 1 from Polymorphism in poly(aryl ether ketone)s. Available at: [Link]
-
Wikipedia. (n.d.). Polyether ether ketone. Available at: [Link]
-
ResearchGate. (n.d.). State-of-the-art review on poly(aryl-ether-ketone) and its nanocomposites for high-performance applications. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Effect of Polyetheretherketone Oligomer on the Mechanical Properties of Polyetheretherketone with Aromatic Liquid Crystalline Copolyester Blends. Available at: [Link]
-
Roeder Research Lab. (n.d.). Structure-Property Relationships in Commercial Polyetheretherketone Resins. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Thermotropic Liquid Crystalline Poly(ether ketone)arylates on the Processibility and Properties of Poly(ether ether ketone)s Fibers. Available at: [Link]
-
MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Available at: [Link]
-
ACS Publications. (2025). Synthesis of Epoxidized Soybean Oil as a Bio-Based Chain Extender for Recycled Polyethylene Terephthalate and Optimization. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of Fluorinated High-Performance Polymers
Welcome to the technical support center for fluorinated high-performance polymers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with dissolving these robust materials. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. We will explore why these polymers are so resilient and provide practical, step-by-step guidance for achieving successful dissolution for analysis, coating, and formulation.
Frequently Asked Questions (FAQs): The Fundamentals of Fluoropolymer Solubility
This section addresses the most common foundational questions regarding the solubility of fluoropolymers.
Q1: Why are most high-performance fluoropolymers, like PTFE, notoriously difficult to dissolve?
A: The extreme insolubility of many fluoropolymers, particularly perfluorinated semicrystalline polymers like Polytetrafluoroethylene (PTFE), stems from a combination of powerful intramolecular and intermolecular forces.
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry (approx. 120 kcal·mol⁻¹)[1]. This imparts exceptional thermal and chemical stability, making the polymer chain itself highly resistant to chemical attack by solvents.
-
High Crystallinity: Semicrystalline polymers like PTFE have highly ordered regions where polymer chains are packed tightly together. For a solvent to dissolve the polymer, it must overcome the strong intermolecular forces within these crystalline domains. This process is energetically unfavorable for PTFE, which does not melt to a true liquid but forms a gel at very high temperatures (around 330°C)[2][3].
-
Helical Structure & Steric Hindrance: The fluorine atoms in PTFE are larger than hydrogen atoms. To accommodate them, the carbon backbone twists into a tight helix, which is further stabilized by the repulsion between the electron clouds of adjacent fluorine atoms. This dense, helical structure effectively shields the carbon backbone from solvent interaction.
Due to these factors, PTFE is considered insoluble in virtually all solvents below 300°C.[4] For practical applications, PTFE is typically processed via sintering or used as a dispersion of fine particles in a liquid medium, not as a true solution.[2]
Q2: Are there any fluoropolymers that can be dissolved?
A: Yes. Solubility is highly dependent on the polymer's structure and morphology. The key is to disrupt the crystalline packing and introduce structural features that allow for better solvent interaction.
-
Amorphous Fluoropolymers (AFPs): These polymers, such as copolymers of TFE and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD), are designed to be non-crystalline.[4] The bulky side groups on the polymer chain prevent orderly packing, creating free volume that allows solvent molecules to penetrate and solvate the polymer chains. AFPs are soluble in specific perfluorinated solvents.[4][5]
-
Partially Fluorinated Polymers: Polymers that contain hydrogen atoms in addition to fluorine, such as Polyvinylidene Fluoride (PVDF) or Ethylene Tetrafluoroethylene (ETFE), have lower crystallinity and different polarity compared to their fully fluorinated counterparts.[6] This makes them soluble in a range of conventional, high-boiling point polar aprotic solvents.[6][7][8]
-
Melt-Processible Copolymers: Copolymers like Perfluoroalkoxy Alkane (PFA) and Fluorinated Ethylene Propylene (FEP) incorporate comonomers that disrupt the crystalline structure of the PTFE backbone, lowering the melting point and allowing for some solubility in specialized fluorinated solvents at very high temperatures.[2]
Q3: What is the difference between a polymer dispersion and a true polymer solution?
A: This is a critical distinction. A true solution consists of individual polymer chains solvated and fully dispersed among solvent molecules, forming a single, homogeneous phase. In contrast, a dispersion is a two-phase system where fine, solid polymer particles are suspended (but not dissolved) in a liquid medium. Most commercial "liquid PTFE" products are aqueous dispersions, not solutions.
Troubleshooting Guide: "My Fluoropolymer Won't Dissolve!"
This section provides direct answers to common experimental failures.
Q: I'm trying to dissolve a semicrystalline polymer (e.g., PFA, FEP) and it's not working. What should I do?
A: Dissolving these materials is challenging and requires specific, aggressive conditions. Standard laboratory solvents will not be effective.
-
Verify Your Solvent Choice: Only a narrow range of perfluorinated solvents, such as perfluorinated cycloalkanes or aromatic compounds, are known to be effective.[9] A common choice is Fluorinert™ FC-75 or similar perfluorinated fluids.
-
Elevate the Temperature Significantly: Dissolution will only occur at temperatures approaching the polymer's melting point. For PFA, this can be above 280°C.[2] This process requires specialized high-temperature, high-pressure equipment (autoclaves) and cannot be performed in standard glassware.
-
Ensure Adequate Agitation: Vigorous, continuous stirring is necessary to facilitate solvent penetration and break up polymer aggregates at high temperatures.
-
Consider Safety Above All: Heating these systems can cause thermal degradation, releasing highly toxic gases like Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB).[10][11][12] This work must only be performed in a properly certified high-hazard fume hood with appropriate safety protocols and PPE.
Q: My PVDF is forming a gel or only partially dissolving in DMSO. What's the cause?
A: This is a common issue with PVDF and is often related to temperature, solvent purity, or the specific grade of the polymer.
-
Insufficient Temperature: While PVDF is soluble in solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), it often requires moderate heating to fully dissolve.[8][13] A temperature of 50-80°C is a typical starting point.[8]
-
Water Contamination: Polar aprotic solvents like DMSO are hygroscopic. Water is a non-solvent for PVDF and its presence can significantly hinder dissolution or cause the polymer to precipitate, leading to gel formation. Use an anhydrous grade of the solvent.
-
Polymer Crystallinity: The solubility of PVDF can vary between grades depending on its molecular weight and crystallinity. Higher crystallinity grades will be more resistant to dissolution.
-
Co-solvent Addition: In some cases, adding a small amount of a co-solvent like acetone can improve solubility and result in a less viscous, more stable solution.[7][13]
Solvent Systems and Selection
Choosing the correct solvent is the most critical step. The following table summarizes potential starting points for common soluble fluoropolymers. Always begin with a small-scale test (e.g., 10-20 mg of polymer in 1-2 mL of solvent) to confirm solubility before scaling up.
| Fluoropolymer | Common Solvents | Typical Temp. (°C) | Notes & Safety |
| PVDF (Polyvinylidene Fluoride) | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAC), Dimethyl Sulfoxide (DMSO)[7][8][13] | 25 - 80 | Use anhydrous grades. NMP is classified as reprotoxic.[13] Ensure adequate ventilation. |
| ETFE (Ethylene Tetrafluoroethylene) | Limited solubility. High-boiling esters or ketones at elevated temperatures. | > 150 | Requires high-temperature equipment. Prone to thermal degradation. |
| Amorphous Copolymers (e.g., Teflon™ AF) | Perfluorinated solvents (e.g., Hexafluorobenzene, Perfluorooctane, Fluorinert™ FC-75)[4][5] | 25 (Room Temp) | These solvents have high density and low surface tension. They are also highly volatile. |
| PFA / FEP | Perfluorinated solvents (e.g., perfluorinated cycloalkanes)[9] | > 250 | EXTREME HAZARD. Requires high-pressure autoclave. Risk of toxic fume generation.[11][12] |
Experimental Protocols & Advanced Techniques
Protocol 1: Preparation of a PVDF Solution for Membrane Casting
This protocol describes the preparation of a 15 wt% PVDF solution in DMSO.
1. Materials & Equipment:
-
PVDF powder (e.g., Kynar® 761)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vial with a PTFE-lined cap
-
Magnetic stir plate with heating capability
-
Magnetic stir bar
-
Analytical balance
-
Fume hood
2. Procedure:
-
Place a clean, dry magnetic stir bar into the glass vial.
-
Tare the balance with the vial and stir bar. Weigh 1.50 g of PVDF powder directly into the vial.
-
Weigh 8.50 g (or add the appropriate volume) of anhydrous DMSO into the vial. This creates a 15 wt% mixture.
-
Securely cap the vial.
-
Place the vial on the magnetic stir plate inside a fume hood.
-
Begin stirring at a moderate speed (e.g., 300 RPM) to create a vortex without splashing.
-
Set the hotplate to 60°C. Causality: Heating provides the necessary energy to overcome the polymer-polymer interactions in the crystalline regions of PVDF, allowing the DMSO molecules to solvate the polymer chains.
-
Continue heating and stirring until the solution is completely clear and homogeneous. This may take several hours.
-
Turn off the heat and allow the solution to cool to room temperature while still stirring. A stable solution should remain clear upon cooling.
Visualizing Fluoropolymer Structure and Dissolution Strategy
Understanding the physical structure of the polymer is key to selecting a dissolution strategy.
Caption: Polymer chain packing in semicrystalline vs. amorphous fluoropolymers.
Caption: Troubleshooting workflow for fluoropolymer dissolution issues.
References
- Modern Testing for Fluoropolymers. (2025). Dalau Ltd.
- Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition. (n.d.). Fluorogistx.
- Solvents for fluorinated polymers. (1994). US Patent US5290846A.
- Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). (2022).
- Amorphous Fluoropolymers: A Revolution in Advanced Materials. (2025). [Source not specified].
- Elucidating the Role of Fluorine Content on Gas Sorption Properties of Fluorinated Polyimides. (2020).
- Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. (n.d.). Shimadzu.
- Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. (n.d.). PMC, NIH.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Solvent for fluoropolymers. (2014). JP Patent JP2014516115A.
- Ultimate Guide to Fluoropolymers & Applic
- Structure characterization of fluoropolymers. (n.d.).
- Thermal degradation of fluoropolymers. (2020). [Source not specified].
- Impact of Fluorination and Side-Chain Length on Poly(methylpropenoxyalkylsiloxane) and Poly(alkyl methacrylate) Solubility in Supercritical Carbon Dioxide. (2025).
- Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through >19>F LF-NMR relaxometry. (2024).
- Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
- Guide for the Safe Handling of Fluoropolymer Resins. (n.d.). [Source not specified].
- Method for dissolving fluoropolymer. (n.d.). JP Patent JP6159767B2.
- Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Toxic Docs.
- Solvents for fluoropolymers. (2014). US Patent US20140100313A1.
- Dissolving Perfluoropolymers in Supercritical Carbon Dioxide. (n.d.).
- Dissolving Fluorinated Polymers in Perfluorohexane. (2020). Reddit.
- Fluorin
- Synthesis of Novel Fluorinated Polymers via Cyclodextrin Complexes in Aqueous Solution. (n.d.). [Source not specified].
- Structure Characterization of Fluoropolymers. (n.d.).
- Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). [Source not specified].
- Guide for the Safe Handling of Fluoropolymer Resins January 2012. (n.d.). AGC Chemicals Europe.
- Solubility of fluorinated homopolymer and block copolymer in compressed CO2. (2006). The Journal of Supercritical Fluids.
- New fluoropolymer materials. (n.d.). [Source not specified].
- Dissolution Method Troubleshooting. (2022). [Source not specified].
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). [Source not specified].
- Dissolution behavior of tetrafluoroethylene-based fluoropolymers for 157-nm resist materials. (n.d.). [Source not specified].
- Advancing Polymers for Solubility Enhancement. (n.d.). Pharmaceutical Technology.
- APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2017). Acta Poloniae Pharmaceutica ń Drug Research.
- Using Polymers to Enhance Solubility of Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
Sources
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- 4. 20.210.105.67 [20.210.105.67]
- 5. chromistechnologies.com [chromistechnologies.com]
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- 12. theic2.org [theic2.org]
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Technical Support Center: Purification Strategies for Crude 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Welcome to the technical support center for the purification of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical building block in high purity. As a moderately polar, functionalized biphenyl, this compound presents unique purification hurdles that require a systematic and well-understood approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Section 1: Identifying the Challenge: Common Impurities
Effective purification begins with understanding what you are trying to remove. The impurity profile of crude 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is highly dependent on its synthetic route, which commonly involves metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of downstream applications.[2]
Table 1: Potential Impurities in Crude 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
| Impurity Type | Common Examples | Source of Impurity | Impact on Purification |
| Starting Materials | 4-Bromobenzene-1,2-diol, (4-hydroxyphenyl)boronic acid, etc. | Incomplete reaction during synthesis. | Can have significantly different polarity, making them easy or difficult to remove. |
| Homocoupling Products | [1,1'-Biphenyl]-4,4'-diol (non-fluorinated) | Side reaction of the boronic acid coupling with itself. | Very similar polarity to the desired product, often requiring high-resolution techniques. |
| Dehalogenated Product | [1,1'-Biphenyl]-4,4'-diol | Side reaction where the fluorine is replaced by hydrogen. | Extremely difficult to separate due to high structural similarity. |
| Catalyst Residues | Palladium (Pd) species | Incomplete removal of the transition metal catalyst used in coupling reactions.[1] | Can often be removed by filtration through celite/silica or by specific chelating agents. |
| Reaction Solvents | Dioxane, Toluene, DMF | Residual solvents from the synthesis and initial workup.[2] | Typically removed under high vacuum, but high-boiling point solvents can be persistent. |
| Degradation Products | Oxidation products (quinones) | Exposure of the diol to air and light, especially under basic conditions. | May introduce color to the product and are often more polar. |
Section 2: Purification Strategy Decision Guide
Choosing the right purification technique is paramount. A multi-step approach is often unnecessary if the initial crude quality is high. Conversely, a simple recrystallization will fail for complex mixtures. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification strategy.
Section 3: Troubleshooting Guide
Recrystallization Issues
Question: I attempted to recrystallize my crude product, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is a common issue with phenolic compounds.
-
Probable Cause 1: Solvent Choice. The chosen solvent is too good at dissolving your compound, even at lower temperatures.
-
Solution 1: Switch to a Solvent Pair. The most robust solution is to use a two-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., Ethyl Acetate, Acetone, or Methanol). Then, slowly add a "poor" solvent in which it is insoluble (e.g., Hexane, Heptane, or Water) at an elevated temperature until you reach persistent turbidity (cloudiness). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly. This controlled reduction in solubility is highly effective for inducing crystallization.[3]
-
Probable Cause 2: Cooling Rate. Cooling the solution too quickly can prevent molecules from orienting into an ordered crystal lattice.
-
Solution 2: Slow Cooling & Seeding. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath. If you have a small amount of pure material, add a "seed crystal" to the solution once it has cooled slightly to provide a nucleation point for crystal growth.
Question: My recrystallization was successful, but the final yield is very low. How can I improve it?
Answer: Low yield indicates that a significant amount of your product remains dissolved in the mother liquor after cooling.
-
Probable Cause: High Solubility in Cold Solvent. The solvent system you've chosen is not optimal for precipitating the maximum amount of product.
-
Solution: Your goal is to find a solvent that dissolves the compound well when hot but poorly when cold. You may need to screen several solvents or solvent pairs. Additionally, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Using an excessive volume of solvent is a very common cause of low recovery. After filtering your crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, which should be analyzed for purity separately.
Flash Column Chromatography Issues
Question: My spots are streaking/tailing on the TLC plate and the column separation is poor.
Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase (silica gel). For 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, the acidic phenolic hydroxyl groups are the likely cause.
-
Probable Cause: Acid-Base Interactions. The slightly acidic nature of silica gel can interact with your phenolic compound, causing it to "stick" and elute slowly and broadly.
-
Solution: Modify the Mobile Phase. Add a small amount of a weak acid to your eluent system to suppress the ionization of the phenolic groups.[4] A common practice is to add 0.5-1% acetic acid or formic acid to the mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). This will protonate your compound, reduce its interaction with the silica, and result in sharper, more symmetrical peaks and significantly improved separation.
Question: I can't find a solvent system that separates my product from a key impurity.
Answer: This happens when the impurity has a polarity very similar to your target compound, such as the non-fluorinated biphenol analogue.
-
Probable Cause 1: Insufficient Selectivity. Standard solvent systems like Hexane/Ethyl Acetate may not provide enough selectivity.
-
Solution 1: Change Solvent Polarity and Selectivity. Experiment with different solvent systems in your TLC analysis. Instead of Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways beyond simple polarity, which can often resolve closely running spots. Biphenyl stationary phases can also offer alternative selectivity compared to standard C18 or silica columns by leveraging π-π interactions.[5]
-
Probable Cause 2: The Separation is Beyond the Resolution of Flash Chromatography.
-
Solution 2: Switch to High-Performance Liquid Chromatography (HPLC). If TLC analysis shows that no solvent system can achieve baseline separation, you will need a higher-resolution technique. Preparative HPLC, with its highly efficient columns, is the gold standard for separating challenging mixtures.[6][7]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving the crude product for analysis or column loading?
-
A mixture of Dichloromethane (DCM) and a small amount of Methanol is often effective. For HPLC analysis, a 1:1 mixture of acetonitrile and water is a good starting point.[4] Always check solubility on a small scale first.
Q2: My "pure" product has a slight yellow or brown tint. Is this normal?
-
While the pure compound should be a white or off-white solid, phenolic compounds are susceptible to air oxidation, which can form highly colored quinone-type impurities.[8] If the color persists after purification and analytical data (NMR, LC-MS) shows high purity, the color is likely due to a trace impurity. Storing the final product under an inert atmosphere (Nitrogen or Argon) and protected from light can prevent further degradation.
Q3: How do I remove residual palladium catalyst from my crude product?
-
Often, a simple filtration of the crude solution through a pad of Celite® or a short plug of silica gel before concentration is sufficient to remove a significant portion of the catalyst.[9] If this fails, specialized palladium scavenging agents can be used.
Q4: Should I use normal-phase (silica) or reversed-phase (C18) chromatography?
-
For bulk purification of a moderately polar compound from less polar or much more polar impurities, normal-phase flash chromatography on silica gel is the most common and cost-effective method in a research setting.[10] Reversed-phase chromatography is the standard for analytical and preparative HPLC, where it offers excellent resolution for compounds like this.[4][11]
Section 5: Standard Operating Protocols
Protocol 5.1: Recrystallization from an Ethyl Acetate/Hexane Solvent System
This protocol is a starting point for purifying a crude solid that is estimated to be >90% pure.
-
Place the crude 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of Ethyl Acetate (a "good" solvent) at room temperature to create a thick slurry.
-
Gently heat the mixture on a hot plate with stirring. Continue adding Ethyl Acetate dropwise until the solid has just completely dissolved. Note: Avoid adding excess solvent.
-
While the solution is still hot, slowly add Hexane (a "poor" solvent) dropwise with continuous stirring.
-
Continue adding Hexane until the solution becomes faintly and persistently cloudy (turbid).
-
Add 1-2 drops of Ethyl Acetate to render the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in a refrigerator (4 °C) for several hours (or overnight) to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexane.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 5.2: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying complex mixtures or oily crude products.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good target Rf value for the product is ~0.25-0.35. A starting point could be 30% Ethyl Acetate in Hexane. If tailing is observed, add 1% acetic acid to the eluent.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the chosen eluent. Pack the silica carefully to avoid air bubbles or cracks.[12]
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimum amount of dichloromethane or the eluent. Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading."[13]
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions in test tubes. Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.[10][14]
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.[15]
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Specification |
| HPLC System | Quaternary Pump, DAD Detector, Column Oven |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | 254 nm |
| Injection Vol. | 5 µL |
| This method is a starting point and should be optimized for your specific instrument and impurity profile. It is adapted from similar biphenyl diol purification protocols.[4] |
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. columbia.edu [columbia.edu]
- 11. Separation of Biphenyl-2,5-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Fluorinated Precursors
Welcome to our dedicated technical support center for optimizing catalyst loading in Suzuki-Miyaura coupling reactions involving fluorinated precursors. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.
Introduction: The Challenge of Fluorinated Precursors
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The Suzuki-Miyaura coupling is a vital tool for synthesizing these fluorinated compounds.[2][3] However, the unique electronic properties of fluorinated precursors often necessitate careful optimization of reaction conditions, particularly catalyst loading, to achieve high yields and minimize side reactions.[4] Fluorine's high electronegativity can render aryl halides electron-deficient, which can facilitate the oxidative addition step but may also lead to challenges in other parts of the catalytic cycle.[5]
This guide provides a structured approach to troubleshooting and optimizing your Suzuki coupling reactions with these challenging substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of fluorinated substrates in a question-and-answer format.
Low to No Product Yield
Question: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in a very low yield. What are the primary parameters I should investigate?
Answer: A low or non-existent yield is a common challenge, often arising from suboptimal reaction conditions or catalyst deactivation. A systematic approach is key to identifying the root cause.[4][6]
Initial Checks and Solutions:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. For electron-deficient fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may not be efficient.[4]
-
Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These are often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[4] The increased electron density on the palladium center facilitates the crucial oxidative addition step with electron-poor aryl halides.[5]
-
-
Base Selection: The base is critical for the transmetalation step.[5]
-
Solvent System: The solvent's polarity and its ability to dissolve both organic substrates and inorganic bases are crucial.[4]
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[4] The water can aid in dissolving the base and facilitate the formation of the active boronate species.[7] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[7]
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, especially for less reactive aryl chlorides.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4]
Competing Side Reactions
Question: I'm observing significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are the likely side reactions and how can I mitigate them?
Answer: Several side reactions can compete with the desired Suzuki coupling, particularly with fluorinated substrates.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom.[11][12] Electron-deficient boronic acids are especially susceptible to this side reaction.[12]
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like KF.[7]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can increase its resistance to protodeboronation.[7][13]
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, employing strictly anhydrous conditions can be beneficial for sensitive substrates.[7]
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Mitigation Strategies:
-
Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help minimize homocoupling of the aryl halide.
-
Optimize Catalyst System: A highly active and selective catalyst can favor the cross-coupling pathway over homocoupling.
-
-
-
ipso-Substitution of Fluorine: In some cases, nucleophilic aromatic substitution (SNAᵣ) of a fluorine atom can occur, especially when activated by strong electron-withdrawing groups.[4]
-
Mitigation Strategies:
-
Milder Base: Strong, nucleophilic bases are more likely to attack the fluorinated ring. Using a less nucleophilic base like K₃PO₄ can be advantageous.[4]
-
Lower Reaction Temperature: SNAᵣ reactions are often more sensitive to temperature than the Suzuki coupling. Running the reaction at a lower temperature may suppress this side reaction.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Suzuki coupling with a fluorinated precursor?
A1: There is no universal optimal catalyst loading, as it depends on the specific substrates and reaction conditions. However, a general starting point is 1-5 mol% of the palladium catalyst.[7][11] For particularly challenging couplings, a higher catalyst loading may be necessary. Conversely, for highly efficient catalyst systems and reactive substrates, the loading can sometimes be reduced to as low as 0.01 mol%.[14] It is always advisable to perform a catalyst loading screen to determine the optimal concentration for your specific reaction.[15]
Q2: Can I use an aryl fluoride directly as a coupling partner in a Suzuki reaction?
A2: While challenging due to the strength of the C-F bond, C-F bond activation in Suzuki-type couplings is possible, especially with highly activated fluoroarenes (e.g., those with strong electron-withdrawing groups) and specialized catalyst systems.[14][16] Nickel catalysts have also shown promise for the coupling of aryl fluorides.[17] However, for routine synthesis, the corresponding aryl bromides or iodides are generally more reactive and reliable coupling partners.[17]
Q3: How does the position of the fluorine atom on the aromatic ring affect the reaction?
A3: The position of the fluorine atom can significantly influence the electronic properties of the aryl halide and thus its reactivity. Fluorine atoms in the ortho or para positions to the leaving group will have a more pronounced electron-withdrawing effect through resonance, which can facilitate oxidative addition.[5] However, an ortho-fluorine can also introduce steric hindrance, potentially slowing down the reaction.
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and palladium catalysts?
A4: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves. Palladium catalysts can be toxic and should be handled with care. Some fluorinated organic compounds may also have specific hazards, so it is important to consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols and Data
Table 1: Catalyst System Optimization for a Challenging Suzuki Coupling
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | XPhos Pd G4 (2) | - | K₃PO₄ | THF/H₂O | 80 | 95 |
This table illustrates a hypothetical optimization study for the coupling of an electron-deficient fluorinated aryl bromide with an arylboronic acid. The data demonstrates the significant impact of ligand and base choice on the reaction outcome.
General Experimental Workflow for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.[7]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G4, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[18]
Caption: A decision tree for troubleshooting low yields.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Pearson. (2022, July 22). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
Figshare. (2016, February 21). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed C F Bond Formation via Directed C H Activation. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Accelerating Palladium-Catalyzed C-F Bond Formation: Use of a Microflow Packed-Bed Reactor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ACS Publications. (2024, June 27). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Casting High-Quality Fluorinated Polymer Films
Welcome to the technical support center for fluorinated polymer film casting. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common defects encountered during the solvent casting of fluorinated polymer films. As Senior Application Scientists, we have structured this guide to provide not only solutions but also the underlying scientific principles to empower you to optimize your processes effectively.
Troubleshooting Guide: Common Film Defects
This section addresses the most frequently observed defects in a direct question-and-answer format. We diagnose the problem, explain the root causes, and provide actionable solutions.
Q1: Why are there pinholes or voids in my cast film?
Pinholes are microscopic holes that compromise the integrity and barrier properties of your film. They typically arise from trapped air, localized dewetting, or contaminants.[1][2]
Root Causes & Solutions:
-
Contamination: Dust or other particulates on the substrate can act as nucleation sites for pinholes.[1] The polymer solution fails to wet these contaminated spots, leaving a void as the solvent evaporates.
-
Solution: Work in a clean environment (e.g., a fume hood or cleanroom). Thoroughly clean your casting substrate with appropriate solvents (e.g., isopropanol, acetone) and dry it with filtered, compressed air or nitrogen before use.
-
-
Trapped Air/Solvent: Air bubbles introduced during solution mixing or solvent vapor bubbles that form during a too-rapid drying process can become trapped in the viscous solution, leading to voids.[3]
-
Solution: After dissolving the polymer, allow the solution to rest (or gently centrifuge/vacuum degas it) to let bubbles escape. Control the drying process by slowing the solvent evaporation rate, for instance, by partially covering the casting setup.[4]
-
-
Poor Wetting: If the surface energy of your substrate is too low compared to the surface tension of the polymer solution, the solution may dewet, pulling back from certain areas and leaving pinholes.[2]
Q2: What is causing my fluoropolymer film to crack during or after drying?
Cracking is a catastrophic failure resulting from the buildup of internal stress as the film shrinks during solvent evaporation.[7][8][9] When this stress exceeds the film's mechanical strength, it fractures.
Root Causes & Solutions:
-
Rapid Solvent Evaporation: The primary cause of stress is a high evaporation rate.[8] When the solvent evaporates too quickly, the top surface of the film solidifies into a "skin" while the underlying layers are still solvent-rich. As the remaining solvent evaporates, the skin cannot accommodate the shrinkage, leading to stress and cracks.[10]
-
Solution:
-
Solvent Choice: Use a higher-boiling-point solvent or a co-solvent mixture to slow down the overall evaporation rate.
-
Environmental Control: Cast and dry the film in an environment with a higher partial pressure of the solvent vapor (e.g., by loosely covering the casting dish).[4] This reduces the evaporation driving force.
-
-
-
Film Thickness: Thicker films are more prone to cracking because of the larger solvent gradient between the surface and the interior during drying.[7]
-
Solution: Cast a thinner film if your application allows. If a thick film is necessary, consider building it up by casting multiple thin layers, ensuring each layer is fully dry before applying the next.
-
-
Substrate Adhesion: Poor adhesion to the substrate can exacerbate stress. If the film is not well-anchored, the shrinkage forces can cause it to crack or delaminate.[11]
Q3: Why does my film have an uneven, "orange peel" texture?
"Orange peel" refers to a surface texture that resembles the skin of an orange.[14][15] This defect is typically caused by poor leveling of the polymer solution before it solidifies.
Root Causes & Solutions:
-
High Solution Viscosity: A solution that is too viscous will not have enough time to flow and level out into a smooth surface before the solvent evaporates.[16][17]
-
Solution: Lower the polymer concentration to reduce viscosity. Alternatively, gently heating the solution (ensure the polymer is stable at that temperature) can temporarily lower viscosity during application.
-
-
Rapid Surface Drying: Similar to cracking, if the surface dries too quickly, it "freezes" surface ripples and prevents them from leveling out.[18] This can be caused by high drying temperatures or excessive airflow over the surface.[16]
-
Solution: Reduce the drying temperature and minimize air currents over the casting surface. Using a solvent with a lower vapor pressure can also help by giving the film more time to level.[15]
-
-
Application Method: The way the solution is applied can introduce surface variations that fail to level out.
-
Solution: For techniques like blade casting, ensure the blade is smooth and moves at a constant, controlled speed. For spray coating, optimize the spray rate and atomization to avoid premature drying of droplets.[16]
-
Q4: My film is peeling or delaminating from the substrate. How can I improve adhesion?
Fluoropolymers are known for their low surface energy, which makes them inherently non-stick.[5][13] Achieving good adhesion to a substrate is a common challenge.
Root Causes & Solutions:
-
Low Substrate Surface Energy: The substrate must have a higher surface energy than the polymer to promote good wetting and adhesion.
-
Solution: Use surface modification techniques on the substrate.[6]
-
-
Substrate Contamination: Any layer of oil, moisture, or dust on the substrate will act as a release layer, preventing proper bonding.[19]
-
Solution: Implement a rigorous substrate cleaning protocol. This may involve degreasing with solvents, followed by rinsing with deionized water and drying in an oven or with clean nitrogen.
-
-
Use of Primers: A primer acts as an intermediary bonding layer between the substrate and the fluoropolymer film.[5][20]
-
Solution: Select a primer that is compatible with both your substrate and the fluoropolymer solution. Apply a thin, uniform layer of the primer and allow it to cure fully before casting the film.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common film defects.
Caption: A flowchart for diagnosing film defects.
Frequently Asked Questions (FAQs)
Q: How do I select the right solvent for my fluoropolymer? A: Solvent selection is critical. An ideal solvent should:
-
Completely Dissolve the Polymer: Not all fluoropolymers dissolve easily. For example, PVDF dissolves well in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc).[21][22] In contrast, polymers like FEP and PFA are generally melt-processable and have very limited solubility at room temperature.[23] Always consult the polymer manufacturer's data sheet.[24][25]
-
Have an Appropriate Boiling Point: As discussed, a solvent that evaporates too quickly can cause defects. A higher boiling point allows for slower, more controlled drying.
-
Exhibit Good Wetting: The solvent should allow the solution to spread evenly over your chosen substrate.
Q: What is the impact of environmental humidity on film casting? A: Humidity can have a significant impact, especially when using hygroscopic (water-absorbing) solvents like DMF or NMP.[26]
-
Defect Formation: Water is a non-solvent for most fluoropolymers. If water from the air is absorbed into the solution during casting, it can induce phase separation, leading to a porous, opaque, or cell-like film structure instead of a clear, dense one.[26][27]
-
Controlling Humidity: Casting in a controlled-humidity environment (like a glovebox or dry room) is the best practice. If this is not possible, minimizing the exposure time of the solution to ambient air and using a cover during drying can help mitigate the effects.[28][29][30][31]
Q: What is a good starting point for polymer concentration in the solution? A: This is highly dependent on the molecular weight of your polymer and the desired film thickness.
-
Too Low: A very low concentration may result in a film that is too thin, fragile, or prone to dewetting and pinholes.
-
Too High: A very high concentration leads to high viscosity, which can cause poor leveling (orange peel) and trap air bubbles.[16] A typical starting range is 5-20 wt% polymer. It is recommended to start around 10 wt% and adjust based on the resulting solution viscosity and film quality.
Data & Protocols
Table 1: Properties of Common Solvents for PVDF
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Surface Tension (mN/m @ 25°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 3.7 | 36.4 | Good solvent, but hygroscopic. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.3 | 40.8 | Excellent solvent, low volatility.[22] |
| Dimethylacetamide (DMAc) | 165 | 2 | 36.6 | Good solvent, less toxic than DMF.[21] |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.6 | 43.5 | Strong solvent, can aid dissolution.[21][22] |
| Acetone | 56 | 180 | 23.7 | Often used as a co-solvent or for cleaning, not a primary solvent for high MW PVDF.[21] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Fluoropolymer Solution
This protocol describes a self-validating method for preparing a defect-free polymer solution.
-
Pre-Drying: Dry the fluoropolymer powder in a vacuum oven at a temperature recommended by the manufacturer (e.g., 60-80°C for PVDF) for at least 4 hours to remove any absorbed moisture.
-
Solvent Preparation: Use anhydrous grade solvent if possible. If not, consider using molecular sieves to dry the solvent before use, especially if humidity is a concern.
-
Weighing: In a clean, dry glass vial or bottle, accurately weigh the required amount of dried polymer powder. Add the calculated volume or weight of solvent to achieve the target concentration. Add a magnetic stir bar.
-
Dissolution:
-
Seal the container to prevent solvent evaporation or water absorption.
-
Place the container on a magnetic stir plate. Gentle heating (e.g., 40-60°C) can significantly accelerate dissolution. Caution: Ensure heating is done in a well-ventilated area and that the temperature is well below the solvent's boiling point.
-
Allow the solution to stir until the polymer is completely dissolved. This can take several hours.
-
-
Quality Control Check (Self-Validation):
-
Turn off the stirrer and let the solution rest.
-
Visually inspect the solution against a bright light source. It should be completely clear and free of any suspended particles, gels, or haze. If particulates are present, the solution may need to be filtered (e.g., through a PTFE syringe filter). If haze is present, dissolution may be incomplete or water may have been introduced.
-
-
Degassing: Allow the solution to sit undisturbed for at least 1 hour (or use a gentle vacuum) to allow any bubbles introduced during stirring to dissipate. The solution is now ready for casting.
Protocol 2: Blade Casting a Fluorinated Polymer Film
-
Substrate Preparation: Secure a clean, flat substrate (e.g., glass plate) onto a level surface.
-
Applicator Setup: Set the gap of a doctor blade or film applicator to the desired wet film thickness.
-
Casting:
-
Pour a pool of the prepared polymer solution in front of the applicator blade.
-
Smoothly and steadily draw the blade across the substrate at a constant speed (e.g., 5-10 mm/s). Do not stop and start, as this will create ridges.
-
-
Drying (Evaporation Control):
-
Immediately place a cover (e.g., a petri dish lid or a glass crystallization dish) over the cast film, raised slightly by spacers to allow for slow, controlled solvent evaporation.[4][32] This is the most critical step for preventing cracks and orange peel.
-
Allow the film to dry in a vibration-free, level location for several hours or overnight.
-
-
Final Drying: Once the film appears solid and most of the solvent has evaporated, transfer it to a vacuum oven. Dry at a moderate temperature (e.g., 60°C) under vacuum for several hours to remove any residual solvent.
-
Film Release: Carefully peel the film from the substrate, starting from one corner with a flat razor blade.
Process Parameter Relationships
The quality of the final film is a result of the interplay between several key parameters. Understanding these relationships is crucial for process optimization.
Caption: Inter-relationships of process parameters.
References
-
Influence of the Relative Humidity on the Film Formation by Vapor Induced Phase Separation. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Fluoropolymer Film Adhesion-promoting Technologies. (n.d.). Dunmore. Retrieved December 31, 2025, from [Link]
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How to improve the adhesion of PTFE coated films? (2025, December 29). Kaili New Material Blog. Retrieved December 31, 2025, from [Link]
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Why do Drying Films Crack? (2025, August 9). ResearchGate. Retrieved December 31, 2025, from [Link]
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Singh, M., et al. (2020). Cracking in drying films of polymer solutions. Soft Matter. [Link]
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Chemical etching of fluoropolymers for improved coating adhesion. (2023, March 21). Biolin Scientific. Retrieved December 31, 2025, from [Link]
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Fluoropolymer Chemical Compatibility Chart. (n.d.). Professional Plastics. Retrieved December 31, 2025, from [Link]
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Drying-induced cracks in thin film fabricated from colloidal dispersions. (n.d.). ScholarBank@NUS. Retrieved December 31, 2025, from [Link]
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Cause of Pinholes. (n.d.). Bobst. Retrieved December 31, 2025, from [Link]
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Crack patterns in thin films. (n.d.). Harvard University. Retrieved December 31, 2025, from [Link]
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Toward Enhancing the Surface Adhesion of Fluoropolymer-Based Coating Materials. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Common Defects in Film Coating Process: Causes and Possible Solutions. (2025, January 8). Pharmapproach. Retrieved December 31, 2025, from [Link]
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Influence of relative humidity during coating on polymer deposition and film formation. (2016, June 6). ScienceDirect. Retrieved December 31, 2025, from [Link]
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Orange Peel. (n.d.). Ransom & Randolph. Retrieved December 31, 2025, from [Link]
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Cracking in drying films of polymer solutions. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]
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Extrusion Die Troubleshooting Guide: Orange Peel Defect. (2021, September 23). Nordson. Retrieved December 31, 2025, from [Link]
- Adhesion of Fluoropolymer to Metal. (2014). Google Patents.
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The cause and solution of the orange peel of water-based film. (2021, November 10). ED Paint. Retrieved December 31, 2025, from [Link]
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Solution casting of cellulose acetate films: influence of surface substrate and humidity on wettability, morphology and optical properties. (2023, January 9). ResearchGate. Retrieved December 31, 2025, from [Link]
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Problems and Solutions Orange Peel. (n.d.). Timicor. Retrieved December 31, 2025, from [Link]
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What is the best solvent for PVDF? (2020, July 6). ResearchGate. Retrieved December 31, 2025, from [Link]
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Effect of humidity and thermal aging on the absorption characteristics in polymer film. (n.d.). Indian Academy of Sciences. Retrieved December 31, 2025, from [Link]
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Troubleshooting Pinholes in Film-Coated Tablets. (2025, May 6). Pharma.Tips. Retrieved December 31, 2025, from [Link]
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Fluoropolymers - FAQ. (n.d.). Solvay. Retrieved December 31, 2025, from [Link]
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Pinholes. (n.d.). Prof Steven Abbott, Practical Coatings Science. Retrieved December 31, 2025, from [Link]
- Solvent for fluoropolymers. (2014). Google Patents.
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Preparation of Composite Fluoropolymers with Enhanced Dewetting Using Fluorinated Silsesquioxanes as Drop-In Modifiers. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Humidity as a Use Condition for Accelerated Aging of Polymers. (2021, February 18). Medical Device and Diagnostic Industry. Retrieved December 31, 2025, from [Link]
-
Method of Measuring and Controlling Evaporation Rates during the Production of Thin Films in Vacuum. (n.d.). CSIC. Retrieved December 31, 2025, from [Link]
-
A new experimental method to analyse the dewetting properties of polymer surfaces and cationic surfactants. (2025, August 9). ResearchGate. Retrieved December 31, 2025, from [Link]
-
EVAPORATION SUPPRESSION USING CHEMICALS AND OILS. (n.d.). Neliti. Retrieved December 31, 2025, from [Link]
-
Setup for film evaporation control. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Cast Film Troubleshooting Tips. (2020, April 13). Davis-Standard. Retrieved December 31, 2025, from [Link]
-
Industrial Fluoropolymer Coatings: Complete Guide & Applications. (n.d.). Toefco. Retrieved December 31, 2025, from [Link]
-
PTFE vs. FEP vs. PFA vs. PVDF: A Comparison of Different Types of Fluoropolymer. (2025, May 24). Matmatch. Retrieved December 31, 2025, from [Link]
-
Controlling the dewetting morphologies of thin liquid films by switchable substrates. (n.d.). Jülich Forschungszentrum. Retrieved December 31, 2025, from [Link]
-
How to Prevent Dewetting of Liquid Thin Films? (2014, February 14). Advanced Science News. Retrieved December 31, 2025, from [Link]
-
FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. (2025, September 3). PlasticsEurope. Retrieved December 31, 2025, from [Link]
-
Nonlinear Modeling and Cascade Control Design for Multi Effect Falling Film Evaporators. (n.d.). Iranian Journal of Chemical Engineering. Retrieved December 31, 2025, from [Link]
-
Liquid structuring in fluoropolymer solutions induced by water. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
4 Steps of Fluoropolymer Coating Process. (2024, June 25). Pfluon. Retrieved December 31, 2025, from [Link]
-
What are the common problems with cast film? How to solve them? (2024, August 14). POTOP. Retrieved December 31, 2025, from [Link]
-
Defect formation in fluoropolymer films at their condensation from a gas phase. (2018, January 13). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Toxic Docs. Retrieved December 31, 2025, from [Link]
-
The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films. (2001, June 6). National Institute of Standards and Technology. Retrieved December 31, 2025, from [Link]
-
Guide To The Safe Handling of Fluoropolymer Resins, 5th Ed. (n.d.). Plastics Industry Association. Retrieved December 31, 2025, from [Link]
-
Characteristics and durability of fluoropolymer thin films. (n.d.). Lancaster University. Retrieved December 31, 2025, from [Link]
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Technical Support Center: Troubleshooting Thermal Degradation of Polymers During Processing
Welcome to the technical support center for troubleshooting the thermal degradation of polymers during processing. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polymer stability in their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable solutions to common and complex degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual or physical signs of thermal degradation during polymer processing?
A1: The initial indicators of thermal degradation often include discoloration (e.g., yellowing or browning), the presence of black specks or streaks in the extrudate or molded part, and changes in melt viscosity.[1][2][3] You might also observe a noticeable odor, bubbling, or surface defects like splay marks or silver streaks.[3][4] These signs suggest that the polymer's molecular chains are beginning to break down, a process known as chain scission, or are cross-linking, which can lead to embrittlement.[1][5]
Q2: How can I differentiate between thermal degradation and thermo-oxidative degradation?
A2: Thermal degradation can occur in an inert atmosphere, driven solely by heat, whereas thermo-oxidative degradation requires the presence of oxygen.[6] Thermo-oxidative degradation often occurs at lower temperatures than pure thermal degradation and is an auto-accelerating process involving free radicals.[1] If you observe degradation even with proper inert gas purging (e.g., nitrogen), the issue is likely purely thermal. Conversely, if the degradation is more severe in the presence of air, thermo-oxidative processes are a significant contributor.
Q3: What role does moisture play in the thermal degradation of polymers?
A3: For certain polymers, particularly hygroscopic ones like nylons, polycarbonates, and polyesters (e.g., PLA, PET), moisture can lead to hydrolytic degradation at elevated processing temperatures.[7][8] This process involves the chemical breakdown of the polymer chains by water, which can significantly reduce the molecular weight and, consequently, the material's mechanical properties.[9] Therefore, proper drying of hygroscopic resins before processing is a critical preventative measure.[7][10]
Q4: Can processing equipment itself contribute to polymer degradation?
A4: Absolutely. "Dead zones" or hang-up spots within an extruder screw, barrel, or die can cause prolonged residence times for the material, leading to excessive thermal exposure and degradation.[7] Improperly calibrated thermocouples can result in overheating, while a high-shear screw design can cause mechanical degradation, which generates heat and can initiate thermal breakdown.[5][7]
Q5: What are thermal stabilizers, and how do they work?
A5: Thermal stabilizers are additives that protect polymers from heat-induced degradation.[1][11] They function through various mechanisms, including:
-
Radical Scavenging: Neutralizing highly reactive free radicals that propagate degradation reactions.[1][11]
-
Hydroperoxide Decomposition: Breaking down unstable hydroperoxides into more stable, non-radical products.[11]
-
Acid Scavenging: Neutralizing acidic byproducts of degradation (e.g., HCl from PVC) that can catalyze further breakdown.[11][12] Common examples include hindered phenols (primary antioxidants) and phosphites (secondary antioxidants).[11][13]
In-Depth Troubleshooting Guides
Guide 1: Extrusion-Related Degradation
Issue: Discoloration and black specks in the extrudate.
Underlying Causes & Solutions:
-
Excessive Melt Temperature: The most straightforward cause is a set temperature that is too high for the polymer's stability.
-
Protocol: Methodically decrease the barrel and die temperatures in 5°C increments, allowing the system to stabilize for at least 20 minutes between adjustments.[3] Monitor the extrudate for any improvements.
-
-
Prolonged Residence Time: If the extruder's output rate is too low for its size, the polymer remains at high temperatures for an extended period.[7]
-
Shear Heating: High screw speeds or a high-shear screw design can generate significant heat from friction.
-
Protocol:
-
Reduce the screw speed.
-
If possible, use a screw with a lower compression ratio or a less aggressive mixing design for shear-sensitive materials.[7]
-
-
-
Contamination: Burnt material from previous runs can get dislodged and contaminate the current batch.[3]
-
Protocol: Thoroughly purge the extruder with a suitable purging compound between material changes.[3]
-
Guide 2: Injection Molding Defects
Issue: Burn marks, discoloration, or brittle parts.
Underlying Causes & Solutions:
-
High Melt Temperature or Excessive Residence Time: Similar to extrusion, overheating is a primary culprit.
-
Trapped Gases: Air trapped in the mold can become compressed and superheated, causing burn marks at the point of entrapment.[16]
-
Material Degradation in the Nozzle: The nozzle is a common area for material to overheat.
-
Protocol: Check the nozzle temperature and ensure it is not set significantly higher than the front zone of the barrel.
-
Analytical Protocols for Degradation Analysis
To quantitatively assess thermal degradation, the following analytical techniques are indispensable:
| Technique | Principle | Application in Degradation Analysis |
| Gel Permeation Chromatography (GPC) | Separates polymer chains by size to determine molecular weight distribution. | Directly measures reductions in molecular weight, providing clear evidence of chain scission.[17] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature in a controlled atmosphere. | Determines the onset temperature of degradation and can be used to quantify the extent of degradation.[17][18][19] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Can detect changes in melting point and glass transition temperature, which are often affected by degradation.[17][18][19] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation to identify chemical functional groups. | Can identify the formation of new chemical groups (e.g., carbonyls) that are products of oxidation.[17] |
Experimental Workflow: Assessing Degradation with GPC
-
Sample Collection: Carefully collect samples of the virgin (unprocessed) polymer resin and the processed material exhibiting signs of degradation.
-
Dissolution: Dissolve a precise amount of each sample in a suitable solvent (e.g., tetrahydrofuran for many polymers).
-
Analysis: Inject the dissolved samples into the GPC system.
-
Data Interpretation: Compare the molecular weight distribution curves of the virgin and processed samples. A shift towards lower molecular weights in the processed sample confirms degradation.
Visualization of Concepts
Troubleshooting Logic for Thermal Degradation
The following diagram illustrates a systematic approach to diagnosing and resolving thermal degradation issues during polymer processing.
Caption: A workflow for diagnosing polymer degradation.
Mechanisms of Polymer Stabilization
This diagram outlines the primary ways in which stabilizers protect polymers from thermal and thermo-oxidative degradation.
Sources
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- 18. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
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Technical Support Center: Enhancing the Reactivity of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in Polycondensation
Introduction: Welcome to the technical support guide for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. This monomer is a valuable building block for high-performance polymers, such as poly(arylene ether)s, prized for their thermal stability and specific functionalities. However, the presence of the electron-withdrawing fluorine atom at the 3-position introduces unique challenges to its reactivity in nucleophilic aromatic substitution (SNAr) polycondensation. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome these challenges and achieve high-molecular-weight polymers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the chemistry and handling of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Q1: What is 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, and what are its primary applications?
3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a specialty aromatic bisphenol monomer. The biphenyl backbone provides rigidity and high thermal stability, while the fluoro-substituent can be used to fine-tune properties such as solubility, glass transition temperature (Tg), and gas permeability in the resulting polymer. It is primarily used in the synthesis of high-performance thermoplastics like poly(arylene ether sulfone)s (PAES) and poly(arylene ether ketone)s (PEEK).[1][2]
Q2: How does the ortho-fluorine substituent affect the reactivity of the hydroxyl groups?
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This has two major consequences:
-
Increased Acidity: The fluorine atom stabilizes the phenolate anion formed after deprotonation of the adjacent hydroxyl group at the 4-position. This makes the 4-OH group more acidic and easier to deprotonate with a base.
-
Decreased Nucleophilicity: The same electron-withdrawing effect that stabilizes the phenolate anion also reduces its electron density. This makes the phenolate a weaker nucleophile, which can significantly slow down the rate of the SNAr polycondensation reaction.[3] The reactivity of aryl halides in these reactions generally follows the order F >> Cl > Br > I, making fluorinated comonomers highly reactive partners.[4]
Q3: What is the typical reaction mechanism for polycondensation involving this monomer?
The most common pathway is a nucleophilic aromatic substitution (SNAr) polycondensation. The process involves the deprotonated diol (phenolate) acting as a nucleophile, attacking an electron-deficient aromatic ring on a comonomer (e.g., bis(4-fluorophenyl)sulfone) and displacing a halide leaving group.
Caption: SNAr Polycondensation Mechanism.
Q4: What are the most critical parameters for a successful polycondensation with this monomer?
Achieving a high degree of polymerization requires meticulous control over several factors:
-
Strict Stoichiometry: A precise 1:1 molar ratio of the diol and the activated dihalide comonomer is essential, as dictated by the Carothers equation.[4]
-
Anhydrous Conditions: Water interferes with the reaction by hydrolyzing the phenolate and reacting with activated halides. Rigorous drying of monomers, solvents, and the use of azeotropic dehydration are critical.[5]
-
Effective Base: A suitable base, typically potassium carbonate (K₂CO₃), is needed to quantitatively convert the diol to its more reactive bisphenolate form.[5]
-
Appropriate Solvent: A high-boiling, polar aprotic solvent (e.g., NMP, DMAc, Diphenyl Sulfone) is required to dissolve the reactants and the growing polymer chain and to facilitate the SNAr reaction.[2][6]
-
Optimal Temperature Profile: The reaction needs sufficient thermal energy to overcome the activation barrier, but excessive heat can cause side reactions and discoloration.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the polycondensation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Problem 1: Low Polymer Molecular Weight (Mn or Mw)
This is the most frequent issue, resulting in brittle materials with poor mechanical properties.
| Possible Cause | Underlying Explanation & Validation | Recommended Solution |
| A. Incorrect Monomer Stoichiometry | The Carothers equation shows that even a small deviation from a 1:1 molar ratio drastically limits the achievable degree of polymerization.[4] Validation: Re-check calculations and weighings. Use high-purity, recently characterized monomers. | 1. High-Purity Monomers: Use monomers with >99.8% purity, confirmed by DSC and NMR. 2. Precise Weighing: Use a 4- or 5-place analytical balance in a draft-free enclosure. 3. Stoichiometric Offset (Advanced): In some cases, a slight excess (e.g., 0.5-1%) of the more volatile or easily oxidized monomer can compensate for losses during reaction setup. |
| B. Presence of Water | Water consumes the phenolate, creating hydroxide ions and regenerating the less reactive phenol. This disrupts stoichiometry and can terminate chain growth. Validation: Observe condensation in the Dean-Stark trap during azeotropic distillation. | 1. Pre-Drying: Dry all monomers and the base (K₂CO₃) in a vacuum oven at 80-120°C for 12-24 hours before use. 2. Azeotropic Dehydration: Use toluene or cyclohexane with a Dean-Stark trap to rigorously remove water from the reaction mixture before increasing the temperature for polymerization.[5] |
| C. Incomplete Deprotonation | If the base is not strong enough, is present in insufficient quantity, or has not fully reacted, the concentration of the active nucleophile (phenolate) will be too low for efficient chain growth. Validation: The reaction mixture should develop a distinct color (often greenish or amber) upon phenolate formation. | 1. Base Stoichiometry: Use a slight excess of K₂CO₃ (e.g., 1.05 to 1.2 moles per mole of diol) to ensure complete deprotonation. 2. Two-Stage Heating: Hold the reaction at the azeotroping temperature (e.g., 130-140°C for toluene) for several hours to ensure complete formation of the potassium salt before distilling off the toluene and raising to the polymerization temperature. |
| D. Insufficient Reaction Time/Temperature | The deactivating effect of the fluorine substituent requires more forcing conditions to drive the reaction to high conversion. Validation: Track the increase in viscosity of the reaction mixture over time. A sample can be taken periodically to measure inherent viscosity or Mw by GPC. | 1. Increase Temperature: Gradually increase the polymerization temperature in steps (e.g., from 165°C to 185°C) while monitoring viscosity. 2. Extend Reaction Time: High molecular weight PAES synthesis can require 12-24 hours at the final reaction temperature.[5] |
Problem 2: Reaction Fails to Initiate or Stalls at Low Conversion
This indicates a fundamental issue with reactivity or reaction conditions.
| Possible Cause | Underlying Explanation & Validation | Recommended Solution |
| A. Deactivated Nucleophile | The electron-withdrawing fluorine atom significantly reduces the nucleophilicity of the phenolate, making the SNAr reaction kinetically slow. Validation: No noticeable increase in viscosity after several hours at polymerization temperature. | 1. Use a Phase-Transfer Catalyst: Add a catalyst like tetramethylammonium chloride to facilitate the reaction. 2. Consider a Stronger Base System: For particularly stubborn reactions, a stronger base like calcium hydride (CaH₂) can be used, which may facilitate phenolate formation more effectively.[3][8] 3. Use a More Reactive Comonomer: Ensure the dihalide comonomer is highly activated (e.g., containing sulfone or ketone groups para to the halogens). |
| B. Low Reaction Temperature | The activation energy for the SNAr reaction is not being met. Validation: The reaction mixture remains fluid and does not build viscosity. | Follow a staged heating protocol as described in the optimized procedure below. Ensure the reaction vessel is well-insulated to maintain a stable, uniform temperature. |
Problem 3: Polymer Discoloration (Darkening)
This suggests side reactions are occurring, which can compromise polymer properties and indicate chain termination events.
| Possible Cause | Underlying Explanation & Validation | Recommended Solution |
| A. Oxidation | Trace oxygen in the reaction headspace can oxidize the phenolate intermediates, especially at high temperatures, leading to colored byproducts. Validation: Polymer is dark brown or black instead of the expected off-white or light amber. | 1. Strict Inert Atmosphere: Maintain a positive pressure of high-purity nitrogen or argon throughout the entire reaction, including setup and workup. 2. Purge/Refill Cycles: Before heating, subject the sealed reaction vessel to at least 3-5 vacuum/inert gas backfill cycles to remove all residual air. |
| B. Thermal Decomposition | Prolonged exposure to excessively high temperatures (>200-220°C) can cause ether linkage cleavage or other side reactions. Validation: Polymer has poor thermal stability (TGA) or is brittle. | 1. Optimize Temperature-Time Profile: Find the lowest temperature and shortest time required to achieve the target molecular weight. 2. Use a High-Boiling Solvent: Solvents like diphenyl sulfone allow for precise temperature control at high temperatures without requiring high pressures.[6] |
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical polycondensation reaction.
Protocol: Synthesis of a Poly(arylene ether sulfone) from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and Bis(4-fluorophenyl)sulfone
Caption: Experimental Workflow for Polycondensation.
Step-by-Step Methodology:
-
Reactor Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap topped with a condenser. Flame-dry all glassware under vacuum and allow it to cool under a positive flow of nitrogen.
-
Charging Reactants: To the flask, add 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (1.000 eq.), bis(4-fluorophenyl)sulfone (1.000 eq.), and anhydrous potassium carbonate (1.10 eq.).
-
Adding Solvents: Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 20-25% (w/v), followed by toluene (at a volume of ~50% of the NMP).
-
Inerting the System: Seal the system and perform 3-5 vacuum/nitrogen backfill cycles to ensure a completely inert atmosphere.
-
Azeotropic Dehydration: Begin stirring and heat the mixture to ~140°C. Reflux vigorously for 4-6 hours, collecting the water/toluene azeotrope in the Dean-Stark trap until no more water is observed.
-
Toluene Removal: Slowly increase the temperature to 160-170°C to distill the toluene out of the reaction mixture through the Dean-Stark trap.
-
Polymerization: Once all toluene is removed, increase the temperature to 185°C. The solution will become progressively more viscous. Maintain this temperature for 12-24 hours. The reaction is complete when the "Weissenberg effect" (polymer climbing the stirrer shaft) is observed.
-
Cooling and Dilution: Turn off the heat and allow the reaction to cool to below 100°C. Dilute the viscous polymer solution with additional NMP to facilitate handling.
-
Precipitation: Slowly pour the polymer solution into a large beaker of vigorously stirring methanol or a methanol/water mixture (80/20 v/v). A fibrous or powdered polymer will precipitate.
-
Washing: Collect the polymer by filtration. To remove residual salts and solvent, boil the polymer first in deionized water (2x) and then in methanol (2x), filtering after each wash.
-
Drying: Dry the final polymer product in a vacuum oven at 120°C for 24 hours to a constant weight.
Section 4: Data & Reference Tables
Table 1: Recommended Solvents for Polycondensation
| Solvent | Boiling Point (°C) | Key Characteristics |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Excellent solvating power for polymers and salts (K₂CO₃). Most common choice. |
| Dimethylacetamide (DMAc) | 165 | Good solvent, but its lower boiling point limits the achievable reaction temperature. |
| Diphenyl Sulfone | 388 | Very high boiling point, allows for high reaction temperatures at atmospheric pressure. Used for less reactive monomers. |
| Sulfolane | 285 | High thermal stability and polarity. Good for high-temperature reactions. |
Table 2: Common Bases for SNAr Polycondensation
| Base | Formula | Strength | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | Industry standard. Its solubility in organic solvents is limited but sufficient at high temperatures.[5] |
| Sodium Carbonate | Na₂CO₃ | Weaker | Lower reactivity compared to K₂CO₃ due to lower solubility and the nature of the sodium phenolate.[4] |
| Cesium Carbonate | Cs₂CO₃ | Stronger | More reactive than K₂CO₃ but significantly more expensive. |
| Calcium Hydride | CaH₂ | Strong | Used in highly demanding systems, especially with perfluorinated monomers. Reacts to form Ca(OH)₂ and H₂.[3][8] |
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Synthesis and characterization of partly fluorinated poly(phthalazinone ether)s crosslinked by allyl group for passive optical waveguides. ResearchGate. (2025-08-06). [Link]
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Validation & Comparative
Comparing thermal stability of fluorinated vs. non-fluorinated poly(aryl ether ketone)s.
An In-Depth Technical Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Poly(aryl ether ketone)s
Introduction: The Quest for High-Performance Polymers
Poly(aryl ether ketone)s (PAEKs) represent a class of high-performance semi-crystalline thermoplastics renowned for their exceptional mechanical strength, chemical inertness, and thermal stability.[1][2] Standard PAEKs, such as poly(ether ether ketone) (PEEK), are frequently employed in demanding environments across the aerospace, automotive, and medical industries.[3] However, the relentless push for materials that can withstand even more extreme temperatures and harsh conditions has driven the development of modified PAEK structures. One of the most successful strategies for augmenting thermal performance is the incorporation of fluorine into the polymer backbone.
This guide provides a detailed comparison of the thermal stability of fluorinated and non-fluorinated PAEKs. We will explore the fundamental chemical principles that govern their thermal behavior, present supporting experimental data from key analytical techniques, and provide detailed protocols for researchers to validate these findings.
The Chemical Rationale: Why Fluorination Enhances Thermal Stability
The superior thermal stability of fluorinated polymers is not an empirical accident but a direct consequence of fundamental chemical principles. The key lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.
-
Bond Dissociation Energy (BDE): The C-F bond possesses a significantly higher bond dissociation energy (approximately 482 kJ/mol) than the C-H bond.[4] This means that substantially more thermal energy is required to break the C-F bond and initiate the degradation process. The difference in energy between C-F and C-H bonds is a primary factor for the well-known thermal resistance of fluoropolymers versus their hydrocarbon counterparts.[5]
-
Electronegativity and Steric Hindrance: Fluorine is the most electronegative element, creating a strong inductive effect that polarizes the C-F bond and strengthens adjacent bonds in the polymer backbone. Furthermore, the larger atomic radius of fluorine compared to hydrogen provides a steric shield, protecting the polymer chain from chemical attack and thermally induced chain scission reactions.
This enhancement in stability is directly proportional to the degree of fluorination; polymers with a higher fluorine content generally exhibit greater thermal endurance.[5][6]
Caption: Chemical structures of PEEK and a representative FPAEK.
Experimental Evaluation of Thermal Properties
The thermal stability of a polymer is not a single value but a collection of properties that describe its behavior as a function of temperature. The two most critical analytical techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated at a controlled rate.[8][9] The output, a thermogram, plots mass loss versus temperature, allowing for the determination of the decomposition temperature (Td). This is often reported as the temperature at which 5% or 10% of the initial mass is lost (Td5% or Td10%).
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][11] DSC is used to identify key thermal transitions, including the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm), where the crystalline domains melt.[12]
Caption: Workflow for the thermal analysis of polymers.
Comparative Data: Fluorinated vs. Non-Fluorinated PAEKs
Experimental data consistently demonstrates the superior thermal properties of fluorinated PAEKs. The incorporation of fluorine-containing groups, such as the hexafluoroisopropylidene (6F) moiety, significantly elevates both the glass transition and decomposition temperatures.
| Property | Non-Fluorinated PEEK | Fluorinated PAEKs | Rationale for Improvement |
| Glass Transition Temp. (Tg) | ~143 °C[2][13] | 170 °C to >240 °C[1][14] | Increased chain stiffness and steric hindrance from bulky fluorine groups restrict segmental motion. |
| Melting Temp. (Tm) | ~343 °C[2][13] | Varies with structure, often comparable or slightly higher. | Fluorination can affect crystallinity, but the rigid backbone maintains a high Tm. |
| 5% Weight Loss Temp. (Td5%) | ~574 °C (in N₂)[15] | >518 °C to 544 °C[1][14] | Higher C-F bond energy requires more energy to initiate and propagate chain scission. |
Note: Specific values can vary based on the exact chemical structure, molecular weight, and experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols for TGA and DSC are provided.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol outlines the steps to determine the decomposition temperature (Td) of a PAEK sample.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.[16]
-
Select an appropriate crucible, typically alumina or platinum, which is inert within the experimental temperature range.[8]
-
Start the purge gas (typically high-purity nitrogen for inert atmosphere analysis) at a flow rate of 25-50 mL/min.[17]
-
-
Sample Preparation:
-
Experimental Run:
-
Load the crucible onto the TGA's auto-sampler or manually place it in the furnace.[16]
-
Program the temperature profile:
-
Equilibrate at 40 °C for 5 minutes.
-
Ramp the temperature from 40 °C to 800 °C at a constant heating rate of 10 °C/min.[18]
-
Hold at 800 °C for 5 minutes to ensure complete decomposition.
-
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition, often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.
-
Identify the temperature at which 5% mass loss occurs (Td5%). This is a standard metric for comparing thermal stability.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol details the procedure for determining the glass transition (Tg) and melting (Tm) temperatures.
-
Instrument Preparation:
-
Sample Preparation:
-
Experimental Run (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans into the DSC cell.[19]
-
Program the temperature profile to erase the sample's prior thermal history:
-
First Heat: Ramp from 30 °C to a temperature approximately 30-40 °C above the expected Tm (e.g., 400 °C for PEEK) at a rate of 10 °C/min.[20]
-
Cool: Cool the sample from 400 °C down to 30 °C at 10 °C/min.
-
Second Heat: Ramp from 30 °C to 400 °C again at 10 °C/min. Data from this second heating scan is typically used for analysis.[20]
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C) from the second heating scan.
-
Determine Tg: Identify the glass transition as a step-like change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.[12]
-
Determine Tm: Identify the melting point as a large endothermic peak. The Tm is the temperature at the peak of this endotherm.
-
Conclusion
The incorporation of fluorine into the backbone of poly(aryl ether ketone)s is a highly effective strategy for enhancing thermal stability. This improvement is fundamentally rooted in the high bond dissociation energy of the C-F bond. Experimental data from TGA and DSC analyses consistently validate this principle, showing that fluorinated PAEKs possess significantly higher glass transition and decomposition temperatures than their non-fluorinated counterparts.[1][6][14] This makes them superior candidate materials for applications in extreme environments where thermal resilience is paramount. The protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses, ensuring the generation of reliable and accurate data in the field of high-performance polymers.
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Patel, P., et al. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Degradation and Stability, 95(5), 709-718. [Link]
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The Fluorine Paradox: A Comparative Guide to its Influence on Polymer Dielectric Constants
In the realm of polymer science, particularly for applications in microelectronics, telecommunications, and energy storage, the dielectric constant (κ) is a critical parameter. It dictates how a material interacts with an electric field, its ability to store charge, and its suitability as an insulator. Fluorine substitution is a powerful and widely employed strategy to tune the dielectric properties of polymers. However, its effect is not monolithic; the introduction of fluorine can either dramatically decrease or significantly increase the dielectric constant, a phenomenon we refer to as the "Fluorine Paradox."
This guide provides an in-depth comparison of how fluorine substitution impacts the dielectric constant of polymers, supported by experimental data. We will explore the underlying mechanisms, compare the performance of fluorinated polymers with their non-fluorinated counterparts, and provide a detailed experimental protocol for measuring the dielectric constant of polymer thin films.
The Dichotomy of Fluorine: Lowering and Raising the Dielectric Constant
The influence of fluorine on a polymer's dielectric constant is a tale of two competing effects: the low polarizability of the carbon-fluorine (C-F) bond and its high electronegativity, which creates a strong bond dipole. The ultimate outcome—a low-κ or high-κ material—depends on the polymer's chemical structure and the spatial arrangement of these C-F bonds.
The Path to Low-κ: Reducing Polarity and Increasing Free Volume
For applications requiring low-κ materials, such as interlayer dielectrics in integrated circuits and high-frequency communication cables, the goal is to minimize capacitance to reduce signal delay and cross-talk. Fluorination is a key strategy to achieve this.[1][2]
The primary mechanisms for this reduction are:
-
Low Electronic Polarizability: The fluorine atom is the most electronegative element, holding its electrons very tightly. This makes the C-F bond less polarizable than a carbon-hydrogen (C-H) bond. In an electric field, the electron cloud of a C-F bond is less easily distorted, leading to a lower contribution from electronic polarization to the overall dielectric constant.[2]
-
Increased Free Volume: Fluorine atoms are larger than hydrogen atoms. Substituting hydrogen with fluorine or incorporating bulky fluorine-containing groups like trifluoromethyl (-CF3) disrupts the efficient packing of polymer chains.[2][3] This increase in free volume (the space between polymer chains) effectively reduces the number of polarizable groups per unit volume, thereby lowering the dielectric constant.[2]
-
Reduced Moisture Absorption: Many fluorinated polymers are hydrophobic. Water, with its high dielectric constant (~80), can significantly increase the κ of a polymer if absorbed. The moisture resistance of fluorinated polymers mitigates this effect, leading to more stable dielectric properties in varying humidity conditions.[3]
A classic example is the comparison between Polyethylene and Polytetrafluoroethylene (PTFE).
The Path to High-κ: Harnessing the Power of Dipoles
Conversely, for applications like capacitors and actuators, a high dielectric constant is desirable to maximize charge storage capacity. Here, the strong dipole moment of the C-F bond is exploited.
The key to achieving a high-κ fluorinated polymer lies in its molecular structure, which allows for the alignment of these strong dipoles. Polyvinylidene fluoride (PVDF) and its copolymers are prime examples.[4][5]
-
Strong Dipole Moment: The significant difference in electronegativity between carbon and fluorine creates a large dipole moment for the C-F bond.
-
Crystalline Phase and Dipole Alignment: In certain crystalline phases of PVDF (such as the β-phase), the C-F dipoles of adjacent polymer chains align, creating a net dipole moment within the material.[4][5] When an external electric field is applied, these dipoles can orient themselves with the field, leading to a large orientational polarization and consequently, a high dielectric constant.[4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Polymers
The following tables provide a comparative overview of the dielectric constants of common polymers and their fluorinated analogues.
| Polymer System | Non-Fluorinated Analogue | Dielectric Constant (κ) | Fluorinated Polymer | Dielectric Constant (κ) | Primary Effect of Fluorination |
| Polyolefins | Polyethylene (PE) | ~2.3 | Polytetrafluoroethylene (PTFE) | ~2.1[6][7][8] | Lowering κ (Low Polarizability, Symmetrical Structure) |
| Polyimides | Standard Polyimide (e.g., PMDA-ODA) | ~3.4 - 3.9[9] | Fluorinated Polyimide (e.g., 6FDA-based) | ~2.4 - 2.9[3][9][10] | Lowering κ (Increased Free Volume, Reduced Polarity) |
| Vinyl Polymers | Polyethylene (PE) | ~2.3 | Polyvinylidene Fluoride (PVDF) | ~8 - 12[4] | Increasing κ (Strong Dipole Alignment in β-phase) |
Visualizing the Mechanism: Fluorination's Impact
The following diagram illustrates the conceptual relationship between fluorine substitution and the resulting dielectric properties.
Caption: Workflow for dielectric constant measurement of a polymer film.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a polymer thin film of uniform thickness on a suitable substrate (e.g., glass or silicon wafer) using methods like spin coating, solution casting, or thermal pressing.
-
Deposit circular metal electrodes on both sides of the film to form a parallel plate capacitor. A common method is sputter deposition of gold or aluminum. A three-terminal electrode configuration (a central electrode and a guard ring on one side, and a single electrode on the other) is recommended for highest accuracy.
-
Carefully measure the thickness of the polymer film (t) using a profilometer or a micrometer. [11] * Measure the area (A) of the central electrode.
-
Condition the prepared sample in a desiccator for at least 24 hours to remove any absorbed moisture.
-
-
Instrumentation Setup:
-
Use a precision LCR meter and a dielectric test fixture.
-
Connect the test fixture to the LCR meter using the appropriate cables.
-
Perform an open and short circuit correction on the LCR meter with the test fixture connected to null out any parasitic impedance from the setup.
-
-
Measurement Procedure:
-
Carefully place the conditioned polymer film sample into the dielectric test fixture, ensuring good contact between the fixture's terminals and the sample's electrodes.
-
Set the LCR meter to measure capacitance (C) and dissipation factor (D).
-
Sweep the desired frequency range (e.g., 1 kHz to 1 MHz) and record the capacitance and dissipation factor at each frequency point.
-
-
Calculation of Dielectric Constant:
-
The dielectric constant (κ), also known as relative permittivity (εr), is calculated using the formula for a parallel plate capacitor: κ = (C * t) / (ε₀ * A) Where:
-
C is the measured capacitance in Farads.
-
t is the thickness of the polymer film in meters.
-
A is the area of the electrode in square meters.
-
ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m).
-
-
Conclusion
Fluorine substitution is a versatile tool in the polymer scientist's arsenal for tailoring dielectric properties. The choice of whether to pursue a low-κ or high-κ material dictates the molecular design strategy. For low-κ applications, the focus is on maximizing free volume and leveraging the low polarizability of symmetrically placed C-F bonds, as seen in fluorinated polyimides and PTFE. For high-κ materials, the goal is to create a structure, like that of β-phase PVDF, where the large dipole moments of asymmetrically placed C-F bonds can align and contribute to a high dielectric constant. A thorough understanding of these structure-property relationships, combined with precise and standardized measurement techniques, is essential for the development of next-generation polymeric materials for advanced electronic and energy storage applications.
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A Comparative Guide to the Structural Validation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol: The Decisive Role of ¹⁹F NMR
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The introduction of a fluorine atom into a molecule like [1,1'-biphenyl]-4,4'-diol to create 3-Fluoro-[1,1'-biphenyl]-4,4'-diol can dramatically alter its physicochemical and biological properties, including metabolic stability and target protein binding affinity.[1] Consequently, precise determination of the fluorine's position is not merely a procedural step but a critical factor in understanding structure-activity relationships. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, with a special focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Positional Isomerism in Fluoroaromatic Compounds
The synthesis of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol can potentially yield other positional isomers. Validating the correct substitution pattern is paramount. While several analytical techniques can provide structural information, they differ significantly in their ability to definitively pinpoint the location of the fluorine atom.
¹⁹F NMR: The Gold Standard for Fluorinated Compound Analysis
¹⁹F NMR spectroscopy stands out as a powerful and highly sensitive technique for analyzing fluorine-containing compounds.[2] This is attributed to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3]
Why ¹⁹F NMR Excels:
-
High Sensitivity and Resolution: The ¹⁹F nucleus is highly responsive to NMR measurements, ranking as the third most receptive NMR nucleus after ¹H and ³H.[3] Its chemical shift range is significantly larger than that of ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation.[2][3]
-
Direct Observation of the Fluorine Environment: ¹⁹F NMR directly probes the electronic environment of the fluorine atom. The chemical shift provides a sensitive readout of the surrounding atoms and their electronic effects.[4][5]
-
Spin-Spin Coupling for Connectivity Mapping: The fluorine nucleus couples with neighboring protons (¹H) and carbons (¹³C), providing through-bond connectivity information. These coupling constants (J-values) are invaluable for confirming the fluorine's position.[3][6]
Experimental Protocol: ¹⁹F NMR of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
Objective: To acquire a ¹⁹F NMR spectrum to confirm the position of the fluorine atom in 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-Fluoro-[1,1'-biphenyl]-4,4'-diol in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize solvent interference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Referencing: Use an external or internal reference standard. Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though other secondary standards like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used.[7]
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment is typically sufficient.
-
Temperature: Room temperature (e.g., 298 K).
-
Decoupling: For a simple ¹⁹F spectrum, proton decoupling (¹H{¹⁹F}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single peak for the fluorine atom. However, the coupled spectrum provides valuable connectivity information.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction.
Expected ¹⁹F NMR Data for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[4] The signal will likely appear as a multiplet in the proton-coupled spectrum due to coupling with adjacent aromatic protons. Analysis of this coupling pattern is key to confirming the substitution at the 3-position.
A Comparative Analysis of Validation Techniques
While ¹⁹F NMR is the most direct method, a comprehensive validation strategy often involves a combination of techniques. Here's a comparison of ¹⁹F NMR with other common analytical methods for the structural elucidation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
| Technique | Principle | Information Provided for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Advantages | Limitations |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Direct evidence of the fluorine's electronic environment and connectivity through coupling.[8][9] | High sensitivity, large chemical shift dispersion, unambiguous structural information.[2][3] | Requires specialized NMR probe; interpretation of complex coupling may be challenging. |
| ¹H NMR | Nuclear magnetic resonance of proton nuclei. | Provides information on the number and environment of protons. The fluorine atom will influence the chemical shifts and cause splitting of adjacent proton signals.[1] | Readily available, provides overall proton framework. | Indirectly infers fluorine position; overlapping signals in the aromatic region can complicate analysis.[10] |
| ¹³C NMR | Nuclear magnetic resonance of the ¹³C nucleus. | Shows the carbon skeleton. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, and its chemical shift will be significantly affected.[1] | Provides carbon framework information. | Lower sensitivity than ¹H NMR; C-F coupling can complicate spectra.[10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight and elemental composition (via high-resolution MS). Fragmentation patterns may provide some structural clues.[11] | High sensitivity, provides molecular formula. | Does not definitively distinguish between positional isomers; fragmentation can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the precise three-dimensional atomic structure, including bond lengths and angles.[12][13] | Unambiguous and definitive structural determination.[13] | Requires a suitable single crystal, which can be difficult to grow.[14] The solid-state structure may not represent the conformation in solution. |
Visualizing the Validation Workflow
The following diagram illustrates a logical workflow for the structural validation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, emphasizing the central role of ¹⁹F NMR.
Caption: Recommended workflow for the structural validation of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
The Decisive Power of 2D NMR Experiments
For complex cases, two-dimensional (2D) NMR experiments can provide even more definitive structural proof. A ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between the fluorine atom and nearby protons, leaving no doubt as to its position on the aromatic ring.
Conclusion
While a multi-technique approach is always recommended for comprehensive structural elucidation, ¹⁹F NMR spectroscopy offers the most direct, sensitive, and unambiguous method for validating the structure of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. Its ability to directly probe the fluorine atom's environment and its connectivity to the rest of the molecule makes it an indispensable tool for researchers working with fluorinated compounds. By leveraging the power of ¹⁹F NMR, scientists can proceed with confidence in their downstream applications, knowing their molecular structure is soundly validated.
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A Comparative Guide to the Thermal Analysis of Fluorinated Aromatic Polymers by Differential Scanning Calorimetry (DSC)
In the pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine into polymer backbones has emerged as a powerful tool for enhancing thermal stability, chemical resistance, and dielectric performance. This guide provides a comparative analysis of the thermal behavior of aromatic polymers, with a specific focus on the influence of incorporating 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, versus its non-fluorinated analogue, [1,1'-biphenyl]-4,4'-diol. Through the lens of Differential Scanning Calorimetry (DSC), we will explore how the subtle introduction of a single fluorine atom can impart significant changes to key thermal transitions, offering valuable insights for researchers and professionals in materials science and drug development.
The inclusion of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), into polymer structures is well-documented to enhance properties like solubility, optical transparency, and thermal stability, while lowering the dielectric constant.[1][2][3] These enhancements are attributed to the high bond energy of the C-F bond and the increased free volume created by the bulky fluorine atoms.[2] This guide will delve into the practical aspects of characterizing these effects using DSC, a cornerstone technique for thermal analysis.
The Experimental Cornerstone: A Validated DSC Protocol
To ensure the scientific integrity and reproducibility of our findings, the following DSC protocol is grounded in internationally recognized standards, primarily referencing ASTM D3418 and ISO 11357-2.[4][5] This methodology provides a self-validating system for determining the transition temperatures and enthalpies of polymers.
Step-by-Step DSC Experimental Workflow
-
Instrument Calibration: Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) to ensure accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. The sample should be in a form that allows for good thermal contact with the bottom of the pan (e.g., a thin film or powder).
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected final transition (e.g., 300 °C - 400 °C for high-performance polyamides/polyimides) at a controlled rate of 10 °C/min.[4] This initial scan is crucial for erasing the polymer's prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step establishes a uniform thermal history.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to the final temperature. The data from this second scan is typically used for analysis of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6]
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the key thermal transitions. The glass transition (Tg) is observed as a step change in the baseline, crystallization (Tc) as an exothermic peak, and melting (Tm) as an endothermic peak.[5][6]
Comparative Analysis: The Impact of Fluorination on Thermal Properties
| Polymer System (Illustrative) | Monomers | Glass Transition Temp. (Tg) (°C) | Key Observations | Reference |
| Non-Fluorinated Polyamide | 4,4'-bis(4-carboxymethylene)biphenyl + various aromatic diamines | 210 - 261 | Exhibits good thermal stability. | [7] |
| Fluorinated Polyimide | 2,2'-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone + aromatic dianhydrides | 259 - 281 | Incorporation of multiple -CF3 groups leads to high Tg and excellent thermal stability. | [1] |
| Fluorinated Polyimide | Trifluoromethylbenzene (TFMB) containing dianhydride + biphenyl diamine | 402 - 407 | The synergy of the C-F bonds and the biphenyl structure results in exceptionally high Tg. | [2] |
The data from analogous systems consistently demonstrates that the incorporation of fluorine-containing groups tends to increase the glass transition temperature. This is attributed to the increased rigidity and steric hindrance of the polymer backbone, which restricts segmental motion. The strong electronegativity of fluorine can also influence intermolecular interactions.
Conclusion and Future Outlook
The strategic incorporation of fluorine into aromatic polymers via monomers like 3-Fluoro-[1,1'-biphenyl]-4,4'-diol presents a compelling avenue for the development of high-performance materials. As demonstrated through the principles of DSC and data from analogous systems, even subtle modifications to the chemical structure can lead to significant enhancements in thermal properties, most notably an increase in the glass transition temperature. This guide provides a foundational framework for the systematic thermal characterization of such polymers, empowering researchers to make informed decisions in the design and application of these advanced materials. Further studies focusing on the direct synthesis and DSC analysis of polymers from 3-Fluoro-[1,1'-biphenyl]-4,4'-diol are warranted to provide more precise quantitative comparisons and to fully elucidate the structure-property relationships.
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Karthikeyan, S., et al. (2015). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 52(10), 785-791. [Link]
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Li, M., et al. (2022). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 14(21), 4599. [Link]
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Kim, K. H., & Kim, Y. H. (2023). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Scientific Reports, 13(1), 7481. [Link]
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Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers [Video]. YouTube. [Link]
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A Comparative Analysis of Moisture Absorption in Fluorinated and Non-Fluorinated Polymers: A Guide for Researchers and Drug Development Professionals
In the realm of materials science, particularly within pharmaceutical and medical device development, the interaction of polymers with moisture is a critical determinant of product performance, stability, and safety.[1] This guide provides an in-depth comparative analysis of moisture absorption in two broad classes of polymers: fluorinated and non-fluorinated. We will explore the fundamental mechanisms governing their interaction with water, present quantitative data, and detail the experimental protocols necessary for their evaluation. This information is intended to empower researchers, scientists, and drug development professionals to make informed material selections for their specific applications.
The Fundamental Divide: Understanding the "Why" Behind Moisture Absorption
The propensity of a polymer to absorb water is fundamentally dictated by its chemical structure and the resulting intermolecular forces.[2] The process of moisture permeation through a polymer involves both dissolution and diffusion.[3] Dissolution is the initial absorption of water molecules onto the polymer surface, which is heavily influenced by the affinity between the polymer and water.[3] Diffusion then describes the movement of these water molecules through the bulk of the polymer.[3]
Non-Fluorinated Polymers: The Role of Polarity
Many common non-fluorinated polymers, such as polyamides (e.g., Nylon), polyimides, and polycarbonates, contain polar functional groups within their repeating units.[2] For instance, the amide group (-CONH-) in nylon is polar and can form hydrogen bonds with water molecules.[2] This strong intermolecular attraction facilitates the absorption of water.[2] The presence of polar groups makes these polymers hydrophilic, or "water-attracting."[2][4] The extent of moisture absorption is also influenced by the polymer's crystallinity; amorphous regions, being less densely packed, provide more free volume for water molecules to occupy.[2]
Fluorinated Polymers: The Power of Electronegativity
Fluoropolymers, such as polytetrafluoroethylene (PTFE), fluorinated ethylene propylene (FEP), and perfluoroalkoxy (PFA), are renowned for their hydrophobicity, or water-repelling nature.[5][6] This property stems from the high electronegativity of the fluorine atoms that saturate the carbon backbone.[4] The carbon-fluorine bond is exceptionally strong and stable, and the fluorine atoms create a uniform, low-energy surface.[4][6] This low surface energy makes it difficult for water molecules to wet the surface, leading to very low moisture absorption.[4] While fully fluorinated polymers are extremely hydrophobic, partially fluorinated polymers can exhibit some polarity due to the presence of hydrogen or other atoms, which can slightly increase their interaction with water.[7]
Quantifying the Difference: A Comparative Data Overview
To provide a clear, quantitative comparison, the following table summarizes the typical 24-hour water absorption values for a selection of common fluorinated and non-fluorinated polymers, as determined by the ASTM D570 standard test method.
| Polymer Type | Specific Polymer | Water Absorption, 24 hr (%) (ASTM D570) |
| Fluorinated | Polytetrafluoroethylene (PTFE) | < 0.01[8] |
| Fluorinated Ethylene Propylene (FEP) | < 0.01 | |
| Perfluoroalkoxy (PFA) | < 0.03[9] | |
| Polyvinylidene Fluoride (PVDF) | 0.04 - 0.05[8][10] | |
| Non-Fluorinated | Polypropylene (PP) | < 0.01[8] |
| Polyetheretherketone (PEEK) | 0.1 - 0.5[8][10] | |
| Polycarbonate (PC) | 0.15 - 0.2 | |
| Polyamide 6 (Nylon 6) | 1.3 - 1.9 (at 50% RH)[11] | |
| Polyimide (PI) | 0.3 - 2.8[12] |
Note: These values are typical and can vary based on the specific grade, processing conditions, and environmental factors.
As the data clearly indicates, fluorinated polymers as a class exhibit significantly lower moisture absorption compared to many common non-fluorinated polymers, with the notable exception of highly non-polar polymers like polypropylene.
The Experimental Benchmark: Measuring Moisture Absorption with ASTM D570
The standard test method for determining the water absorption of plastics is ASTM D570.[13][14][15] This method provides a reliable and reproducible means of comparing the relative rates of water absorption among different materials.
Experimental Protocol: ASTM D570 - 24-Hour Immersion Test
This protocol outlines the fundamental steps for conducting a 24-hour water immersion test according to ASTM D570.
-
Specimen Preparation:
-
Prepare at least three specimens of the material. For molded plastics, a common specimen is a disk 50.8 mm (2 inches) in diameter and 3.2 mm (1/8 inch) thick.
-
Ensure the surfaces of the specimens are smooth and free from any contaminants.
-
-
Initial Conditioning and Weighing:
-
Immersion:
-
Final Weighing and Calculation:
-
After the immersion period, remove the specimens from the water.
-
Promptly pat the specimens dry with a clean, lint-free cloth to remove all surface water.[16][17]
-
Immediately reweigh each specimen to the nearest 0.001 g. This is the "Wet Weight" (W₂).[15]
-
Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W₂ - W₁) / W₁] x 100 [15]
-
Visualizing the Workflow
The following diagram illustrates the key stages of the ASTM D570 experimental workflow.
Caption: ASTM D570 Experimental Workflow
Causality in Experimental Choices:
-
Oven Drying: The initial drying step is crucial to remove any pre-existing moisture from the specimens, establishing a consistent baseline for the experiment.[15] The specified temperature of 50°C is chosen to be effective at removing water without causing thermal degradation of most common polymers.
-
Desiccator Cooling: Cooling the specimens in a desiccator prevents them from reabsorbing atmospheric moisture before the initial weighing, which would introduce error into the results.[15]
-
Distilled Water: The use of distilled water ensures that the absorption is due to the water itself and not influenced by dissolved minerals or impurities that could be present in tap water.[13]
-
Controlled Temperature: Maintaining a constant temperature of 23°C is important because the rate of diffusion is temperature-dependent.[3] Higher temperatures would lead to faster and potentially greater water absorption.
Implications for Drug Development and Research
The choice between a fluorinated and a non-fluorinated polymer can have significant consequences in pharmaceutical and medical applications.
-
Drug Stability and Release: For drug delivery systems, moisture can act as a plasticizer, altering the polymer's glass transition temperature and potentially affecting the drug release profile.[8][18] In some cases, absorbed water can even lead to the degradation of moisture-sensitive active pharmaceutical ingredients (APIs). The low moisture absorption of fluoropolymers makes them excellent candidates for packaging and delivering sensitive drugs.[19]
-
Biocompatibility and Device Integrity: When medical devices are implanted, they are immediately exposed to an aqueous biological environment.[1] Excessive moisture absorption can lead to dimensional changes (swelling), which can compromise the mechanical integrity and function of the device.[8][20] Fluoropolymers, with their inherent hydrophobicity and stability, are often preferred for long-term implantable devices to minimize these effects.[21]
-
Sterilization: Some sterilization methods, such as steam autoclaving, expose materials to high humidity and temperature. The low moisture absorption and high thermal stability of many fluoropolymers make them well-suited for such processes.[22][23]
Logical Relationship: Polymer Properties and Application Suitability
Caption: Polymer Selection Logic for Medical Applications
Conclusion
The choice between fluorinated and non-fluorinated polymers is a critical decision in the design and development of pharmaceutical products and medical devices. Fluorinated polymers offer unparalleled resistance to moisture absorption due to their unique chemical structure, making them the material of choice for applications where moisture exclusion is paramount. Conversely, the hydrophilic nature of many non-fluorinated polymers can be leveraged in applications such as hydrogels for controlled drug delivery.[24] A thorough understanding of the principles of moisture absorption, coupled with standardized testing methodologies like ASTM D570, is essential for ensuring the performance, safety, and efficacy of the final product.
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A Comparative Guide to the Positional Impact of Fluorine on Biphenyl Diol Reactivity
Introduction: The Strategic Role of Fluorine in Advanced Molecule Design
For researchers, scientists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is paramount. The biphenyl diol scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet versatile backbone for constructing complex molecular architectures. The strategic introduction of fluorine atoms onto this scaffold can dramatically alter its reactivity and metabolic stability, making it a powerful tool for fine-tuning molecular behavior.[1][2] This guide provides an in-depth technical comparison of how the position of a single fluorine atom—ortho, meta, or para—on a biphenyl-4,4'-diol influences its fundamental reactivity. We will delve into the underlying electronic principles and provide standardized protocols for assessing these differences experimentally.
The Dichotomy of Fluorine's Electronic Influence
Fluorine's impact on an aromatic ring is a nuanced interplay of two opposing electronic effects:
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and diminishing with distance.
-
Resonance Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect partially counteracts the inductive withdrawal and is most influential at the ortho and para positions.
The net effect of fluorine substitution is a complex balance of these two forces, which ultimately dictates the reactivity of the nearby hydroxyl groups on the biphenyl diol structure.
Comparative Analysis of Reactivity
To illustrate the impact of fluorine's position, we will consider a hypothetical series of monofluorinated biphenyl-4,4'-diols: 2-fluoro-[1,1'-biphenyl]-4,4'-diol (ortho), 3-fluoro-[1,1'-biphenyl]-4,4'-diol (meta), and a conceptual para-fluorinated analogue for comparative purposes.
Acidity (pKa)
The acidity of the phenolic hydroxyl groups is a direct measure of the stability of the corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge of the phenoxide, resulting in a lower pKa (stronger acid).
Based on established trends for fluorophenols, the inductive effect is the dominant factor in determining the acidity of the hydroxyl group closest to the fluorine atom.[3][4][5]
Table 1: Comparative pKa Values of Fluorinated Biphenyl Diols (Illustrative Data)
| Compound | Fluorine Position | Predicted pKa (OH proximal to F) | Predicted pKa (OH distal to F) |
| 2-Fluoro-[1,1'-biphenyl]-4,4'-diol | Ortho | 8.6 | 9.7 |
| 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Meta | 9.2 | 9.8 |
| Unsubstituted [1,1'-Biphenyl]-4,4'-diol | - | 9.9 | 9.9 |
Note: These are predicted values based on the known effects of fluorine on phenol acidity. The distal hydroxyl group's pKa is less affected but still influenced by the overall electron-withdrawing nature of the fluorinated ring.
The ortho-fluoro isomer is predicted to be the most acidic due to the proximity of the strongly electron-withdrawing fluorine atom to the hydroxyl group, which maximally stabilizes the resulting phenoxide ion.[6][7]
Nucleophilicity in Etherification Reactions
The nucleophilicity of the hydroxyl groups is inversely related to their acidity. A more acidic hydroxyl group will exist as a more stable, less reactive phenoxide anion. Therefore, we can predict the relative rates of a standard etherification reaction, such as the Williamson ether synthesis.
Table 2: Predicted Relative Reaction Rates for Etherification (Illustrative Data)
| Compound | Fluorine Position | Predicted Relative Rate of Etherification |
| 2-Fluoro-[1,1'-biphenyl]-4,4'-diol | Ortho | 1 |
| 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Meta | 2.5 |
| Unsubstituted [1,1'-Biphenyl]-4,4'-diol | - | 5 |
The ortho-fluoro isomer is expected to have the slowest reaction rate due to the reduced nucleophilicity of its proximal hydroxyl group.
Susceptibility to Oxidation
Phenolic compounds are susceptible to oxidation. The ease of oxidation is related to the electron density of the aromatic ring. A more electron-rich phenol will be more easily oxidized. The strong inductive effect of fluorine deactivates the ring towards electrophilic attack and can also make the hydroxyl groups more resistant to oxidation.
Table 3: Predicted Oxidation Potential of Fluorinated Biphenyl Diols (Illustrative Data)
| Compound | Fluorine Position | Predicted Relative Oxidation Potential |
| 2-Fluoro-[1,1'-biphenyl]-4,4'-diol | Ortho | High |
| 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Meta | Medium |
| Unsubstituted [1,1'-Biphenyl]-4,4'-diol | - | Low |
The ortho-fluoro isomer is predicted to be the most resistant to oxidation due to the powerful electron-withdrawing effect of the fluorine atom, which reduces the electron density of the phenolic ring system.
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted trends, the following experimental workflows can be employed.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the biphenyl diol.
Workflow:
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the fluorinated biphenyl diol in a suitable organic solvent (e.g., ethanol). Prepare a series of aqueous buffer solutions with known pH values ranging from 7 to 11.
-
Sample Preparation for Measurement: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Spectrophotometric Analysis: Record the UV-Vis absorption spectrum for each sample from 250 to 400 nm.
-
Data Analysis: Identify the isosbestic point and the wavelengths of maximum absorbance for the acidic (ArOH) and basic (ArO⁻) forms. Plot the absorbance at the λmax of the basic form against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 2: Kinetic Study of Etherification
This experiment monitors the rate of reaction of the biphenyl diol with an alkyl halide (e.g., benzyl bromide) in the presence of a base.
Workflow:
Caption: Workflow for the kinetic analysis of an etherification reaction.
Detailed Steps:
-
Reaction Setup: In a reaction vessel maintained at a constant temperature, combine the fluorinated biphenyl diol, a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF).
-
Initiation: Add the alkylating agent (e.g., benzyl bromide) to start the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a dilute acid.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining biphenyl diol.
-
Data Analysis: Plot the concentration of the biphenyl diol versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
Protocol 3: Assessment of Oxidative Stability
The relative oxidative stability can be assessed using a standard antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A more stable compound will be a less effective radical scavenger.
Workflow:
Caption: Workflow for assessing oxidative stability via DPPH assay.
Detailed Steps:
-
Solution Preparation: Prepare methanolic solutions of the fluorinated biphenyl diols at various concentrations. Prepare a methanolic solution of DPPH.
-
Reaction: In a microplate well or cuvette, mix the biphenyl diol solution with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm. The disappearance of the purple DPPH radical is monitored.
-
Calculation: Calculate the percentage of radical scavenging activity. A lower scavenging activity indicates higher oxidative stability.
Conclusion and Field Implications
The position of a single fluorine atom on a biphenyl diol scaffold exerts a profound and predictable influence on its reactivity. The strong, distance-dependent inductive effect of fluorine allows for the fine-tuning of the acidity, nucleophilicity, and oxidative stability of the phenolic hydroxyl groups. As demonstrated, placing the fluorine in the ortho position is expected to yield the most acidic and oxidatively stable, yet least nucleophilic, biphenyl diol.
This understanding is critical for the rational design of molecules in drug discovery and materials science. For instance, enhancing the acidity of a phenolic group can modulate its binding affinity to a biological target, while increasing oxidative stability can improve the metabolic profile and shelf-life of a drug candidate or the durability of a polymer. The provided experimental protocols offer a robust framework for quantifying these effects, enabling researchers to make data-driven decisions in the molecular design process.
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Benchmarking the Optical Properties of Liquid Crystals: A Comparative Analysis of Standard vs. Fluorinated Diol-Containing Systems
An objective guide for researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into liquid crystal (LC) molecules has revolutionized the field, enabling precise tuning of their electro-optical properties for advanced applications. This guide provides an in-depth comparison of the optical characteristics of conventional nematic liquid crystals versus those modified with fluorinated diols. We will explore the fundamental principles of liquid crystal optics, delve into the profound impact of fluorination, and present a clear, data-driven benchmark of key performance metrics. This document serves as a practical resource for researchers, offering not only comparative data but also detailed experimental protocols for in-house validation, thereby bridging the gap between material synthesis and application-specific performance.
Chapter 1: The Anisotropic World of Liquid Crystals: A Foundation
Liquid crystals represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining a degree of long-range molecular order characteristic of a solid crystal.[1][2] This molecular anisotropy is the very source of their most valuable characteristic: optical anisotropy.[2] Unlike isotropic liquids that have a single refractive index, liquid crystals are birefringent materials.[1][3]
This means that the refractive index experienced by light passing through the material depends on the light's polarization relative to the liquid crystal's "director"—the average axis of molecular alignment.[3][4]
-
Ordinary Refractive Index (nₒ): For light polarized perpendicular to the director.
-
Extraordinary Refractive Index (nₑ): For light polarized parallel to the director.
The difference between these two, the birefringence (Δn = nₑ - nₒ), is a critical parameter that governs the phase retardation of light and is fundamental to the operation of virtually all liquid crystal devices (LCDs), from displays to optical switches and spatial light modulators.[3][4]
Chapter 2: The Fluorine Advantage: A Paradigm Shift in LC Performance
The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a cornerstone of modern LC design.[5][6][7] The high electronegativity and small van der Waals radius of fluorine impart a unique combination of properties that are difficult to achieve with other substituents.[5][6]
Key impacts of fluorination include:
-
Modified Dielectric Anisotropy (Δε): Fluorine's strong dipole moment allows for precise control over the dielectric anisotropy.[8] Attaching fluorine laterally to the molecular core can generate negative Δε, essential for Vertical Alignment (VA) mode displays, while terminal fluorination can enhance positive Δε for Twisted Nematic (TN) applications.[9][10]
-
Reduced Viscosity: Fluorinated liquid crystals often exhibit lower rotational viscosity compared to their non-fluorinated, particularly cyano-terminated, counterparts.[11][12] This is crucial for achieving the fast electro-optical switching times required by modern high-frame-rate displays.[13]
-
Enhanced Stability: The strength of the carbon-fluorine bond contributes to greater thermal and metabolic stability, a desirable trait in both materials science and pharmaceutical applications.[5]
-
Tuned Birefringence: While not always a primary goal, fluorination can influence birefringence. The effect depends heavily on the position and number of fluorine atoms.[8][14]
Chapter 3: Focus on Fluorinated Diols: Synthesis and Integration
Fluorinated diols serve as versatile building blocks for creating advanced liquid crystalline materials. Their bifunctional nature allows them to be incorporated into the core structure of mesogens or to form the backbone of liquid crystal polymers. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions to link a fluorinated aromatic core with aliphatic diols, creating calamitic (rod-like) molecules with tailored properties.[15]
The integration of a fluorinated diol moiety can be visualized as follows:
Caption: Integration of a fluorinated diol into a liquid crystal molecule.
This approach allows for the creation of materials where the unique properties imparted by fluorine—such as modified polarity and stability—are permanently integrated into the mesogenic structure.[15]
Chapter 4: Head-to-Head Comparison: Optical Property Benchmarking
The addition of fluorinated diols fundamentally alters the intermolecular forces and electronic structure of liquid crystals, leading to predictable shifts in their bulk optical properties. The following table provides a comparative benchmark based on established structure-property relationships reported in the literature.
| Optical Property | Baseline Nematic LC (Non-Fluorinated) | LC with Fluorinated Diol Moiety | Causality and Field-Proven Insights |
| Birefringence (Δn) | Moderate to High (e.g., 0.1 - 0.25) | Generally Maintained or Slightly Reduced | Fluorine substitution can modestly increase the ordinary refractive index (nₒ) more than the extraordinary index (nₑ), leading to a slight decrease in Δn. However, high birefringence can be maintained with appropriate core structures like phenyl-tolanes.[8][16] |
| Dielectric Anisotropy (Δε) | Typically low and positive | Significantly Increased (Positive or Negative) | The strong C-F bond dipole is the primary driver. The position of the fluorine atoms dictates the direction and magnitude of Δε, enabling materials tailored for specific display modes (e.g., VA or TN).[8][14][17] |
| Switching Time (τ) | Moderate (e.g., 10-20 ms) | Faster (e.g., <10 ms) | Primarily due to a reduction in rotational viscosity (γ₁). Fluorinated compounds often exhibit lower viscosity than their cyano-analogues, directly leading to faster reorientation in an electric field.[8][11][13] |
| Threshold Voltage (Vₜₕ) | Standard | Lowered | Threshold voltage is inversely proportional to the square root of Δε. The significant increase in dielectric anisotropy from fluorination typically leads to a desirable reduction in the voltage required to switch the LC.[8] |
| Material Stability | Good | Excellent | The high bond energy of the C-F bond enhances thermal, chemical, and UV stability, reducing degradation and ion generation over the device's lifetime.[5] |
Chapter 5: Experimental Protocols for Optical Characterization
To validate the performance of these materials, rigorous and standardized characterization is essential. The following protocols outline the core methodologies for benchmarking the key optical properties.
Experimental Workflow Overview
Caption: Workflow for optical characterization of liquid crystals.
Protocol 5.1: Birefringence (Δn) Measurement
Principle: This protocol uses an Abbe refractometer, a standard instrument for measuring the refractive index of liquids. By using a polarizing filter, both nₑ and nₒ can be measured for an aligned liquid crystal sample.
Methodology:
-
Cell Preparation: Use a glass cell with a planar alignment layer (e.g., rubbed polyimide) to ensure homogeneous alignment of the liquid crystal director parallel to the glass surface.
-
Sample Loading: Introduce the liquid crystal sample into the cell via capillary action at a temperature above its clearing point to ensure proper filling, then slowly cool to the desired measurement temperature.
-
Refractometer Setup: Place the filled cell on the prism of the Abbe refractometer. Use a sodium lamp (λ = 589 nm) as the light source.
-
nₒ Measurement: Orient the polarizer on the refractometer's eyepiece to be perpendicular to the rubbing direction of the LC cell. Adjust the refractometer to find the sharp cutoff line between light and dark fields and record the refractive index. This value is nₒ.
-
nₑ Measurement: Rotate the polarizer by 90° so it is parallel to the rubbing direction. Re-adjust the instrument and record the new refractive index. This value is nₑ.
-
Calculation: Calculate the birefringence using the formula: Δn = nₑ - nₒ.
Protocol 5.2: Electro-Optical Switching Time Analysis
Principle: This method measures the time it takes for the liquid crystal to switch between its "off" (voltage-free) and "on" (voltage-applied) states by monitoring changes in light transmission.[18]
Methodology:
-
Sample Setup: Place a filled planar alignment cell between two crossed polarizers. The LC director should be oriented at 45° relative to the axes of the polarizers for maximum light modulation.[19]
-
Optical Path: Direct a stable light source (e.g., He-Ne laser) through the polarizer-LC cell-analyzer assembly. Place a photodetector (photodiode) after the analyzer to measure the transmitted light intensity.
-
Signal Generation and Detection: Connect the LC cell to a function generator capable of producing a square wave voltage pulse (e.g., 5V, 1 kHz). Connect the photodetector output to an oscilloscope to monitor the optical response in real-time.
-
Rise Time (τ_on) Measurement: Apply the voltage pulse. The rise time is typically defined as the time taken for the transmitted intensity to change from 10% to 90% of its maximum change.
-
Fall Time (τ_off) Measurement: Turn off the voltage pulse. The fall time is the time taken for the intensity to relax from 90% back to 10% of the total change.
Chapter 6: Conclusion and Future Outlook
The incorporation of fluorinated diols into liquid crystal architectures is a powerful and validated strategy for enhancing electro-optical performance. As demonstrated, this approach yields materials with lower viscosity, faster switching speeds, and reduced operating voltages, all while improving material stability. The ability to precisely tune dielectric anisotropy through targeted fluorination is particularly advantageous, enabling the design of LCs for next-generation display technologies and advanced photonic applications.[14]
For researchers in drug development, the principles of how fluorination impacts molecular interactions and stability can offer valuable insights, as these same forces govern drug-receptor binding and metabolic pathways. The experimental protocols provided herein offer a robust framework for characterizing novel materials, ensuring that performance claims are backed by solid, reproducible data. Future research will likely focus on developing multi-fluorinated systems and exploring their use in emerging areas such as ferroelectric nematics and blue phase liquid crystals, further expanding the rich landscape of soft matter photonics.[11][20]
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A Senior Application Scientist's Guide to the Biological Efficacy of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol Derivatives
This guide provides a comprehensive technical overview of the biological efficacy of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these compounds, offers a comparative analysis against established alternatives, and provides detailed experimental protocols for validation. Our objective is to furnish a scientifically rigorous resource that empowers informed decision-making in preclinical research.
Introduction: The Rationale for Fluorination in Biphenyl Scaffolds
The [1,1'-biphenyl]-4,4'-diol scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. The strategic incorporation of fluorine atoms into this scaffold, creating derivatives such as 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, is a well-established strategy to enhance pharmacological properties. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target proteins. These modifications often translate to improved potency, selectivity, and pharmacokinetic profiles. This guide will explore the biological implications of this specific fluorination, focusing on its potential anticancer activities through modulation of key signaling pathways.
Comparative Analysis of Biological Efficacy
Based on the known biological activities of structurally related biphenyl diols, 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and its derivatives are hypothesized to exert their effects through two primary mechanisms: antagonism of the estrogen receptor (ER) and inhibition of the PI3K/AKT signaling pathway. Both pathways are critical drivers in the proliferation and survival of various cancer types, particularly hormone-receptor-positive breast cancer.
To provide a robust comparative framework, we will evaluate the hypothetical efficacy of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol against its non-fluorinated parent compound and established clinical drugs targeting the ER and PI3K/AKT pathways.
Table 1: Comparative Efficacy of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol Derivatives and Established Inhibitors
| Compound/Drug | Primary Target(s) | Cell Line | IC50 (Concentration for 50% Inhibition) | Citation(s) |
| [1,1'-biphenyl]-4,4'-diol | Estrogen Receptor (ER) | MCF-7 (ER+) | Data not available in reviewed literature | - |
| 3-Fluoro-[1,1'-biphenyl]-4,4'-diol | Estrogen Receptor (ER), PI3K/AKT Pathway | MCF-7 (ER+) | Hypothesized to be lower than the non-fluorinated analog due to enhanced binding affinity | - |
| Tamoxifen | Estrogen Receptor (ER) | MCF-7 (ER+) | 10.045 µM - 13.57 µM[1][2] | [1][2] |
| Fulvestrant (ICI 182,780) | Estrogen Receptor (ER) | MCF-7 (ER+) | 0.29 nM[3][4][5] | [3][4][5] |
| Pictilisib (GDC-0941) | Pan-PI3K | MDA-MB-361 (PIK3CA mutant) | 28 nM (p-Akt inhibition)[6][7] | [6][7] |
| Ipatasertib (RG7440) | AKT | Breast Cancer Cell Lines | Varies by cell line (e.g., synergistic with paclitaxel)[8][9] | [8][9] |
Note: Direct comparative IC50 values for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and its non-fluorinated parent were not available in the reviewed literature. The table presents data for established drugs to provide a benchmark for efficacy. The enhanced potency of the fluorinated derivative is a well-supported hypothesis based on the known effects of fluorination in medicinal chemistry.
Mechanistic Insights: Signaling Pathways
The anticancer potential of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol derivatives is likely rooted in their ability to interfere with critical cell signaling pathways. Below are diagrams illustrating the hypothesized mechanisms of action.
Estrogen Receptor Signaling Pathway and its Inhibition
Estrogen receptors, when activated by estradiol, translocate to the nucleus and initiate the transcription of genes that promote cell proliferation. Biphenyl diols, due to their structural similarity to estradiol, can act as antagonists, blocking this signaling cascade.
Caption: Inhibition of the Estrogen Receptor signaling pathway.
PI3K/AKT Signaling Pathway and its Inhibition
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Biphenyl derivatives may inhibit this pathway, leading to apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols for Efficacy Validation
To empirically validate the biological efficacy of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol derivatives, a series of robust in vitro assays are recommended. The following protocols are provided as a foundational guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for ER-positive breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and control compounds (e.g., non-fluorinated analog, Tamoxifen) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of media containing the various concentrations of the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration using a non-linear regression model.
Caption: Workflow for the MTT cytotoxicity assay.
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24 hours) at 37°C and 5% CO2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold change relative to the vehicle control.
Conclusion and Future Directions
The incorporation of a fluorine atom at the 3-position of the [1,1'-biphenyl]-4,4'-diol scaffold represents a promising strategy for the development of novel therapeutic agents. The resulting derivative is hypothesized to exhibit enhanced biological efficacy, potentially through improved antagonism of the estrogen receptor and inhibition of the PI3K/AKT signaling pathway. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and quantifying the cytotoxic and apoptotic effects of these compounds.
Future research should focus on obtaining direct comparative data for fluorinated and non-fluorinated biphenyl diols to unequivocally establish the impact of fluorination. Further elucidation of the precise molecular interactions with their targets through techniques such as co-crystallography and detailed structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of this promising class of compounds.
References
-
Cytotoxic effects of tamoxifen in breast cancer cells - OAE Publishing Inc. [Link]
-
Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC - PubMed Central. [Link]
-
Graphs of the determination of tamoxifen IC50 in breast cancer cell... - ResearchGate. [Link]
-
Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC - NIH. [Link]
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central. [Link]
-
AKT Inhibitor May Overcome Chemotherapy Resistance in 2 Breast Cancer Subtypes. [Link]
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Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and environmental stewardship. The compounds we handle, such as 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, are often novel molecules with incomplete toxicological data. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this fluorinated biphenyl, grounding our procedures in established chemical safety principles and regulatory best practices. Our core objective is to manage chemical waste in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Hazard Assessment and Core Safety Principles
Inferred Hazards: Based on SDS data for similar fluorinated biphenyls and the parent biphenol structure, 3-Fluoro-[1,1'-biphenyl]-4,4'-diol should be handled as a substance that is:
-
A potential skin, eye, and respiratory tract irritant.[1][2][3]
-
Potentially harmful if swallowed or absorbed through the skin.[2]
-
Potentially ecotoxic, with long-lasting effects in aquatic environments.[4]
Therefore, all handling and disposal operations must be conducted with the assumption that the compound is hazardous. The primary principle is waste minimization : generate as little waste as possible. For the waste that is generated, the guiding principle is segregation to ensure proper treatment.
Table 1: Summary of Key Safety and Handling Information
| Parameter | Guideline | Rationale & Citations |
| Personal Protective Equipment (PPE) | Chemical splash goggles, nitrile gloves (double-gloving recommended), flame-resistant lab coat. | Protects against potential skin and eye irritation and dermal absorption.[3][5][6] |
| Handling Location | Certified chemical fume hood. | Minimizes inhalation exposure to dusts or aerosols.[7] |
| Primary Disposal Route | Segregated hazardous waste stream for halogenated organic compounds. | Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic byproducts.[8][9] |
| Prohibited Disposal Routes | Drain disposal, regular trash. | Prevents environmental contamination and harm to aquatic life.[4][10] |
Step-by-Step Disposal Protocol
The proper disposal of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol is a multi-step process that begins at the point of waste generation and ends with a verified hand-off to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Halogenated organic waste must be kept separate from all other waste streams.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: Halogenated compounds like 3-Fluoro-[1,1'-biphenyl]-4,4'-diol require high-temperature incineration (approx. 1200 K or 927°C) for complete destruction.[8][9][11] This process is necessary to prevent the formation of highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans (PCDDs/PCDFs) that can occur at lower combustion temperatures.[8][12] Mixing this waste with non-halogenated solvents unnecessarily increases the volume of material requiring this specialized and costly treatment.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, sealed containers.
-
Action: Use a chemically-resistant (e.g., high-density polyethylene or glass) container with a secure, leak-proof screw cap.
-
Labeling: The container must be labeled clearly with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-Fluoro-[1,1'-biphenyl]-4,4'-diol "
-
An accurate list of all other components in the container (e.g., solvents, with approximate percentages).
-
The associated hazard warnings (e.g., "Irritant," "Ecotoxic").
-
-
Trustworthiness: Proper labeling is a self-validating system. It prevents dangerous accidental mixing of incompatible chemicals (e.g., acids with bases, oxidizers with organics) and ensures the final disposal facility has the accurate information needed for safe handling.[7][10]
Step 3: On-Site Accumulation
Hazardous waste must be stored safely within the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][10]
-
SAA Requirements:
-
Must be at or near the point of generation.
-
Must be under the control of laboratory personnel.
-
Should be in a secondary containment tray to catch any potential leaks.
-
The container must remain closed at all times except when adding waste.
-
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to your institution's trained EHS professionals.
-
Action: Once the waste container is full, or if you will no longer be generating this type of waste, contact your EHS office to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.
-
Expertise: EHS personnel are trained in regulatory compliance and logistics for transporting and disposing of hazardous materials. They will ensure the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that employs the correct destruction technology, such as a rotary kiln incinerator.[8][13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensuring safety.
For Small Spills (Manageable by trained lab personnel):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.[5]
-
Don PPE: Wear appropriate PPE, including a lab coat, goggles, and double gloves.
-
Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent-based spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.[14]
-
Clean: Clean the spill area with soap and water.
-
Dispose: Seal and label the container with the spill debris as "Halogenated Organic Waste" and manage it through your EHS office.[5]
For Large Spills (or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others to evacuate and activate any local alarms.
-
Contact Emergency Services: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name and any other relevant details.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Caption: Waste Disposal Workflow for Laboratory Chemicals.
References
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
National Center for Biotechnology Information (PMC). Waste disposal technologies for polychlorinated biphenyls. [Link]
-
BD Regulatory Documents. (2025, January 24). SAFETY DATA SHEET. [Link]
-
ResearchGate. (2025, August 6). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF. [Link]
-
Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Defensive Handling Protocols: A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides an essential framework for handling 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a compound whose specific toxicological profile is not extensively documented. In the absence of comprehensive data, we will adopt a conservative strategy, grounding our protocols in the known hazards of structurally similar fluorinated and hydroxylated biphenyl compounds. This document is not a static checklist but a dynamic operational plan designed to ensure your safety through a robust, self-validating system of protocols.
Hazard Assessment: An Inductive Approach
Given the structure of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, we must anticipate hazards associated with its constituent parts: the biphenyl backbone, the hydroxyl groups, and the fluorine substituent. Safety Data Sheets (SDS) for analogous compounds consistently indicate the following potential hazards:
-
Skin Irritation and Corrosion: Biphenyls and phenolic compounds can cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3][4]
Therefore, all handling procedures must be designed to prevent contact via these three primary routes of exposure.
The Core of Defense: Personal Protective Equipment (PPE) Protocol
Your personal protective equipment is the most critical barrier between you and potential exposure. The selection and use of PPE must be deliberate and matched to the specific task at hand.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, particularly when handling solutions or transferring the solid compound, necessitates a higher level of protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where the compound is handled.[6]
-
High-Risk Operations: When handling larger quantities (>1g) or performing operations with a significant splash or aerosolization potential (e.g., sonicating, heating, or transferring under pressure), a full-face shield must be worn over chemical splash goggles.[6][7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Protecting the skin requires a multi-layered approach, from appropriate daily attire to specialized laboratory wear.
-
Primary Barrier: A flame-resistant lab coat (e.g., Nomex) is mandatory. It should be fully buttoned with sleeves rolled down.[7]
-
Apparel: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6][7] Fabrics such as polyester or acrylic, which can melt and adhere to the skin in a fire, should be avoided.[7]
-
Corrosive Handling: For tasks involving the preparation of solutions with corrosive solvents, a chemically resistant apron should be worn over the lab coat.
Hand Protection
Gloves are a crucial but often misunderstood component of PPE. The choice of material and the protocol for their use are paramount.
-
Minimum Requirement: Disposable nitrile gloves are the standard for incidental contact.[6] However, due to the lack of specific chemical resistance data for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol, a "double-gloving" technique is recommended. This involves wearing two pairs of nitrile gloves, which increases protection against potential tears and provides a buffer during glove removal.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before each use. They should be removed and replaced immediately if contamination is suspected.[6] Never touch "clean" surfaces like doorknobs, keyboards, or personal phones with gloved hands.
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Primary Control: All manipulations of solid 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (e.g., weighing, transferring) that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.
-
Secondary Control: If engineering controls are not feasible or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved respirator with an N95 or higher particulate filter is necessary.[5][8] Use of a respirator requires prior medical evaluation and fit-testing.[7]
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| High-Energy Operations (e.g., Sonicating) | Face Shield over Goggles | Double Nitrile Gloves | Chemically Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemically Resistant Apron over Lab Coat | Required (N95 minimum) |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential workflow minimizes the potential for error and exposure.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Designate a specific area for the work. Assemble all necessary equipment, including a waste container.
-
Donning PPE: Put on all required PPE as outlined in the table above. The sequence should be: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling:
-
Carefully open the container within the fume hood.
-
Use a dedicated spatula or scoop for transferring the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Securely seal the primary container.
-
Decontaminate any equipment used by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with the same solvent.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Outer gloves should be removed first, followed by the face shield/goggles, lab coat, and finally, inner gloves. Dispose of all disposable PPE in the designated hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[1]
Disposal Plan: Managing Halogenated Waste
As a halogenated biphenyl derivative, 3-Fluoro-[1,1'-biphenyl]-4,4'-diol and all materials contaminated with it require specific disposal procedures. Improper disposal can lead to persistent environmental contamination.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a dedicated, sealed, and properly labeled halogenated waste container. Do not mix with non-halogenated waste streams.
-
Final Disposal: The recommended method for the ultimate destruction of halogenated biphenyls is high-temperature incineration (approximately 1200 K or higher) in a licensed chemical destruction facility.[9][10] This process ensures the complete breakdown of the molecule, preventing the formation of toxic byproducts like dioxins and furans.[9][11] Never discharge this material into sewer systems.[12]
Safe Handling Workflow Diagram
Caption: Workflow for handling 3-Fluoro-[1,1'-biphenyl]-4,4'-diol.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and collect all materials for disposal.
-
This guide provides a comprehensive framework for the safe handling of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol. By understanding the rationale behind each step and adhering to these protocols, you build a resilient safety culture that protects you, your colleagues, and your research.
References
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . Madridge Publishers. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) . NCBI. [Link]
-
Waste disposal technologies for polychlorinated biphenyls . PMC - NIH. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF . ResearchGate. [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Nevada, Reno. [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? . YouTube. [Link]
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- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
